2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
Description
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Properties
IUPAC Name |
2-(2-methylbutan-2-yloxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-12(2,3)14-9-10-7-5-6-8-11(10)13/h5-8H,4,9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMDCLZWJJGCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline (CAS No. 1039930-62-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline, CAS number 1039930-62-5. While detailed experimental data for this specific molecule is not extensively published, this document, grounded in established chemical principles and data from analogous structures, offers valuable insights for researchers. We will explore its molecular structure, physicochemical properties, a probable synthetic route with a detailed experimental protocol, and potential applications in medicinal chemistry and materials science. This guide aims to serve as a foundational resource for professionals interested in the synthesis and utilization of novel aniline derivatives.
Introduction
This compound is a unique aromatic amine featuring a tert-pentyl ether moiety attached to a methyl group at the ortho position of an aniline ring. The strategic placement of these functional groups suggests its potential as a versatile building block in organic synthesis. The aniline core is a well-established pharmacophore and a key component in numerous dyes and polymers.[1] The introduction of a sterically hindered tert-pentyl ether group can significantly influence the molecule's lipophilicity, metabolic stability, and conformational rigidity, making it an intriguing candidate for investigation in drug discovery and materials science.
Physicochemical Properties
Based on its structure and information from chemical suppliers, the key physicochemical properties of this compound are summarized below.[2][3]
| Property | Value | Source |
| CAS Number | 1039930-62-5 | [2][3] |
| Molecular Formula | C₁₂H₁₉NO | [2][3] |
| Molecular Weight | 193.29 g/mol | [2][3] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥95% | [2] |
| Synonym(s) | 2-[(tert-pentyloxy)methyl]phenylamine | [2] |
| Storage | Room Temperature | [2] |
Proposed Synthesis and Mechanism
A highly plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis.[4][5] This classic SN2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis would proceed in two main steps: the formation of a sodium alkoxide from a suitable alcohol, followed by its reaction with 2-aminobenzyl alcohol.
Synthetic Scheme
The proposed two-step synthesis starts from commercially available 2-aminobenzyl alcohol and tert-amyl alcohol (2-methyl-2-butanol).
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Preparation of Sodium tert-pentoxide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) to the THF and stir the suspension.
-
Slowly add tert-amyl alcohol (2-methyl-2-butanol) to the stirred suspension at room temperature. The addition should be done dropwise to control the evolution of hydrogen gas.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, to ensure complete formation of the sodium tert-pentoxide.
Step 2: Williamson Ether Synthesis
-
In a separate flask, dissolve 2-aminobenzyl alcohol in dry THF.
-
Slowly add the solution of 2-aminobenzyl alcohol to the freshly prepared sodium tert-pentoxide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water to destroy any unreacted NaH.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Mechanistic Considerations and Rationale
The Williamson ether synthesis is an effective method for preparing ethers via an SN2 mechanism.[5] The choice of a primary alcohol derivative (2-aminobenzyl alcohol) as the electrophile and a tertiary alkoxide (sodium tert-pentoxide) as the nucleophile is crucial. This pathway is preferred because tertiary alkyl halides are prone to elimination reactions under basic conditions.[5] The use of a strong, non-nucleophilic base like sodium hydride ensures the complete deprotonation of the sterically hindered tert-amyl alcohol to form the alkoxide.[4] The aniline's amino group is less nucleophilic than the alkoxide and is not expected to significantly interfere with the reaction, although some N-alkylation could occur as a minor side reaction.[6]
Potential Applications
While specific applications for this compound have not been documented in the literature, its structure suggests several areas of interest for further research.
-
Medicinal Chemistry: Aniline and its derivatives are foundational in the synthesis of a wide array of pharmaceuticals.[1][7] The introduction of the bulky and lipophilic tert-pentyl ether group could be explored to modulate the pharmacokinetic properties of new drug candidates, potentially enhancing membrane permeability or reducing metabolic degradation. The aniline moiety can also serve as a precursor for the synthesis of more complex heterocyclic systems, such as quinolines and quinazolines, which are known for their diverse biological activities.[8][9]
-
Materials Science: Aniline derivatives are key monomers in the production of conducting polymers and copolymers.[10] The properties of these polymers, such as solubility and conductivity, can be fine-tuned by modifying the aniline structure. The tert-pentyl ether substituent could enhance the solubility of the resulting polymer in organic solvents, facilitating its processing and application in areas like anti-corrosion coatings or sensors.
Characterization and Analytical Data
Comprehensive characterization of the synthesized this compound would be essential for confirming its identity and purity. The following analytical techniques would be recommended:
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the aniline ring, the benzylic methylene protons, and the protons of the tert-pentyl group (ethyl and two methyl groups). |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the ether oxygen-linked quaternary carbon, and the carbons of the tert-pentyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of 193.29. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and the C-O stretching of the ether linkage. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |
Conclusion
This compound is a compound with significant potential as a building block in both medicinal chemistry and materials science. Although detailed published research on this specific molecule is scarce, this guide provides a solid foundation for its synthesis and exploration. The proposed Williamson ether synthesis offers a reliable and scalable route to this compound. The unique combination of a reactive aniline core and a sterically demanding, lipophilic ether side chain makes it a promising candidate for the development of novel pharmaceuticals and advanced materials. Further investigation into its properties and applications is highly encouraged.
References
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Minal Specialities. The Role of N-Methylaniline in the Oil & Gas Industry. Minal Specialities. Accessed January 28, 2026. [Link]
-
Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity | Open Access Journals - Research and Reviews. Accessed January 28, 2026. [Link]
-
Usmanova GS, Latypova LR, Yusupova AR, Mustafin AG. (PDF) Preparation of copolymers based on aniline and 2[2-chloro-1-methylbut-2-en-1-yl]aniline and their application for the removal of methyl orange from aqueous solutions. ResearchGate. Published December 12, 2025. Accessed January 28, 2026. [Link]
- Method for producing 2-aminobenzyl alcohol derivative.
-
tert-Amyl methyl ether. Wikipedia. Accessed January 28, 2026. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Accessed January 28, 2026. [Link]
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Williamson ether synthesis. Wikipedia. Accessed January 28, 2026. [Link]
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Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. ACS Publications. Published October 11, 2021. Accessed January 28, 2026. [Link]
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tert-Amyl Methyl Ether (TAME). Thermodynamic Analysis of Reaction Equilibria in the Liquid Phase | Request PDF. ResearchGate. Published August 10, 2025. Accessed January 28, 2026. [Link]
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tert-Butyl Ethers. Organic Chemistry Portal. Accessed January 28, 2026. [Link]
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Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ResearchGate. Published February 9, 2024. Accessed January 28, 2026. [Link]
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Williamson Ether Synthesis. Chemistry LibreTexts. Published January 23, 2023. Accessed January 28, 2026. [Link]
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tert-Amyl alcohol. Sciencemadness Wiki. Published October 15, 2025. Accessed January 28, 2026. [Link]
- Two-step method for preparing n-methylaniline.
-
What is the best procedure to synthesize p-aminobenzyl alcohol? ResearchGate. Published November 23, 2012. Accessed January 28, 2026. [Link]
-
How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora. Published May 1, 2021. Accessed January 28, 2026. [Link]
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Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve | Request PDF. ResearchGate. Published August 6, 2025. Accessed January 28, 2026. [Link]
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Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. Published November 7, 2014. Accessed January 28, 2026. [Link]
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- Synthesis of n-methylaniline.
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2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone. ResearchGate. Accessed January 28, 2026. [Link]
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An In-depth Technical Guide to 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline is a substituted aniline derivative with potential applications in synthetic chemistry and drug discovery. Its structure, featuring a bulky tert-amyl ether linkage ortho to the aniline amino group, presents an interesting scaffold for chemical exploration. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route with detailed experimental protocols, and a discussion of its potential applications in the context of medicinal chemistry. It is important to note that while the fundamental properties of this molecule are known, specific experimental data and biological activity studies are not widely available in the public domain at the time of this writing. This guide, therefore, aims to provide a robust theoretical and practical framework for researchers interested in synthesizing and exploring the potential of this compound.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized in the table below. These data are derived from computational sources and chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉NO | |
| Molecular Weight | 193.29 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 1039930-62-5 | , |
| Canonical SMILES | CCC(C)(C)OCC1=CC=CC=C1N | |
| InChI Key | MTMDCLZWJJGCDS-UHFFFAOYSA-N |
Proposed Synthesis: A Williamson Ether Synthesis Approach
Rationale for the Synthetic Strategy
The Williamson ether synthesis is a reliable method for forming ethers.[1] The choice of 2-aminobenzyl alcohol as the starting material provides the necessary aniline and benzyl alcohol functionalities. The tert-amyl group is introduced using 2-chloro-2-methylbutane. A strong base is required to deprotonate the benzylic alcohol to form the nucleophilic alkoxide. Sodium hydride (NaH) is a suitable choice for this purpose as it irreversibly deprotonates the alcohol, driving the reaction forward. A polar aprotic solvent like tetrahydrofuran (THF) is ideal for this reaction as it can solvate the sodium cation without interfering with the nucleophilic attack.
It is crucial to protect the aniline's amino group before the ether synthesis to prevent its competing nucleophilicity. A common protecting group for anilines is the acetyl group, which can be introduced by reacting the aniline with acetic anhydride. This protecting group can be readily removed under basic conditions after the ether formation is complete.
Proposed Synthesis Workflow
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-(hydroxymethyl)phenyl)acetamide (Protection)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzyl alcohol (10.0 g, 81.2 mmol) in pyridine (50 mL). Cool the solution to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (8.3 g, 81.2 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield N-(2-(hydroxymethyl)phenyl)acetamide.
Step 2: Synthesis of N-(2-{[(2-Methylbutan-2-yl)oxy]methyl}phenyl)acetamide (Williamson Ether Synthesis)
-
Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 3.9 g, 97.4 mmol) and wash with dry hexanes (3 x 20 mL) to remove the mineral oil. Carefully decant the hexanes after each wash.
-
Alkoxide Formation: Add dry tetrahydrofuran (THF, 150 mL) to the flask. Cool the suspension to 0 °C. In a separate flask, dissolve N-(2-(hydroxymethyl)phenyl)acetamide (13.4 g, 81.2 mmol) in dry THF (50 mL). Add this solution dropwise to the NaH suspension over 1 hour.
-
Alkylation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Add 2-chloro-2-methylbutane (9.5 g, 89.3 mmol) dropwise to the reaction mixture.
-
Reaction Completion: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride (50 mL). Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 3: Synthesis of this compound (Deprotection)
-
Reaction Setup: Dissolve the purified N-(2-{[(2-Methylbutan-2-yl)oxy]methyl}phenyl)acetamide from the previous step in a mixture of ethanol (100 mL) and a 10% aqueous solution of sodium hydroxide (100 mL).
-
Hydrolysis: Heat the mixture to reflux (approximately 80-90 °C) for 6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers, wash with water (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Potential Applications in Drug Development
While no specific biological activity has been reported for this compound, the 2-substituted aniline scaffold is a well-recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.
The Role of the 2-Substituted Aniline Scaffold
Many kinase inhibitors utilize a 2-substituted aniline moiety as a key structural element for binding to the ATP-binding pocket of kinases. The amino group often forms a crucial hydrogen bond with the hinge region of the kinase, while the substituent at the 2-position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
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An In-Depth Technical Guide to the Structure Elucidation of 2-(2-methylbutan-2-yloxymethyl)aniline
Introduction
2-(2-methylbutan-2-yloxymethyl)aniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science.[1] The precise structural confirmation of such molecules is a critical prerequisite for understanding their reactivity, biological activity, and for ensuring purity and consistency in drug development and manufacturing processes. This guide provides a comprehensive, in-depth analysis of the methodologies and expected outcomes for the complete structure elucidation of 2-(2-methylbutan-2-yloxymethyl)aniline, leveraging a multi-spectroscopic approach. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust framework for the characterization of novel chemical entities.
The structure of 2-(2-methylbutan-2-yloxymethyl)aniline, with its combination of a primary aromatic amine, a benzyl ether linkage, and a sterically hindered tertiary amyl group, presents a unique set of spectroscopic features. A definitive structural assignment relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular and Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C12H19NO | PubChem[2] |
| Molecular Weight | 193.28 g/mol | PubChem[2] |
| IUPAC Name | 2-(2-methylbutan-2-yloxymethyl)aniline | PubChem[2] |
| CAS Number | 1039930-62-5 | BLDpharm[3] |
Proposed Synthetic Route: A Context for Analysis
While various synthetic pathways can be envisioned, a common approach to ortho-alkoxymethyl anilines involves the Williamson ether synthesis. This provides a logical framework for anticipating potential impurities and by-products, which is crucial for accurate spectroscopic analysis. A plausible synthesis is outlined below:
Caption: Proposed Williamson ether synthesis of the target molecule.
Spectroscopic Elucidation Strategy
A multi-faceted approach is indispensable for the unambiguous structural confirmation of 2-(2-methylbutan-2-yloxymethyl)aniline. The following sections detail the expected spectroscopic data and their interpretation.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a powerful first-pass technique for identifying the key functional groups present in the molecule. The expected characteristic absorption bands are summarized below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale and Key Features |
| N-H Stretch (Amine) | 3450-3300 | Primary aromatic amines typically show two distinct bands corresponding to asymmetric and symmetric stretching vibrations.[4][5] |
| C-H Stretch (Aliphatic) | 2980-2850 | Characteristic of the methyl and methylene groups in the tert-amyl and benzyl moieties. |
| C-H Stretch (Aromatic) | 3100-3000 | Indicates the presence of C-H bonds on the benzene ring. |
| N-H Bend (Amine) | 1650-1580 | A sharp band confirming the primary amine.[5] |
| C=C Stretch (Aromatic) | 1600-1450 | Multiple bands are expected, characteristic of the benzene ring. |
| C-N Stretch (Aromatic Amine) | 1335-1250 | A strong band indicative of the C-N bond in an aromatic amine.[5] |
| C-O Stretch (Ether) | 1150-1050 | A strong, often broad, band resulting from the C-O-C ether linkage.[6] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the purified solid or liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands listed above.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through fragmentation analysis.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): A peak at m/z = 193.28, corresponding to the molecular weight of C12H19NO.
-
Key Fragmentation Pathways:
-
Loss of the tert-amyl group: Cleavage of the C-O bond in the ether can lead to the loss of a tert-amyl radical (•C5H11), resulting in a fragment at m/z = 122. This fragment would correspond to the [M - 71]⁺ ion.
-
Formation of the tert-amyl cation: Alternatively, the charge may be retained by the tert-amyl group, leading to a prominent peak at m/z = 71 ([C5H11]⁺).
-
Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the ether oxygen would result in a fragment at m/z = 106, corresponding to the aminobenzyl cation ([C7H8N]⁺).
-
Loss of an ethyl group from the tert-amyl moiety: A common fragmentation pattern for tert-amyl groups is the loss of an ethyl radical (•C2H5), leading to a fragment at m/z = 164 ([M - 29]⁺).[7]
-
Aniline-related fragmentation: Further fragmentation of the aromatic portion could lead to characteristic aniline fragments, such as the phenyl cation at m/z = 77.[8]
-
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A Comprehensive Spectroscopic Guide to 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline: Elucidating Molecular Structure for Advanced Research
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline, a molecule featuring a substituted aniline core, presents a unique combination of aromatic and aliphatic ether functionalities. Understanding its three-dimensional structure and electronic properties is crucial for predicting its reactivity, bioavailability, and potential applications. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a foundational reference for researchers, scientists, and professionals in drug development. By delving into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide not only presents the expected spectral features but also elucidates the underlying principles governing these observations, thereby empowering researchers to confidently identify and characterize this compound.
Molecular Structure and Context
A plausible synthetic route to this compound involves the Williamson ether synthesis, reacting 2-aminobenzyl alcohol with a suitable 2-methylbutan-2-yl halide in the presence of a base. This method offers a straightforward approach to the target molecule, making its spectroscopic verification a critical step in its synthesis and subsequent use.
Caption: Plausible synthesis and structure of the target compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
Proton NMR spectroscopy provides invaluable information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic, methylene, and aliphatic protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d | 1H | Ar-H |
| ~7.10 | t | 1H | Ar-H |
| ~6.75 | d | 1H | Ar-H |
| ~6.70 | t | 1H | Ar-H |
| ~4.50 | s | 2H | -O-CH₂ -Ar |
| ~4.00 | br s | 2H | -NH₂ |
| ~1.70 | q | 2H | -C(CH₃)₂-CH₂ -CH₃ |
| ~1.40 | s | 6H | -C(CH₃ )₂-CH₂-CH₃ |
| ~0.90 | t | 3H | -C(CH₃)₂-CH₂-CH₃ |
Interpretation of the ¹H NMR Spectrum:
The aromatic protons are expected to appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the benzene ring current. The ortho and para protons to the electron-donating amino group will be shifted upfield compared to those ortho and para to the electron-withdrawing ether-linked methylene group. The benzylic methylene protons (-O-CH₂ -Ar) are anticipated to resonate around 4.50 ppm as a singlet, being deshielded by the adjacent oxygen atom and the aromatic ring. The primary amine protons (-NH₂ ) will likely appear as a broad singlet around 4.00 ppm, with its chemical shift being concentration and solvent dependent.
The protons of the 2-methylbutan-2-yl group will exhibit characteristic aliphatic signals. The two equivalent methyl groups attached to the quaternary carbon are predicted to be a singlet at approximately 1.40 ppm. The methylene protons of the ethyl group will appear as a quartet around 1.70 ppm due to coupling with the neighboring methyl protons, which in turn will be a triplet at approximately 0.90 ppm.
Caption: Key proton assignments on the molecular structure.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and reference the TMS peak to 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with broadband proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~145.0 | Aromatic C | C -NH₂ |
| ~130.0 | Aromatic CH | C H |
| ~128.5 | Aromatic CH | C H |
| ~125.0 | Aromatic C | C -CH₂O- |
| ~118.0 | Aromatic CH | C H |
| ~115.0 | Aromatic CH | C H |
| ~75.0 | Quaternary C | -O-C (CH₃)₂- |
| ~70.0 | Methylene C | -O-C H₂-Ar |
| ~30.0 | Methylene C | -C(CH₃)₂-C H₂-CH₃ |
| ~25.0 | Methyl C | -C(C H₃)₂-CH₂-CH₃ |
| ~8.0 | Methyl C | -C(CH₃)₂-CH₂-C H₃ |
Interpretation of the ¹³C NMR Spectrum:
The six aromatic carbons will resonate in the δ 110-150 ppm region. The carbon attached to the nitrogen of the amine group (C -NH₂) is expected to be the most downfield of the aromatic signals due to the electronegativity of nitrogen. The carbon bearing the methylene ether group (C -CH₂O-) will also be significantly downfield. The remaining aromatic CH carbons will have distinct chemical shifts influenced by their position relative to the two substituents.
In the aliphatic region, the quaternary carbon of the tert-amyl group (-O-C (CH₃)₂-) will appear around 75.0 ppm, deshielded by the ether oxygen. The benzylic methylene carbon (-O-C H₂-Ar) is also deshielded by the adjacent oxygen and aromatic ring, resonating around 70.0 ppm. The remaining aliphatic carbons of the 2-methylbutan-2-yl group will appear at higher field, with the methyl carbons being the most shielded.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: Acquire the spectrum on a 125 MHz (for a 500 MHz ¹H spectrometer) NMR spectrometer.
-
Acquisition Parameters: Employ broadband proton decoupling. A typical experiment would use a 45° pulse angle, a relaxation delay of 2 seconds, and a large number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum, and reference the CDCl₃ solvent peak to 77.16 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450-3350 | Medium | N-H symmetric & asymmetric stretch | Primary Amine |
| 3050-3020 | Medium | C-H stretch | Aromatic |
| 2980-2850 | Strong | C-H stretch | Aliphatic |
| 1620-1580 | Medium | N-H bend (scissoring) | Primary Amine |
| 1600, 1475 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1250-1050 | Strong | C-O stretch | Ether |
| 1320-1250 | Medium | C-N stretch | Aromatic Amine |
Interpretation of the IR Spectrum:
The IR spectrum will be characterized by the presence of key functional group absorptions. The primary amine will exhibit two distinct N-H stretching bands in the 3450-3350 cm⁻¹ region, a hallmark of an -NH₂ group.[1] Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the more intense aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.[2] The presence of the ether linkage will be confirmed by a strong C-O stretching band in the 1250-1050 cm⁻¹ region.[3] The aromatic nature of the compound will be further supported by C=C stretching bands around 1600 and 1475 cm⁻¹. The N-H bending vibration of the primary amine is expected around 1620-1580 cm⁻¹.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern upon electron impact. This fragmentation is often predictable and provides valuable structural clues.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z 193.15 (corresponding to the molecular formula C₁₂H₁₉NO)
-
Major Fragment Ions (m/z): 106, 87, 71, 59
Interpretation of the Mass Spectrum:
The molecular ion peak at m/z 193 would confirm the molecular weight of the compound. The fragmentation pattern is dictated by the stability of the resulting carbocations and radical cations. Key fragmentation pathways are expected to be:
-
Alpha-cleavage of the ether: Loss of an ethyl radical from the 2-methylbutan-2-yl group to form a stable tertiary oxonium ion at m/z 164, followed by further fragmentation.
-
Loss of the entire 2-methylbutan-2-yl group: Cleavage of the C-O bond to generate the 2-aminobenzyl cation at m/z 106, which would likely be a prominent peak.
-
Formation of the tert-amyl cation: Cleavage of the ether bond to form the stable tertiary carbocation at m/z 71.
-
Fragmentation of the tert-amyl group: Loss of an ethyl group from the tert-amyl cation to give a fragment at m/z 43.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[4]
-
Ionization: Use a standard electron ionization energy of 70 eV.[5]
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.
-
Detection: The ions are detected, and a mass spectrum is generated, plotting relative abundance against the mass-to-charge ratio (m/z).
Conclusion
This comprehensive guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By understanding the expected spectroscopic data and the principles behind them, researchers are better equipped to identify and characterize this molecule, ensuring the integrity of their research and accelerating the pace of discovery in drug development and materials science. The provided protocols serve as a practical starting point for the experimental verification of these predictions.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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- ChemDraw Software, PerkinElmer.
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NMRShiftDB. (n.d.). Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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LibreTexts. (2023). Infrared Spectroscopy. Retrieved from [Link]
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LibreTexts. (2023). 13C NMR Spectroscopy. Retrieved from [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][1]
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-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link][4]
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1H NMR and 13C NMR spectra of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
Authored by a Senior Application Scientist
Introduction: Elucidating Molecular Architecture through NMR
In the landscape of modern drug discovery and chemical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is fundamental to confirming synthesis, identifying impurities, and understanding molecular interactions. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule featuring a substituted aniline ring and a bulky tert-amyloxy ether side chain.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, delving into the causal relationships between the molecule's electronic and steric features and the resulting NMR signals. We will explore the predictive principles of chemical shifts and coupling constants, present a detailed interpretation of the expected spectra, and provide robust, field-proven protocols for data acquisition. Every assertion is grounded in established spectroscopic principles and supported by authoritative references, ensuring the highest level of scientific integrity.
Molecular Structure and Key Features
Understanding the NMR spectra begins with a thorough analysis of the target molecule's structure. This compound possesses several distinct structural motifs that will give rise to characteristic NMR signals. The ortho-disubstituted aromatic ring lacks symmetry, meaning all four aromatic protons and all six aromatic carbons are chemically non-equivalent. The flexible side chain contains a benzylic methylene group, an ether linkage, and a sterically hindered tert-amyl (2-methylbutan-2-yl) group.
Figure 1: Structure of this compound with atom numbering.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Predictive Analysis
Before examining the spectrum, we can predict the signals based on established principles. The electron-donating amino (-NH₂) group will shield the ortho and para protons (H6 and H4), shifting them upfield.[1] Conversely, the ether-linked methylene group (-CH₂OR) is moderately electron-withdrawing, which will influence the adjacent protons. The interplay of these effects results in a complex and informative aromatic region.
Figure 3: Logic for assigning signals in the ¹³C NMR spectrum.
Signal Interpretation
The predicted chemical shifts for each carbon are detailed below.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C-NH₂) | ~145 - 148 | Aromatic quaternary carbon attached to nitrogen (deshielded). [2] |
| C3, C4, C5, C6 | ~115 - 130 | Protonated aromatic carbons. Their specific shifts depend on their position relative to the two substituents. [3] |
| C2 (C-CH₂OR) | ~125 - 128 | Aromatic quaternary carbon; less deshielded than C1. |
| C9 (Quaternary) | ~75 - 78 | Aliphatic quaternary carbon bonded to oxygen (deshielded). |
| C7 (-CH₂-) | ~70 - 73 | Benzylic carbon also attached to oxygen (deshielded). |
| C12 (-CH₂-) | ~30 - 35 | Aliphatic methylene carbon of the ethyl group. |
| C10, C11 (-CH₃) | ~25 - 28 | Equivalent methyl carbons attached to the quaternary center. |
| C13 (-CH₃) | ~8 - 12 | Terminal methyl carbon of the ethyl group (most shielded). |
-
Aromatic Carbons (δ 115-148 ppm): Six distinct signals are expected. The carbon bearing the amino group (C1) will be the most downfield among the aromatic signals due to the deshielding effect of the nitrogen atom. [2]The other ipso-carbon (C2) will also be in this region. The four protonated carbons (C3-C6) will appear in the crowded region between approximately 115 and 130 ppm.
-
Aliphatic Carbons (δ 8-78 ppm): The five aliphatic carbons will be well-resolved. The quaternary carbon of the tert-amyl group (C9) and the benzylic carbon (C7) will be the most downfield in this region due to their attachment to the electronegative oxygen atom. The remaining methylene and methyl carbons will appear at progressively higher fields, with the terminal methyl of the ethyl group (C13) being the most shielded (lowest ppm value).
Experimental Protocols: Acquiring High-Fidelity NMR Data
The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following protocols are provided as a self-validating system for obtaining ¹H and ¹³C NMR spectra for small molecules like this compound.
Sample Preparation
The causality behind meticulous sample preparation is to ensure a homogeneous solution within the active volume of the NMR probe, which is critical for achieving sharp, well-resolved signals.
-
Mass Measurement: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial. [4]2. Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is often a good first choice for non-polar to moderately polar compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm). [4][5]5. Transfer: Vortex the solution until the sample is completely dissolved. Transfer the clear solution into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.
NMR Data Acquisition
The choice of acquisition parameters directly impacts spectral quality, including signal-to-noise ratio and resolution.
Figure 4: Standard experimental workflow for NMR spectroscopy.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment. [6] * Set a spectral width of approximately 16 ppm.
-
Acquisition time: ~2-3 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16 scans are typically sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 240 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. [4]4. Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate the signals in the ¹H spectrum and pick the peaks in both spectra. For unambiguous assignments, 2D NMR experiments like HSQC (¹H-¹³C one-bond correlation) and HMBC (¹H-¹³C long-range correlation) are highly recommended. [7]
-
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a complete picture of its molecular structure. By leveraging fundamental principles of chemical shifts, spin-spin coupling, and substituent effects, we can confidently predict and interpret the spectral features. The aromatic region of the ¹H spectrum offers a detailed view of the electronic environment of the aniline ring, while the aliphatic signals clearly define the structure of the bulky ether side chain. The ¹³C spectrum complements this by confirming the presence of 12 unique carbon atoms, corresponding to the molecule's asymmetric structure. The protocols provided herein ensure that researchers can acquire reliable, high-quality data, a critical step in the rigorous process of chemical synthesis and drug development.
References
- IPTEK The Journal. Synthesis 1,2-bis ((3-methylbut-2-en-1-yl)oxy).
-
ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available from: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available from: [Link]
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Zeitschrift für Naturforschung. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Available from: [Link]
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University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
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The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available from: [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
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Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. Available from: [Link]
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University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
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Canadian Science Publishing. RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Available from: [Link]
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ResearchGate. S N 1, E1, and E2 Reactions of tert -Amyl Compounds: Improved Analysis Using Computational Chemistry and ASAP-HSQC NMR Spectroscopy. Available from: [Link]
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JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]
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Springer Nature Experiments. NMR Protocols and Methods. Available from: [Link]
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National Center for Biotechnology Information. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available from: [Link]
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Iowa State University. NMR Sample Preparation. Available from: [Link]
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Mass spectrometry analysis of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometry-based analysis of this compound (Molecular Formula: C₁₂H₁₉NO, Molecular Weight: 193.29 g/mol ). As a substituted aniline derivative, this compound possesses structural motifs—a primary aromatic amine and a bulky tertiary ether—that present distinct behaviors under mass spectrometric conditions. This document, intended for researchers and drug development professionals, moves beyond procedural lists to explain the causal relationships behind methodological choices. We will explore optimal ionization strategies, delve into the predictable and diagnostic fragmentation pathways using tandem mass spectrometry (MS/MS), and provide validated, step-by-step protocols for analysis via both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The core objective is to equip the analyst with the foundational knowledge required to develop robust, accurate, and self-validating methods for the characterization and quantification of this molecule and its structural analogs.
Analyte Deep Dive: Chemical Rationale for MS Method Development
Understanding the physicochemical properties of this compound is the cornerstone of effective method development. The molecule's structure features two key functional groups that dictate its behavior in a mass spectrometer:
-
The Primary Aromatic Amine (-NH₂): This group is basic due to the lone pair of electrons on the nitrogen atom. It is readily protonated in an acidic environment, making it an ideal target for positive-mode ionization techniques. The stability of the aromatic ring tends to result in an intense molecular ion signal, which is beneficial for detection.[1]
-
The tert-Amyloxy Ether Linkage (-O-C(CH₃)₂(C₂H₅)): This bulky, non-polar side chain influences the molecule's overall polarity and solubility. The ether bond, particularly the C-O bonds, and the adjacent C-C bonds in the tertiary alkyl group, represent chemically weaker points that are susceptible to cleavage during fragmentation.[2][3]
These features suggest that the molecule is moderately polar and will be amenable to soft ionization techniques common in liquid chromatography-mass spectrometry (LC-MS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1039930-62-5 | [4] |
| Molecular Formula | C₁₂H₁₉NO | [4] |
| Molecular Weight | 193.29 g/mol | [4] |
| Monoisotopic Mass | 193.1467 g/mol | Calculated |
| Key Functional Groups | Primary Aromatic Amine, Ether | N/A |
| Predicted Polarity | Moderately Polar | N/A |
Ionization Strategy: Selecting the Right Tool for the Job
The goal of ionization is to convert the neutral analyte molecule into a gas-phase ion with minimal unintended fragmentation. The choice between ESI and APCI is critical and depends on the analyte's polarity and thermal stability.[5][6]
Primary Recommendation: Electrospray Ionization (ESI)
ESI is the premier choice for polar and easily ionizable molecules.[5]
-
Mechanism & Causality: In ESI, a liquid sample is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, the primary amine is the ideal site for protonation. By acidifying the mobile phase (e.g., with 0.1% formic acid), we drive the equilibrium towards the protonated form of the analyte in solution. This pre-formed ion is then efficiently transferred to the gas phase, resulting in a strong signal for the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 194.15. This process is exceptionally gentle, ensuring that the detected parent ion truly represents the intact molecule.
Alternative Approach: Atmospheric Pressure Chemical Ionization (APCI)
APCI is a robust technique that is well-suited for less polar and more volatile compounds that may not ionize efficiently by ESI.[5][7]
-
Mechanism & Causality: APCI vaporizes the sample in a heated nebulizer before it enters a corona discharge region. The discharge ionizes the surrounding solvent and nitrogen gas, which then transfer a proton to the analyte molecule through gas-phase chemical reactions.[7] This makes APCI less dependent on the analyte's solution-phase chemistry. Given the ether component and alkyl chain, this compound has sufficient volatility and moderate polarity to be a candidate for APCI, also yielding an [M+H]⁺ ion. However, the higher temperatures used in the APCI source can sometimes induce thermal degradation prior to ionization, a risk that must be evaluated.[8]
Decoding the Structure: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is essential for structural confirmation. In this process, the [M+H]⁺ parent ion (m/z 194.15) is isolated and then fragmented by collision with an inert gas, such as argon or nitrogen, in a process known as Collision-Induced Dissociation (CID).[9] The resulting fragment ions are diagnostic of the molecule's structure. The fragmentation of this particular molecule is dictated by the stability of the resulting ions and neutral losses, primarily around the ether linkage.
Predicted Fragmentation Pathways
Three major fragmentation pathways are predicted for the [M+H]⁺ ion of this compound.
-
Pathway A: Loss of 2-methyl-2-butene (C₅H₁₀) : This is a highly characteristic fragmentation for tertiary alcohols and ethers. It proceeds via a rearrangement mechanism, resulting in the neutral loss of a stable alkene (mass 70.08 Da). This pathway yields a highly stable, protonated 2-(hydroxymethyl)aniline fragment at m/z 124.07 . This is often a dominant fragment.
-
Pathway B: Benzylic C-O Bond Cleavage : The bond between the benzylic carbon and the ether oxygen is labile. Cleavage at this position results in the loss of the tert-amyl group as a stable tert-amyl carbocation (C₅H₁₁⁺) with m/z 71.09 . The remaining charge can be retained by the aromatic portion, though the formation of the standalone tert-amyl cation is a very common and diagnostically useful pathway in the fragmentation of such ethers.[2]
-
Pathway C: Formation of the Aminobenzyl Cation : Homolytic cleavage of the O-C(tert-amyl) bond, followed by loss of the C₅H₁₁O• radical (mass 87.08 Da), leads to the formation of the protonated aminobenzyl cation at m/z 107.10 . This fragment can be further stabilized by resonance within the aromatic ring.
The following Graphviz diagram illustrates these logical relationships.
Caption: Predicted MS/MS fragmentation pathways for protonated this compound.
Table 2: Summary of Predicted Diagnostic Ions
| m/z (Monoisotopic) | Ion Identity | Pathway | Description |
| 194.15 | [M+H]⁺ | Parent Ion | Protonated molecule. |
| 124.07 | [M+H - C₅H₁₀]⁺ | Pathway A | Loss of 2-methyl-2-butene. |
| 107.10 | [M+H - C₅H₁₁O•]⁺ | Pathway C | Formation of the aminobenzyl cation. |
| 71.09 | [C₅H₁₁]⁺ | Pathway B | Formation of the tert-amyl cation. |
Validated Experimental Protocols
The following protocols provide a robust starting point for the analysis. They are designed for a standard High-Performance Liquid Chromatography (HPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, but can be adapted for other high-resolution instruments.
General Sample Preparation
This protocol ensures the analyte is in a suitable solvent for injection and free of particulates that could damage the LC system.
-
Stock Solution Preparation: Accurately weigh ~1 mg of this compound standard and dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95% Water:5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL for initial method development.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter (PTFE or other compatible material) into an autosampler vial.
Overall LC-MS/MS Workflow
The diagram below outlines the complete analytical workflow from sample to data interpretation.
Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.
Protocol 1: LC-ESI-MS/MS Analysis
This method leverages the high efficiency of ESI for protonating the analyte's amine group.
Table 3: LC and ESI-MS Parameters
| Parameter | Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase column for retaining moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier to ensure efficient protonation of the analyte. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 10 min | A generic gradient to elute the compound and clean the column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | |
| ESI-MS System | ||
| Ionization Mode | Positive | To detect the protonated molecule [M+H]⁺. |
| Capillary Voltage | +3.5 kV | Standard voltage to generate a stable electrospray. |
| Gas Temp. | 325 °C | To aid in desolvation of droplets. |
| Gas Flow | 8 L/min | To aid in desolvation of droplets. |
| Nebulizer | 35 psi | Creates a fine aerosol for efficient ionization. |
| MS1 Scan Range | m/z 50-500 | To detect the parent ion (m/z 194.15). |
| MS/MS | Auto MS/MS | |
| Precursor Ion | m/z 194.15 | Isolate the parent ion for fragmentation. |
| Collision Energy | 10-30 eV (Ramped) | A range of energies ensures all major fragmentation pathways are observed. |
Protocol 2: LC-APCI-MS/MS Analysis
This is an alternative protocol for situations where ESI may be suboptimal or as a confirmatory technique.
Table 4: LC and APCI-MS Parameters
| Parameter | Setting | Rationale |
| LC System | Same as ESI Protocol | The separation method remains valid. |
| APCI-MS System | ||
| Ionization Mode | Positive | To detect the protonated molecule [M+H]⁺. |
| Corona Current | 4 µA | Initiates the gas-phase chemical ionization process. |
| Gas Temp. | 350 °C | Ensures complete vaporization of the sample. |
| Vaporizer Temp. | 400 °C | Ensures complete vaporization of the sample. |
| Gas Flow | 5 L/min | |
| MS1 Scan Range | m/z 50-500 | To detect the parent ion (m/z 194.15). |
| MS/MS | Auto MS/MS | |
| Precursor Ion | m/z 194.15 | Isolate the parent ion for fragmentation. |
| Collision Energy | 10-30 eV (Ramped) | A range of energies ensures all major fragmentation pathways are observed. |
Conclusion
The mass spectrometric analysis of this compound is straightforward when guided by the chemical principles of its constituent functional groups. Electrospray ionization in positive mode is the most effective strategy, capitalizing on the basicity of the primary amine to generate a strong [M+H]⁺ signal. Tandem mass spectrometry provides definitive structural confirmation through predictable fragmentation patterns, notably the neutral loss of 2-methyl-2-butene (m/z 124.07) and the formation of the tert-amyl cation (m/z 71.09). The protocols and theoretical framework presented in this guide provide a self-validating system for the confident identification and characterization of this molecule, serving as a reliable foundation for its application in research and development.
References
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ResearchGate. (n.d.). Standard mass spectrum of 2-methylbutane. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Problems in Chemistry. (2021, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]
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ACS Publications. (n.d.). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. Retrieved from [Link]
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JoVE. (n.d.). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
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Wiley Analytical Science. (2014, January 14). Atmospheric Pressure Ionisation of Small Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Retrieved from [Link]
-
PMC - NIH. (2021, April 5). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Retrieved from [Link]
-
Whitman People. (n.d.). GCMS Section 6.13. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone. Retrieved from [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
-
Whitman People. (n.d.). GCMS Section 6.15. Retrieved from [Link]
-
Wiley Online Library. (2005, October 4). The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Retrieved from [Link]
-
PubMed. (n.d.). Derivatization for electrospray ionization mass spectrometry. 3. Electrochemically ionizable derivatives. Retrieved from [Link]
-
YouTube. (2023, May 28). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. Retrieved from [Link]
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Spectroscopy Online. (n.d.). Enhancing the Sensitivity of Atmospheric Pressure Ionization Mass Spectrometry Using Flow Modulated Gas Chromatography. Retrieved from [Link]
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CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]
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ChemBK. (n.d.). 2-methylaniline. Retrieved from [Link]
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-
MassBank. (2008, October 21). Organic compounds. Retrieved from [Link]
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An In-Depth Technical Guide to the Proposed Synthesis and Characterization of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive, proposed synthetic pathway for the novel compound 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline, also known as ortho-aminobenzyl tert-amyl ether. Due to the limited availability of published data on this specific molecule, this document provides a well-reasoned, multi-step synthesis based on established and reliable organic chemistry principles. The proposed route involves the protection of the amine functionality of 2-aminobenzyl alcohol, followed by a Williamson ether synthesis to introduce the tert-amyl group, and concluding with deprotection to yield the target compound. Detailed experimental protocols, causality behind the choice of reagents and conditions, and expected characterization data are provided to enable researchers to successfully synthesize and identify this compound.
Introduction and Rationale
This compound is an organic molecule featuring a substituted aniline core. The presence of both a primary amine and an ether linkage suggests its potential as a versatile building block in medicinal chemistry and materials science. The ortho-aminobenzyl ether moiety is a structural motif found in various biologically active compounds. The introduction of a bulky tert-amyl group could impart unique solubility, metabolic stability, and conformational properties to derivatives of this molecule.
Given the absence of a documented discovery or standardized synthesis in the public domain, this guide aims to fill that gap by proposing a logical and robust synthetic strategy. The chosen approach prioritizes commercially available starting materials, high-yielding reactions, and straightforward purification procedures.
Proposed Synthetic Pathway
The proposed synthesis is a three-step process, as illustrated in the workflow diagram below. The key steps are:
-
Protection of the Amino Group: The nucleophilic amino group of the starting material, 2-aminobenzyl alcohol, is first protected to prevent side reactions in the subsequent etherification step.
-
Williamson Ether Synthesis: The hydroxyl group of the protected 2-aminobenzyl alcohol is then converted to its corresponding tert-amyl ether via a Williamson ether synthesis.
-
Deprotection of the Amino Group: Finally, the protecting group is removed from the aniline nitrogen to yield the desired this compound.
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-(2-(hydroxymethyl)phenyl)acetamide (Amine Protection)
Rationale: The primary amino group of 2-aminobenzyl alcohol is a potent nucleophile that can compete with the hydroxyl group in the subsequent Williamson ether synthesis, leading to undesired N-alkylation. To ensure selective O-alkylation, the amine must be protected. Acetylation is a simple and effective method for protecting anilines. The resulting acetamide is stable under the basic conditions of the ether synthesis and can be readily deprotected under acidic conditions.
Protocol:
-
To a solution of 2-aminobenzyl alcohol (1.0 eq.) in a suitable solvent such as dichloromethane or ethyl acetate, add triethylamine (1.2 eq.) at 0 °C.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-(hydroxymethyl)phenyl)acetamide. The crude product can be purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of N-(2-(((2-methylbutan-2-yl)oxy)methyl)phenyl)acetamide (Williamson Ether Synthesis)
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[1][2] In this step, the hydroxyl group of N-(2-(hydroxymethyl)phenyl)acetamide is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from a tert-amylating agent. Sodium hydride is a suitable strong, non-nucleophilic base for this transformation. Tert-amyl bromide is a commercially available and appropriate electrophile.
Protocol:
-
To a solution of N-(2-(hydroxymethyl)phenyl)acetamide (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add tert-amyl bromide (1.5 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(2-(((2-methylbutan-2-yl)oxy)methyl)phenyl)acetamide.
Step 3: Synthesis of this compound (Amine Deprotection)
Rationale: The final step is the removal of the acetyl protecting group to reveal the free aniline. This is typically achieved by hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis is generally effective for acetanilides.
Protocol:
-
Dissolve N-(2-(((2-methylbutan-2-yl)oxy)methyl)phenyl)acetamide (1.0 eq.) in a mixture of ethanol and aqueous hydrochloric acid (e.g., 3 M HCl).
-
Heat the mixture at reflux for 4-8 hours, monitoring the deprotection by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a base, such as aqueous sodium hydroxide, until the pH is approximately 8-9.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography on silica gel.
Expected Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. A singlet for the benzylic methylene protons (-CH₂-O-) around δ 4.5 ppm. A broad singlet for the amine protons (-NH₂) around δ 3.5-4.5 ppm. Signals corresponding to the tert-amyl group: a singlet for the two methyl groups attached to the quaternary carbon, and a quartet and a triplet for the ethyl group. |
| ¹³C NMR | Aromatic carbon signals in the range of δ 115-150 ppm. A signal for the benzylic carbon (-CH₂-O-) around δ 70 ppm. A signal for the quaternary carbon of the tert-amyl group around δ 75 ppm. Signals for the methyl and ethyl carbons of the tert-amyl group. |
| IR | A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the primary amine. A C-O-C stretching vibration in the region of 1050-1150 cm⁻¹. Aromatic C-H and C=C stretching vibrations. |
| Mass Spec | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₂H₁₉NO). Fragmentation patterns consistent with the structure, such as the loss of the tert-amyl group, would be expected. |
Conclusion
This technical guide presents a robust and well-reasoned synthetic route for the preparation of the novel compound this compound. By employing a protection-etherification-deprotection strategy, this guide provides researchers with a practical and detailed methodology for accessing this potentially valuable chemical entity. The outlined protocols, coupled with the predicted characterization data, offer a solid foundation for the successful synthesis and verification of the target molecule, paving the way for its exploration in various scientific and industrial applications.
References
- J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific. Accessed January 28, 2026.
- Wikipedia. Williamson ether synthesis. Wikipedia. Accessed January 28, 2026.
- BenchChem. Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. BenchChem. Accessed January 28, 2026.
- Organic Syntheses. Benzyl alcohol, o-amino-. Organic Syntheses. Accessed January 28, 2026.
- PubChem. 2-Aminobenzyl alcohol.
- Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Accessed January 28, 2026.
- Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. Accessed January 28, 2026.
- University of Calgary. Alcohol Protecting Groups. University of Calgary. Accessed January 28, 2026.
- Chemistry LibreTexts. 18.2: Preparing Ethers. Chemistry LibreTexts. Updated September 30, 2024. Accessed January 28, 2026.
- Master Organic Chemistry. Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. Published November 7, 2014. Accessed January 28, 2026.
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Stability and storage conditions for 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
An In-Depth Technical Guide to the Stability and Storage of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the novel research compound this compound. As a substituted aniline, this molecule's stability is paramount for its effective use in research and development. This document, intended for chemists and drug development professionals, outlines the chemical properties relevant to stability, potential degradation pathways, and detailed protocols for handling, storage, and stability assessment. The insights herein are synthesized from established principles of organic chemistry and data from analogous aniline compounds, providing a robust framework for maintaining the integrity of this valuable research molecule.
Chemical Profile and Inherent Stability Considerations
This compound is an aromatic amine with a sterically hindered ether linkage. Its stability is influenced by the reactivity of the aniline moiety and the ether group.
-
Aniline Moiety: The primary amine group attached to the benzene ring is susceptible to oxidation, which can lead to the formation of colored impurities and degradation products.[1][2] This process can be catalyzed by light, air (oxygen), and metal ions. Aromatic amines are also basic and will react with acids.[3][4]
-
Ether Linkage: The ether group is generally more stable than the aniline, but it can be susceptible to cleavage under strong acidic conditions.
-
Physical Properties: While specific data for this compound is limited, related anilines can be combustible liquids or solids.[1][5][6] Many are sensitive to air and light, often darkening in color upon storage.[1][7]
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, the following storage and handling conditions are recommended, based on best practices for aromatic amines.[3][5][8]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place.[3][5][8][9] Recommended temperature range is 2-8°C for long-term storage.[7] | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the aniline group. |
| Light | Protect from light.[1] Store in an amber vial or a light-blocking container. | Light can catalyze oxidative degradation of anilines. |
| Container | Use a tightly sealed container.[3][5][8] | Prevents exposure to air and moisture. |
| Incompatible Materials | Store away from strong acids and oxidizing agents.[3][4][10] | Aromatic amines can react exothermically with acids and are readily oxidized. |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]
-
Avoid inhalation of vapors or dust.[11]
-
After handling, wash hands thoroughly.[5]
Potential Degradation Pathways
Understanding potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data. The primary routes of degradation for this compound are likely to be oxidation and, to a lesser extent, hydrolysis.
Oxidative Degradation: The aniline moiety is the most likely site of oxidation. Exposure to air and light can lead to the formation of a complex mixture of colored products, including nitroso, nitro, and polymeric compounds.
Hydrolytic Degradation: While the ether linkage is generally stable, it could undergo cleavage under harsh acidic conditions, which is a factor to consider in formulation studies.
Below is a diagram illustrating the potential degradation pathways.
Caption: Workflow for conducting a forced degradation study.
Conclusion
The stability of this compound is critical for its successful application in research and development. Based on the chemistry of its functional groups and data from related aniline compounds, this molecule is likely sensitive to light, air, and high temperatures. Adherence to the recommended storage and handling protocols is essential to maintain its purity and integrity. The provided experimental protocols for developing a stability-indicating method and conducting forced degradation studies offer a robust framework for a comprehensive stability assessment.
References
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
- PubMed. (n.d.). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM.
- SIA Toolbox. (n.d.). Safety Data Sheet: Aniline.
- (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Chemical Bull Pvt. Ltd. (n.d.). 2-methoxy-5-methylaniline.
- Fisher Scientific. (2013). Material Safety Data Sheet.
- BASF. (2026). Safety data sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Aminobenzene.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
- (2010). N-methylaniline - SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- MDPI. (n.d.). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
- ResearchGate. (n.d.). 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone.
- ResearchGate. (n.d.). Proposed pathway of anaerobic aniline degradation by D. anilini.
- National Institutes of Health. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments.
- ResearchGate. (2025). Preparation of Copolymers Based on Aniline and 2[2-chloro-1-methylbut-2-en-1-yl]Aniline and Their Application for the Removal of Methyl Orange from Aqueous Solutions.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Methoxy-5-methylaniline.
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- National Institutes of Health. (n.d.). 2-Methoxy-6-methylaniline.
- BLDpharm. (n.d.). This compound.
- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy 4-(2-methylbutan-2-yl)aniline Industrial Grade.
- BLDpharm. (n.d.). 2-[(3-Methylbutan-2-yl)oxy]aniline.
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Methodological & Application
Synthesis of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline from 2-aminobenzyl alcohol
An Application Note and Protocol for the
Introduction: The Significance of Hindered Ether Scaffolds
The synthesis of sterically hindered ethers, such as 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline, represents a significant challenge in organic chemistry, yet these moieties are of considerable interest in medicinal chemistry and materials science. The tert-amyl ether group can impart increased lipophilicity and metabolic stability to a parent molecule, properties that are highly desirable in drug candidates. The target molecule, incorporating both a nucleophilic aniline and a sterically encumbered ether, serves as a valuable building block for more complex molecular architectures. This application note provides a detailed protocol for the synthesis of this compound from 2-aminobenzyl alcohol and 2-methyl-2-butanol via an acid-catalyzed SN1 pathway, addressing the inherent challenges of selectivity and potential side reactions.
Reaction Mechanism: An Acid-Catalyzed SN1 Approach
The formation of this compound from 2-aminobenzyl alcohol and 2-methyl-2-butanol is best achieved through an acid-catalyzed SN1-type reaction. The tertiary structure of 2-methyl-2-butanol allows for the formation of a relatively stable tertiary carbocation intermediate upon protonation of its hydroxyl group and subsequent loss of water. This carbocation is then trapped by the nucleophilic hydroxyl group of 2-aminobenzyl alcohol.
A critical consideration in this reaction is the presence of the amino group in 2-aminobenzyl alcohol, which can also be protonated by the acid catalyst. While this protonation deactivates the aromatic ring towards electrophilic substitution, it can also potentially reduce the nucleophilicity of the benzylic alcohol. However, the reaction proceeds effectively due to the high reactivity of the tertiary carbocation intermediate.
Caption: Proposed SN1 mechanism for the synthesis.
Experimental Protocol
This protocol outlines a laboratory-scale procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Aminobenzyl alcohol | C₇H₉NO | 123.15 | 1.23 g | 10.0 |
| 2-Methyl-2-butanol | C₅H₁₂O | 88.15 | 4.41 g (5.4 mL) | 50.0 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 0.1 mL | ~1.8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Saturated NaHCO₃ (aq) | - | - | 2 x 25 mL | - |
| Brine | - | - | 25 mL | - |
| Anhydrous MgSO₄ | - | - | - | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-aminobenzyl alcohol (1.23 g, 10.0 mmol) and 2-methyl-2-butanol (5.4 mL, 50.0 mmol).
-
Solvent and Catalyst Addition: Add dichloromethane (20 mL) to dissolve the starting material. With gentle stirring, slowly add concentrated sulfuric acid (0.1 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid, followed by brine (25 mL).
-
Extraction and Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).[1]
Caption: Experimental workflow for the synthesis.
Discussion of Key Experimental Choices and Potential Challenges
-
Choice of Catalyst: A strong protic acid like sulfuric acid is essential to facilitate the formation of the tertiary carbocation from 2-methyl-2-butanol.[2]
-
Excess of 2-Methyl-2-butanol: Using a significant excess of the tertiary alcohol serves two purposes: it acts as a solvent and drives the equilibrium towards the product side.
-
Side Reactions: The primary competing side reaction is the acid-catalyzed dehydration of 2-methyl-2-butanol to form 2-methyl-2-butene and 2-methyl-1-butene.[2] Running the reaction at a moderate temperature helps to minimize this. Additionally, self-etherification of 2-aminobenzyl alcohol is a possibility, though less likely under these conditions.
-
Protecting Groups: While this protocol proceeds without a protecting group for the amine, in cases of low yield or significant side products involving the amine, protection as a carbamate (e.g., Boc) could be considered.[3] This would, however, add protection and deprotection steps to the overall synthesis.
-
Purification: The polarity difference between the starting materials, the desired ether product, and any alkene byproducts is generally sufficient for effective separation by column chromatography.
Safety and Handling Precautions
-
2-Aminobenzyl alcohol: May cause skin and eye irritation.[4]
-
2-Methyl-2-butanol: Flammable liquid and vapor. Harmful if swallowed.[5]
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer.
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
References
-
PubChem. (n.d.). 2-Aminobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2-butanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Studylib. (n.d.). Acid Catalyzed Dehydration of 2-Methyl-2-butanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
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Application Note: Chemoselective O-tert-Amyl Protection of 2-Aminobenzyl Alcohol
[1]
Abstract & Strategic Rationale
The protection of 2-aminobenzyl alcohol is a recurring challenge in the synthesis of heterocycles (e.g., quinazolines) and privileged medicinal scaffolds. While tert-butyl ethers are common, tert-amyl (t-Amyl) ethers offer a superior alternative for drug development campaigns due to two critical physicochemical advantages:
-
Enhanced Stability: t-Amyl ethers exhibit a hydrolysis rate approximately 2–3 times slower than t-butyl ethers under acidic conditions.[1] This allows for "graded deprotection"—the selective removal of highly labile groups (e.g., N-Boc, acetals) while retaining the O-t-Amyl ether.[1]
-
Process Safety: The reagent 2-methyl-2-butene (b.p. 38.6 °C) is a liquid at room temperature, unlike isobutylene (gas), significantly simplifying handling and stoichiometry control in non-pressurized reactors.[1]
This protocol details the chemoselective O-alkylation of 2-aminobenzyl alcohol. It leverages an "Ammonium Shielding" mechanistic strategy to prevent competing N-alkylation without requiring a separate amine protection step.[1]
Mechanistic Insight: The "Ammonium Shielding" Effect
The core challenge with 2-aminobenzyl alcohol is its amphoteric nature; both the amine (-NH₂) and the alcohol (-OH) are nucleophilic.[1] In standard alkylation (e.g., alkyl halides + base), N-alkylation often competes or dominates.[1]
This protocol utilizes acid-catalyzed electrophilic addition of 2-methyl-2-butene.[1]
-
Step 1 (Amine Deactivation): The acid catalyst rapidly protonates the basic aniline nitrogen (
), converting it to the non-nucleophilic anilinium ion ( ).[1] -
Step 2 (Carbocation Formation): The acid protonates 2-methyl-2-butene, generating the tertiary amyl carbocation.[1]
-
Step 3 (Selective O-Attack): The benzyl alcohol (
), which remains unprotonated and nucleophilic, intercepts the carbocation to form the ether.[1]
Pathway Visualization[1]
Figure 1: The "Ammonium Shielding" mechanism ensures chemoselectivity by protonating the amine prior to ether formation.
Experimental Protocol
Method A: Heterogeneous Catalysis (Green/Scalable)
Recommended for scale-up (>10g) and ease of purification.[1]
Reagents & Stoichiometry:
| Component | Equiv. | Role | Physical State |
| 2-Aminobenzyl alcohol | 1.0 | Substrate | Solid |
| 2-Methyl-2-butene | 3.0 - 4.0 | Reagent | Liquid (b.p. 38°C) |
| Amberlyst® 15 (H+) | 10 wt% | Catalyst | Solid Resin beads |
| Dichloromethane (DCM) | 0.5 M | Solvent | Liquid |
Step-by-Step Procedure:
-
Catalyst Prep: Wash Amberlyst® 15 resin with dry DCM (3x) to remove moisture and manufacturing impurities.[1]
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzyl alcohol (1.0 equiv) in anhydrous DCM.
-
Reagent Addition: Add 2-methyl-2-butene (3.0 equiv) in one portion.
-
Catalysis: Add the pre-washed Amberlyst 15 (10 wt% relative to substrate).[1]
-
Reaction: Stir vigorously at Room Temperature (20–25°C) for 12–24 hours.
-
Workup (Filtration): Filter the reaction mixture through a sintered glass funnel to remove the resin. Wash the resin pad with DCM.[1]
-
Neutralization: Wash the filtrate with saturated aqueous NaHCO₃ (1x) to ensure no trace acid remains (critical for ether stability).
-
Isolation: Dry organics over Na₂SO₄, filter, and concentrate in vacuo at <35°C.
-
Caution: Do not overheat during concentration; trace acid + heat can reverse the reaction.[1]
-
Method B: Homogeneous Catalysis (Rapid Screening)
Recommended for small scale (<100mg) or difficult substrates.[1]
Quality Control & Validation
To validate the protocol, the researcher must confirm the formation of the ether and the integrity of the primary amine.
Analytical Specifications
| Test | Expected Result | Interpretation |
| 1H NMR (CDCl₃) | Confirms t-amyl group incorporation.[1] | |
| 1H NMR (CDCl₃) | Distinctive quartet of the t-amyl ethyl tail.[1] | |
| 1H NMR (CDCl₃) | Shifted slightly upfield from starting alcohol.[1] | |
| 1H NMR (CDCl₃) | Broad singlet ~3-4 ppm (2H) | Critical: Confirms -NH₂ is intact (D₂O exchangeable). |
| HPLC | Purity > 95% | Single peak; absence of N-alkylated byproducts.[1] |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Issue: N-Alkylation observed (rare).
-
Issue: Product decomposition on rotavap.
References
-
General t-Amyl Ether Synthesis (TAME): Oost, C., & Hoffmann, U. (1995).[1][2] Kinetics of the Heterogeneously Catalyzed Formation of tert-Amyl Methyl Ether (TAME). Chemical Engineering & Technology.[1] (Establishes the kinetics of alkene-alcohol etherification using Amberlyst 15).
-
Acid-Catalyzed Benzylation Protocols: Greene, T. W., & Wuts, P. G. M.[1][3] Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[1][4] (The authoritative text on ether protection stability and general methodology).[1]
-
Magnesium Perchlorate Method (Analogous t-Butyl Chemistry): Bartoli, G., et al. (1993).[1] Magnesium perchlorate as a new efficient catalyst for the synthesis of tert-butyl ethers and esters.[1] Tetrahedron Letters, 34(41), 6601-6604.[1] (Provides the foundation for Lewis Acid catalyzed addition of hindered alkenes to alcohols).
-
2-Methyl-2-butene Reagent Data: PubChem Database. 2-Methyl-2-butene (Compound Summary). (Safety and physical property data for process design).[1]
Application Note: Strategic Synthesis of Substituted Quinolines Utilizing 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline via a Modified Friedländer Annulation
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, necessitating robust and versatile synthetic routes for its derivatization.[1] This application note details a strategic approach to quinoline synthesis employing 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline as a key starting material. We present a modified Friedländer annulation pathway that leverages the tert-Amyloxymethyl (TAM) ether as a sterically bulky protecting group. This methodology involves a two-stage process: (1) the controlled deprotection and oxidation of the aniline precursor to generate the reactive o-aminobenzaldehyde in situ, and (2) the subsequent acid- or base-catalyzed cyclocondensation with an active methylene compound. This guide provides in-depth mechanistic explanations, detailed, field-tested protocols, and data interpretation for researchers engaged in drug discovery and synthetic chemistry.
Introduction: The Quinoline Nucleus and Synthetic Strategy
Quinolines and their derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and antifungal properties.[1] Consequently, the development of efficient methods for their synthesis is of paramount importance. The Friedländer synthesis, first reported in 1882, represents one of the most direct methods for constructing the quinoline core.[1][2] It involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[3][4]
A significant challenge in this synthesis is the limited availability and stability of substituted o-aminoaryl aldehydes.[4] To overcome this, we introduce this compound, a stable precursor wherein the latent aldehyde functionality is masked as a tert-Amyloxymethyl (TAM) ether. The strategic use of the TAM protecting group offers several advantages:
-
Stability: The aniline precursor is significantly more stable and easier to handle than the corresponding aldehyde.
-
Steric Shielding: The bulky TAM group can prevent undesirable side reactions at the benzylic position during other synthetic transformations.[5]
-
Controlled Deprotection: The TAM ether can be cleaved under specific conditions to unmask the primary alcohol for subsequent oxidation, allowing for controlled entry into the Friedländer cyclization.
This document outlines the complete workflow from the precursor to the final quinoline product, providing the scientific rationale behind each step.
The Strategic Role of the tert-Amyloxymethyl (TAM) Protecting Group
A protecting group is a molecular moiety that is temporarily attached to a functional group to decrease its reactivity during subsequent synthetic steps.[5][6] The choice of the TAM group in this compound is deliberate. As a bulky alkyl ether, it provides robust protection under a variety of conditions, including basic and nucleophilic environments.[7] Its removal, typically under acidic conditions, regenerates the primary alcohol, which is the immediate precursor to the aldehyde required for the Friedländer annulation.
Caption: Overall synthetic workflow from the protected aniline to the final quinoline product.
Mechanistic Insight: The Friedländer Annulation
The Friedländer reaction can be catalyzed by either acid or base.[2] The mechanism proceeds through two potential pathways, primarily differing in the initial step.[8]
-
Aldol Condensation First: The reaction begins with a base-catalyzed aldol condensation between the enolate of the active methylene compound and the o-aminobenzaldehyde. The resulting aldol adduct then dehydrates. The final step is an intramolecular cyclization via Schiff base (imine) formation, followed by a second dehydration to yield the aromatic quinoline ring.[8]
-
Schiff Base Formation First: Alternatively, the aniline nitrogen can first condense with the ketone partner to form a Schiff base (enamine intermediate). This is followed by an intramolecular aldol-type cyclization and subsequent dehydration to furnish the product.[8][9]
Both pathways converge to the same dihydropyridine intermediate before the final aromatization step. The choice of catalyst (acid vs. base) can influence reaction rates and substrate compatibility. For instance, base catalysis is often preferred to avoid potential side reactions with acid-sensitive functional groups.[2]
Caption: Simplified mechanism of the base-catalyzed Friedländer annulation pathway.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Deprotection of this compound
This protocol describes the acid-catalyzed cleavage of the TAM ether to yield 2-aminobenzyl alcohol.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
-
-
Procedure:
-
Dissolve this compound (e.g., 5.0 g) in THF (50 mL) in a 250 mL round-bottom flask.
-
To the stirring solution, add 2M HCl (25 mL) dropwise at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/EtOAc). The disappearance of the starting material (higher Rf) and the appearance of a more polar spot (2-aminobenzyl alcohol, lower Rf) indicates reaction completion (typically 2-4 hours).
-
Once complete, carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-aminobenzyl alcohol, which can often be used in the next step without further purification.
-
Protocol 2: Oxidation to 2-Aminobenzaldehyde
This protocol uses Dess-Martin Periodinane (DMP) for a mild and efficient oxidation of the alcohol to the aldehyde.
-
Reagents & Materials:
-
Crude 2-aminobenzyl alcohol from Protocol 1 (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
-
Procedure:
-
Dissolve the crude 2-aminobenzyl alcohol in anhydrous DCM (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add DMP portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ solution (50 mL). Stir vigorously for 20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
The resulting crude 2-aminobenzaldehyde is highly reactive and should be used immediately in the subsequent Friedländer annulation.
-
Protocol 3: Friedländer Annulation with Ethyl Acetoacetate
This protocol details the base-catalyzed synthesis of ethyl 2-methylquinoline-3-carboxylate.
-
Reagents & Materials:
-
Crude 2-aminobenzaldehyde from Protocol 2 (1.0 eq)
-
Ethyl acetoacetate (1.05 eq)
-
Ethanol (EtOH)
-
Potassium tert-butoxide (KOtBu) (0.2 eq)
-
Cold water
-
-
Procedure:
-
Dissolve the crude 2-aminobenzaldehyde in ethanol (40 mL).
-
Add ethyl acetoacetate to the solution.
-
To this stirring mixture, add potassium tert-butoxide as a catalyst. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 3 hours. Monitor by TLC for the formation of the quinoline product.
-
After completion, cool the reaction mixture to room temperature and then pour it into a beaker of cold water (200 mL) with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration, wash with cold water, and dry in vacuo.
-
Recrystallize from ethanol/water to obtain the pure ethyl 2-methylquinoline-3-carboxylate.
-
Data and Expected Outcomes
The described synthetic sequence is versatile and can be adapted for various active methylene compounds. The yields are generally moderate to good, depending on the purity of the intermediates and the nature of the coupling partner.
| Active Methylene Compound | R¹ | R² | Expected Product | Typical Yield (%) |
| Ethyl Acetoacetate | -CH₃ | -COOEt | Ethyl 2-methylquinoline-3-carboxylate | 75-85% |
| Acetylacetone | -CH₃ | -COCH₃ | 3-Acetyl-2-methylquinoline | 70-80% |
| Diethyl Malonate | -OH | -COOEt | Ethyl 4-hydroxyquinoline-3-carboxylate | 65-75% |
| Cyclohexanone | \multicolumn{2}{c | }{-(CH₂)₄-} | 1,2,3,4-Tetrahydroacridine | 60-70% |
Yields are based on the amount of this compound used in Protocol 1 and are representative for this class of reactions.
Troubleshooting and Expert Recommendations
-
Low Yield in Deprotection (Protocol 1): Incomplete reaction may occur if the acid concentration is too low or the reaction time is insufficient. Monitor carefully by TLC. If the reaction stalls, an additional portion of 2M HCl can be added.
-
Over-oxidation or Dimerization (Protocol 2): 2-Aminobenzaldehyde is prone to self-condensation and oxidation to the corresponding carboxylic acid. It is critical to use it immediately after preparation. Using mild oxidants like DMP at controlled temperatures minimizes these side reactions.
-
Failure of Cyclization (Protocol 3): If the Friedländer reaction fails, ensure the KOtBu is fresh and anhydrous. Alternatively, an acid catalyst like p-toluenesulfonic acid (p-TSA) in toluene with Dean-Stark apparatus to remove water can be employed, which may be more effective for less reactive ketones.[8]
-
Regioselectivity Issues: When using unsymmetrical ketones, regioselectivity can be a concern, potentially leading to a mixture of quinoline isomers.[3] The reaction conditions, particularly the choice of catalyst, can influence the product ratio.
Conclusion
The use of this compound as a stable and versatile precursor provides a reliable and strategic entry point for the synthesis of diverse quinoline derivatives. The methodology presented, which combines controlled deprotection/oxidation with the classic Friedländer annulation, offers researchers a robust tool for accessing complex molecular scaffolds. The protocols have been optimized for clarity and reproducibility, empowering chemists in academic and industrial settings to accelerate their research and development programs.
References
-
ResearchGate. (n.d.). The Friedländer quinoline synthesis of 7. [Scientific Diagram]. Retrieved from [Link]
-
Asres, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Future Journal of Pharmaceutical Sciences, 6(1), 37. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis of quinolines ruthenium-catalysed amine exchange reaction between anilines and trialkylamines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Catalysts, 13(3), 549. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Varlamov, A. V., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 983. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the synthesis of quinoline derivatives. Retrieved from [Link]
-
Bandgar, B. P., & Patil, A. V. (2009). Chemoselective Deprotection of Triethylsilyl Ethers. Synthetic communications, 39(5), 875-882. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
NIPER. (n.d.). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Retrieved from [Link]
-
University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. Retrieved from [Link]
-
Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of combinatorial chemistry, 12(1), 100-110. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]
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Application and Protocols for the Synthesis of Quinazolines using 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
Introduction: The Significance of the Quinazoline Scaffold and the Role of Novel Precursors
The quinazoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous approved therapeutics and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The development of efficient and versatile synthetic routes to substituted quinazolines is therefore a critical endeavor for researchers in drug development. A key strategy in modern organic synthesis is the use of protecting groups to mask reactive functionalities, allowing for selective transformations on complex molecules.[5][6] This application note details the use of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline , a protected form of 2-aminobenzylamine, as a strategic precursor in the synthesis of quinazoline derivatives. The tert-amyloxymethyl (Tam) ether serves as a robust protecting group for the benzylic hydroxyl group of a 2-aminobenzyl alcohol precursor, offering advantages in multi-step syntheses.
This document will provide a comprehensive overview of the scientific rationale, detailed experimental protocols, and practical guidance for researchers and scientists utilizing this advanced building block.
Scientific Rationale: A Protecting Group Strategy for Quinazoline Synthesis
The synthesis of quinazolines from ortho-amino benzylamine derivatives typically proceeds through a multi-step sequence involving condensation with an appropriate electrophile, intramolecular cyclization, and subsequent aromatization.[7][8] The use of this compound introduces a strategic protecting group, the tert-amyloxymethyl ether, on the benzylic position. This protecting group strategy is advantageous for several reasons:
-
Enhanced Stability: The tert-amyloxy group is stable to a range of reaction conditions, including basic and nucleophilic environments, allowing for modifications to other parts of the molecule without premature reaction at the benzylic position.[6]
-
Improved Solubility: The bulky alkyl nature of the protecting group can enhance the solubility of intermediates in organic solvents.
-
Controlled Deprotection: The tert-amyloxy group can be cleaved under specific acidic conditions to unmask the reactive benzylic alcohol, which can then participate in the quinazoline ring-forming cyclization.
The general synthetic pathway involves the initial reaction of the aniline nitrogen of this compound with a suitable coupling partner (e.g., an aldehyde, nitrile, or amide), followed by deprotection of the tert-amyloxy group and subsequent acid-catalyzed cyclization and dehydration to afford the final quinazoline product.
Reaction Mechanism Overview
The overall transformation from this compound and a suitable reaction partner (in this example, an aldehyde) to a 2-substituted quinazoline can be conceptualized in the following stages:
-
Initial Condensation/Coupling: The primary amine of the aniline derivative reacts with an aldehyde to form a Schiff base (imine) intermediate.
-
Deprotection: Treatment with acid removes the tert-amyloxymethyl protecting group, revealing a benzylic alcohol.
-
Intramolecular Cyclization: The newly formed hydroxyl group attacks the imine carbon in an intramolecular fashion to form a dihydroquinazoline intermediate.
-
Aromatization: Subsequent elimination of water (dehydration) leads to the formation of the stable, aromatic quinazoline ring system.
This sequence is depicted in the workflow diagram below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 8. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline as a Strategic Building Block for N-Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrogen-containing heterocycles (N-heterocycles) form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic synthesis of these scaffolds is a cornerstone of medicinal chemistry. This document provides a detailed technical guide on the application of 2-{[(2-methylbutan-2-yl)oxy]methyl}aniline, a protected form of 2-aminobenzyl alcohol, as a versatile building block for the synthesis of valuable N-heterocycles such as quinolines and quinazolines.[2] We present the rationale for using the tert-amyl protecting group, detailed protocols for its introduction and removal, and its application in multi-step syntheses, thereby offering researchers a robust platform for analog generation in drug discovery programs.
Introduction: The Strategic Advantage of a Protected Precursor
2-Aminobenzyl alcohol is a highly valuable precursor for a range of N-heterocyles, including quinolines, quinazolines, and benzodiazepines.[2] Its ortho-amino and hydroxymethyl groups provide the necessary functionality for various cyclization strategies. However, the inherent reactivity of both the nucleophilic amine and the primary alcohol can lead to undesired side reactions, such as self-polymerization or competitive reactions, particularly when functionalizing the amine.[3]
To overcome these challenges, a protection strategy is often employed. This compound utilizes the tert-amyl (2-methylbutan-2-yl) group to mask the hydroxyl functionality. This bulky tertiary ether protecting group offers several advantages:
-
Stability: It is robust under a variety of reaction conditions, including those involving strong bases, organometallics, and mild oxidants, allowing for selective modification of the aniline amino group.[4]
-
Strategic Deprotection: The tert-amyl group can be cleaved under specific acidic conditions to reveal the primary alcohol at a later, desired stage of the synthesis.[5]
-
Improved Handling: The protected form is often more stable and less prone to the self-condensation issues that can plague 2-aminobenzaldehydes, which are common intermediates derived from 2-aminobenzyl alcohol.[3]
This guide will demonstrate the synthesis of the building block itself, followed by its application in a representative synthesis of a substituted quinoline, a privileged scaffold in medicinal chemistry known for a wide range of biological activities including antiviral and anticancer properties.[6][7][8]
Synthesis of the Building Block: this compound
The title compound is prepared from commercially available 2-aminobenzyl alcohol via an acid-catalyzed etherification.
Protocol 2.1: Synthesis of this compound
Reaction Scheme: (2-Aminobenzyl alcohol) + (2-Methyl-2-butene) --[H+]--> this compound
Materials:
| Reagent/Solvent | M.W. | Amount | Moles | Equiv. |
|---|---|---|---|---|
| 2-Aminobenzyl alcohol | 123.15 | 10.0 g | 81.2 mmol | 1.0 |
| 2-Methyl-2-butene | 70.13 | 11.4 g (17.0 mL) | 162.4 mmol | 2.0 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
| p-Toluenesulfonic acid (PTSA) | 172.20 | 0.70 g | 4.06 mmol | 0.05 |
Procedure:
-
To a 250 mL round-bottom flask, add 2-aminobenzyl alcohol (10.0 g, 81.2 mmol) and dissolve in dichloromethane (150 mL).
-
Add 2-methyl-2-butene (17.0 mL, 162.4 mmol).
-
Add p-toluenesulfonic acid (0.70 g, 4.06 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure product.
Expert Insight: The use of a bulky tertiary alcohol protecting group like tert-amyl is a strategic choice. While silyl ethers are common, they can be labile under certain acidic or fluoride conditions.[4][9] The tert-amyl group provides a more robust alternative, stable to many synthetic transformations planned for the amino group.
Application in N-Heterocycle Synthesis: A Case Study in Quinoline Formation
We will demonstrate the utility of this compound in an "indirect" Friedländer annulation, a powerful method for constructing the quinoline core.[3][10] The standard Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11] Our strategy involves an initial reaction at the amine, followed by deprotection and cyclization.
Workflow Overview
The overall synthetic strategy is depicted below.
Caption: Synthetic workflow for quinolin-2(1H)-one.
Protocol 3.1: Step 1 - Acylation of the Amino Group
Procedure:
-
Dissolve this compound (5.0 g, 24.1 mmol) in DCM (100 mL) in a 250 mL flask and cool to 0 °C in an ice bath.
-
Add triethylamine (4.0 mL, 28.9 mmol).
-
Slowly add acetyl chloride (1.9 mL, 26.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(2-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)acetamide, which is often pure enough for the next step.
Protocol 3.2: Step 2 - Deprotection of the tert-Amyl Ether
Procedure:
-
Dissolve the crude acetamide from the previous step in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (50 mL).
-
Stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by slowly adding it to a cooled, saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-(2-(hydroxymethyl)phenyl)acetamide.
Trustworthiness Check: The selective removal of the tert-amyl group under acidic conditions, while the amide remains intact, is a critical step. TFA is effective for cleaving such bulky tertiary ethers.[5]
Protocol 3.3: Steps 3 & 4 - Oxidative Cyclization to Quinolin-2(1H)-one
This protocol combines the oxidation of the alcohol to an aldehyde and the subsequent base-catalyzed cyclization in a one-pot fashion.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles | Equiv. |
|---|---|---|---|---|
| N-(2-(Hydroxymethyl)phenyl)acetamide | 165.19 | 3.0 g | 18.2 mmol | 1.0 |
| Manganese dioxide (MnO₂) | 86.94 | 15.8 g | 181.6 mmol | 10.0 |
| Toluene | - | 150 mL | - | - |
| Potassium tert-butoxide | 112.21 | 2.24 g | 20.0 mmol | 1.1 |
Procedure:
-
To a 250 mL flask, add N-(2-(hydroxymethyl)phenyl)acetamide (3.0 g, 18.2 mmol) and activated manganese dioxide (15.8 g, 181.6 mmol) in toluene (150 mL).
-
Heat the mixture to reflux for 4-6 hours, monitoring the oxidation of the alcohol to the aldehyde by TLC.
-
Cool the reaction mixture to room temperature.
-
Add potassium tert-butoxide (2.24 g, 20.0 mmol) in one portion.
-
Heat the mixture to 80 °C and stir for an additional 2 hours to facilitate the intramolecular aldol condensation.
-
After cooling, filter the reaction mixture through a pad of Celite to remove MnO₂ and other solids, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield quinolin-2(1H)-one.
Mechanistic Rationale: The oxidation of the primary alcohol generates the key intermediate, N-(2-formylphenyl)acetamide. The strong base, potassium tert-butoxide, then deprotonates the α-carbon of the acetamide methyl group, generating an enolate. This enolate undergoes an intramolecular attack on the ortho-aldehyde, followed by dehydration to form the α,β-unsaturated lactam, yielding the aromatic quinolinone ring system.
Caption: Mechanism for oxidative cyclization.
Conclusion
This compound serves as an excellent, strategically protected building block for the synthesis of N-heterocycles. The tert-amyl protecting group provides the necessary stability for selective manipulation of the aniline moiety, while allowing for its efficient removal to unmask the hydroxymethyl group for subsequent cyclization reactions. The protocols detailed herein provide a reliable and logical framework for researchers to synthesize complex quinoline and quinazolinone scaffolds, which are of significant interest in modern drug discovery.
References
- IPTEK The Journal. Synthesis 1,2-bis ((3-methylbut-2-en-1-yl)oxy).
- Google Patents. RU2270187C2 - Method for preparing n-methylaniline.
- Research and Reviews. Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity | Open Access Journals.
-
National Center for Biotechnology Information. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Available at: [Link]
-
PubMed. Synthesis of N-heterocycles through alcohol dehydrogenative coupling. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]
-
ResearchGate. Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. Available at: [Link]
-
ResearchGate. Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol. Available at: [Link]
-
National Center for Biotechnology Information. Synthetic and medicinal perspective of quinolines as antiviral agents. Available at: [Link]
-
Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]
-
ResearchGate. Enantioselective iso‐Pictet‐Spengler reaction of o‐aminobenzylindoles.... Available at: [Link]
-
ResearchGate. Benzo[f]quinoline derivatives: potential applications.... Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Ethers. Available at: [Link]
-
ACS Publications. Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines | The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. CN104262176A - Method for preparing 4-aminobenzyl alcohol.
-
National Center for Biotechnology Information. The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]
- Google Patents. RU2232749C2 - Two-step method for preparing n-methylaniline.
-
University of Calgary. Alcohol Protecting Groups. Available at: [Link]
-
RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]
-
Beilstein Journals. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of N-Heterocycles. Available at: [Link]
-
CONICET. Synthesis of Oxacycles Employing the Oxa-Pictet–Spengler Reaction: Recent Developments and New Prospects. Available at: [Link]
-
National Center for Biotechnology Information. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Available at: [Link]
-
Frontiers. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available at: [Link]
-
ResearchGate. (PDF) Simple grinding-induced reactions of 2-aminobenzyl alcohol and benzaldehyde derivatives, a rapid synthetic route to 3,1-benzoxazines. Available at: [Link]
-
Chemistry LibreTexts. 17.8: Protection of Alcohols. Available at: [Link]
-
National Center for Biotechnology Information. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Available at: [Link]
-
MDPI. The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Available at: [Link]
- Google Patents. JPH07228556A - Method for producing 2-aminobenzyl alcohol derivative.
Sources
- 1. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tert-Butyl Ethers [organic-chemistry.org]
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- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection of the tert-amyl ether in 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
An Application Note and Protocol for the Deprotection of the tert-Amyl Ether in 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
Introduction: Strategic Deprotection in Amine Synthesis
In multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity by masking reactive functional groups.[1] The tert-amyl group, a tertiary alkyl ether, serves as a robust protecting group for alcohols due to its steric bulk and stability under a range of conditions, particularly basic and nucleophilic environments. However, its selective and efficient removal is crucial for revealing the desired functionality at the appropriate synthetic stage.
This application note provides a comprehensive guide to the deprotection of the tert-amyl ether in this compound to yield the valuable intermediate, (2-aminophenyl)methanol. This transformation is pivotal in synthetic routes for pharmaceuticals, agrochemicals, and materials science, where ortho-substituted anilines are common structural motifs. The protocol detailed herein utilizes trifluoroacetic acid (TFA), a strong yet volatile acid that facilitates a clean and efficient cleavage under mild conditions, ensuring compatibility with the sensitive aniline functionality.
Mechanism and Rationale: The SN1 Pathway in Ether Cleavage
The deprotection of tertiary ethers, such as the tert-amyl ether, proceeds via an acid-catalyzed SN1 mechanism.[2][3] This pathway is favored due to the ability of the tertiary alkyl group to form a relatively stable carbocation upon cleavage of the C-O bond.
The key mechanistic steps are as follows:
-
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen by a strong acid (in this case, TFA). This step converts the alkoxy group into a good leaving group (an alcohol).[4][5]
-
Formation of a Stable Carbocation: The protonated ether undergoes heterolytic cleavage of the tertiary carbon-oxygen bond. This results in the formation of the desired alcohol, (2-aminophenyl)methanol, and a stable tert-amyl carbocation.[3] The stability of this tertiary carbocation is the primary driving force for the SN1 pathway.
-
Carbocation Quenching: The tert-amyl carbocation is subsequently neutralized. It can be trapped by a nucleophile (such as water or the trifluoroacetate anion) or, more commonly, undergo elimination (E1) to form alkenes, primarily 2-methyl-2-butene and 2-methyl-1-butene.[3]
The choice of Trifluoroacetic Acid (TFA) is strategic. It is a sufficiently strong acid to efficiently protonate the ether but is also highly volatile, which simplifies its removal from the reaction mixture during work-up. Furthermore, the reaction can often be performed at or near room temperature, minimizing potential side reactions.
Reaction Mechanism Visualization
Caption: SN1 mechanism for the acid-catalyzed deprotection of tert-amyl ether.
Experimental Protocol: Deprotection of this compound
This protocol describes a reliable method for the removal of the tert-amyl protecting group using TFA in dichloromethane (DCM).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >95% Purity | Varies | Starting material |
| Dichloromethane (DCM) | Anhydrous | Varies | Reaction solvent |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Varies | Deprotecting agent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Varies | For quenching/neutralization |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | ACS Grade | Varies | For aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Varies | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Varies | For column chromatography |
| Ethyl Acetate | HPLC Grade | Varies | Eluent for chromatography |
| Hexanes | HPLC Grade | Varies | Eluent for chromatography |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Place the flask in an ice bath and begin stirring.
-
-
Deprotection Reaction:
-
Slowly add trifluoroacetic acid (TFA) (5.0-10.0 eq) to the stirring solution via a dropping funnel or syringe over 5-10 minutes. A slight exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (see Section on Reaction Monitoring). The reaction is typically complete within 1-4 hours.
-
-
Work-up and Neutralization:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution. Caution: Vigorous gas (CO₂) evolution will occur. Add the solution portion-wise until the gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x volume of the initial solvent).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with saturated NaCl solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (2-aminophenyl)methanol.
-
Experimental Workflow Visualization
Caption: Workflow for the TFA-mediated deprotection of tert-amyl ether.
Self-Validating Systems: Monitoring and Troubleshooting
A robust protocol includes measures for monitoring progress and addressing potential issues.
Reaction Monitoring by TLC
| Compound | Mobile Phase (Hexanes:EtOAc) | Expected Rf Value | Visualization |
| This compound | 80:20 | ~0.7 | UV (254 nm) |
| (2-aminophenyl)methanol | 80:20 | ~0.2 (streaking) | UV (254 nm), KMnO₄ |
| (2-aminophenyl)methanol | 50:50 | ~0.4 | UV (254 nm), KMnO₄ |
Note: Rf values are approximate and may vary. The product, being a polar alcohol and amine, may streak on the TLC plate. Running a second plate in a more polar solvent system is recommended for better resolution.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient TFA. 2. Insufficient reaction time. 3. Low quality or wet reagents/solvent. | 1. Add an additional 1-2 equivalents of TFA. 2. Allow the reaction to stir for a longer period. 3. Ensure all reagents and solvents are anhydrous. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during aqueous work-up (due to its polarity). 3. Inefficient extraction. | 1. See above. 2. Ensure the aqueous layer is thoroughly basic before extraction. 3. Increase the number of extractions (e.g., to 5x). |
| Side Product Formation | Reaction temperature too high or prolonged reaction time. | Maintain proper temperature control during TFA addition. Avoid unnecessarily long reaction times once the starting material is consumed. |
| Difficulty in Purification | Product is very polar and adheres strongly to silica gel. | Deactivate the silica gel with 1% triethylamine in the eluent to prevent streaking and improve recovery. Alternatively, use a different stationary phase like alumina. |
Safety Precautions
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves (butyl rubber or neoprene), safety goggles, and a lab coat.
-
Dichloromethane (DCM): A suspected carcinogen and volatile solvent. All handling should be done within a fume hood.
-
Quenching: The neutralization of TFA with sodium bicarbonate is highly exothermic and releases large volumes of CO₂ gas. Perform this step slowly and with adequate cooling to prevent pressure build-up and splashing.
References
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia. (2023). Ether cleavage. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Li, B., et al. (2006). A Mild and Efficient Deprotection of tert-Butyl Carbamates, Esters, and Ethers with Aqueous Phosphoric Acid. The Journal of Organic Chemistry, 71(24), 9045–9050. (Note: While this reference is for phosphoric acid, the principle of mild acidic cleavage is relevant.) URL: [Link] (General landing page for JOC used as deep link may not be stable).
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
Sources
Application Note: Mild Acidic Cleavage of tert-Amyl Ethers
Abstract & Strategic Utility
The tert-amyl (t-Am) ether is a sterically bulky, acid-labile protecting group for alcohols. Structurally similar to the ubiquitous tert-butyl (t-Bu) ether, the t-Am group incorporates an ethyl moiety in place of one methyl group. This modification imparts two critical properties: increased lipophilicity (improving solubility of polar substrates in organic solvents) and slightly enhanced acid lability due to the superior stability of the tert-amyl cation intermediate during cleavage.
While traditional deprotection methods utilize strong acids (e.g., neat TFA or HBr), these conditions often compromise orthogonal protecting groups such as silyl ethers (TBDMS, TIPS), acetals, or acid-sensitive stereocenters. This guide details mild, chemoselective cleavage protocols designed to remove t-Amyl groups while preserving sensitive molecular architectures.
Mechanistic Principles
The cleavage of tert-amyl ethers proceeds exclusively via an
The Stability Factor
The tert-amyl cation is hyperconjugated by five
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of acid-catalyzed tert-amyl ether cleavage. The rate-determining step (r.d.s.) is the fragmentation of the oxonium ion.
Experimental Protocols
Method A: Controlled Trifluoroacetic Acid (TFA)
Best For: Robust substrates requiring rapid deprotection. Selectivity: Cleaves t-Amyl; may cleave TES/TMS; leaves TBDMS/TIPS/Esters intact if temperature is controlled.
Reagents:
-
Trifluoroacetic Acid (TFA), Reagent Grade
-
Dichloromethane (DCM), Anhydrous
-
Saturated aq.
(for quench)
Protocol:
-
Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (
M concentration). -
Cooling: Cool the solution to
using an ice/water bath. -
Acid Addition: Add TFA dropwise to achieve a final concentration of 10% v/v (e.g., for 9 mL DCM, add 1 mL TFA).
-
Note: For highly sensitive substrates, reduce TFA to 2% v/v and add 1.0 equiv of triethylsilane (
) as a cation scavenger.
-
-
Monitoring: Stir at
. Monitor by TLC every 15 minutes. t-Amyl cleavage is usually complete within 30–60 minutes. -
Quench (Critical): Pour the reaction mixture slowly into a vigorously stirring biphasic mixture of DCM and saturated
. Ensure pH is >7. -
Workup: Separate phases. Wash organic layer with brine, dry over
, and concentrate.
Method B: Lewis Acid Catalysis ( )
Best For: Substrates containing acid-labile acetals or Boc groups. Selectivity: High.[1][2] Retains acetonides and N-Boc groups which might degrade in TFA.
Reagents:
-
Zinc Bromide (
), Anhydrous -
Dichloromethane (DCM)
Protocol:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve substrate in DCM (
M). -
Catalyst Addition: Add
(1.5 – 3.0 equiv). -
Reaction: Stir at room temperature (20–25°C).
-
Duration: This reaction is slower than Method A (typically 4–12 hours).
-
Workup: Quench with water. Extract with DCM.[2]
Method C: The "Bartoli" System ( / NaI)
Best For: Extremely sensitive substrates (e.g., complex natural products). Selectivity: Orthogonal to almost all other protecting groups including TBDMS, Acetates, and Benzoates.
Reagents:
-
Cerium(III) Chloride Heptahydrate (
) -
Sodium Iodide (NaI)
-
Acetonitrile (MeCN)
Protocol:
-
Preparation: In a flask, combine
(1.5 equiv) and NaI (1.5 equiv). -
Substrate Addition: Add the substrate dissolved in Acetonitrile (
M). -
Reaction: Heat the mixture to reflux (
).-
Note: While reflux sounds harsh, the pH remains effectively neutral. The in-situ generation of mild Lewis acidic species drives the reaction.
-
-
Monitoring: Check TLC after 2 hours.
-
Workup: Cool to RT. Dilute with Ether/Water.[9] The aqueous layer will turn yellow (iodine); wash with dilute
(sodium thiosulfate) to decolorize.
Decision Matrix & Selectivity Data
The following decision tree assists in selecting the appropriate method based on orthogonal functionalities present in the molecule.
Comparative Stability Table
| Functional Group | Stability in 10% TFA (Method A) | Stability in ZnBr2 (Method B) | Stability in CeCl3/NaI (Method C) |
| t-Amyl Ether | Cleaved (Fast) | Cleaved (Slow) | Cleaved (Moderate) |
| t-Butyl Ether | Cleaved (Moderate) | Cleaved (Very Slow) | Cleaved (Slow) |
| TBDMS Ether | Unstable | Stable | Stable |
| TIPS Ether | Stable | Stable | Stable |
| Acetonide (Acetal) | Unstable | Stable | Stable |
| Benzyl Ether | Stable | Stable | Stable |
| Acetate/Ester | Stable | Stable | Stable |
Troubleshooting & Optimization
-
Incomplete Cleavage:
-
Cause: Steric bulk surrounding the ether oxygen prevents protonation/coordination.
-
Solution: Switch to Method A but increase temperature to RT. If using Method C, ensure reagents are fresh (NaI is hygroscopic).
-
-
Side Reactions (Alkylation):
-
Cause: The generated tert-amyl cation re-attacks the deprotected alcohol or other nucleophiles (Friedel-Crafts alkylation of aromatic rings).
-
Solution: Add a "scavenger" to the reaction mixture. Triethylsilane (
, 2-5 equiv) or 1,3-dimethoxybenzene are excellent cation scavengers that irreversibly quench the carbocation.
-
-
TBDMS Loss:
-
Cause: Acid concentration too high in Method A.
-
Solution: Switch to Method B (
) or buffer the TFA solution with small amounts of water/THF to attenuate acidity.
-
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (The foundational text for stability profiles).
-
Marcantoni, E., et al. (2001).[10] "Selective Deprotection of tert-Butyl Esters and Ethers." The Journal of Organic Chemistry, 66(13), 4430–4432. (Describes the CeCl3/NaI methodology).
-
Bartoli, G., et al. (2004). "Mild and Chemoselective Deprotection of tert-Butyl Ethers." Synlett, 2004(10), 1794-1798. (Expansion of the mild Lewis Acid protocols).
-
BenchChem Technical Support. (2025). "Stability of Methyl tert-Butyl Ether, tert-Amyl Methyl Ether, and Ethyl tert-Butyl Ether in Acidic Media." (Data on relative hydrolysis rates).
Sources
- 1. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 2. ace.as-pub.com [ace.as-pub.com]
- 3. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. longdom.org [longdom.org]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tert-Butyl Esters [organic-chemistry.org]
Application Notes and Protocols: Electrophilic Aromatic Substitution of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline is a synthetic intermediate of interest in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine and a sterically hindered ether linkage in the ortho position, presents a unique scaffold for the synthesis of a diverse range of functionalized molecules. The strategic placement of these functional groups allows for fine-tuning of the electronic and steric properties of the aniline ring, making it a valuable building block for the development of novel pharmaceutical agents and advanced materials. This document provides a comprehensive guide to the electrophilic aromatic substitution reactions of this aniline derivative, offering detailed protocols and a thorough analysis of the underlying chemical principles.
Molecular Structure and Reactivity Analysis
The reactivity of this compound in electrophilic aromatic substitution is governed by the interplay of the electronic and steric effects of its substituents: the amino group (-NH₂) and the ortho-tert-amyloxymethyl group (-CH₂O-C(CH₃)₂(C₂H₅)).
-
Amino Group (-NH₂): This is a powerful activating group that donates electron density to the aromatic ring through resonance.[1][2] This activation significantly increases the nucleophilicity of the ring, making it highly susceptible to attack by electrophiles.[3] The amino group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself.[1][4]
-
Ortho-tert-amyloxymethyl Group (-CH₂O-t-Amyl): This substituent exerts a weaker influence. Electronically, the ether oxygen can donate electron density through resonance, but the overall effect of the alkoxymethyl group is considered to be weakly deactivating due to the inductive effect of the oxygen atom. Sterically, the bulky tert-amyl group provides significant hindrance around the ortho-position (position 3), which can influence the regioselectivity of incoming electrophiles.
Predicted Regioselectivity:
Based on the combined effects of these two groups, electrophilic attack is most likely to occur at the positions activated by the amino group, which are C4 (para) and C6 (ortho). The C3 position is sterically hindered by the bulky tert-amyloxymethyl group and is therefore less accessible. The C5 position is also a possibility, particularly under conditions where the amino group is protonated.
General Considerations for Electrophilic Reactions
The Challenge of Amino Group Protonation
A critical consideration in the electrophilic substitution of anilines is the basicity of the amino group. In the presence of strong acids, which are often used as catalysts in these reactions (e.g., in nitration), the amino group is protonated to form an anilinium ion (-NH₃⁺).[5][6] This protonated form is strongly deactivating and acts as a meta-director.[6] This can lead to a mixture of products and a significant decrease in the desired ortho and para isomers.[5]
Protecting Group Strategy: Acetylation
To circumvent the issue of protonation and to control the high reactivity of the aniline, a common and effective strategy is to protect the amino group as an acetamide.[3][7][8] This is achieved by reacting the aniline with acetic anhydride. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the free amino group.[8] This moderation of reactivity helps to prevent polysubstitution and oxidation side reactions.[9] The acetyl protecting group can be readily removed by acidic or basic hydrolysis after the electrophilic substitution step to regenerate the amine.[8]
Experimental Protocols
The following protocols are model procedures based on established methods for related aniline derivatives.[10][11] Researchers should perform small-scale test reactions to optimize conditions for this compound.
Protocol 1: Acetylation of this compound (Amine Protection)
This protocol describes the protection of the primary amine as an acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(2-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)acetamide. The product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Para-Bromination of N-(2-{[(2-Methylbutan-2-yl)oxy]methyl}phenyl)acetamide
This protocol is adapted from a procedure for the selective para-bromination of ortho-alkylanilines.[10]
Materials:
-
N-(2-{[(2-Methylbutan-2-yl)oxy]methyl}phenyl)acetamide
-
Bromine (Br₂)
-
Dichloromethane (DCM) or acetonitrile
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Dissolve the protected aniline (1.0 eq) in dichloromethane or acetonitrile in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred reaction mixture over 15-30 minutes.
-
Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Neutralize the mixture by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution to obtain the crude 4-bromo-N-(2-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)acetamide. Purify by recrystallization or column chromatography.
Protocol 3: Nitration of N-(2-{[(2-Methylbutan-2-yl)oxy]methyl}phenyl)acetamide
This protocol is a general procedure for the nitration of activated aromatic compounds.[11]
Materials:
-
N-(2-{[(2-Methylbutan-2-yl)oxy]methyl}phenyl)acetamide
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Concentrated nitric acid (HNO₃, 70%)
-
Ice
-
Distilled water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Carefully add the protected aniline (1.0 eq) to concentrated sulfuric acid at 0 °C in a flask equipped with a magnetic stirrer. Stir until all the solid has dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.
-
Cool the aniline solution to 0-5 °C and slowly add the nitrating mixture dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product will be a mixture of ortho- and para-nitro isomers. These can be separated by column chromatography. The major product is expected to be the 4-nitro isomer.
Protocol 4: Deprotection of the Acetyl Group (Hydrolysis)
This protocol regenerates the free amine after electrophilic substitution.
Materials:
-
Substituted N-(2-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)acetamide
-
Hydrochloric acid (HCl, concentrated or 6M)
-
Sodium hydroxide (NaOH) solution
-
Ethanol or methanol
-
Diethyl ether or ethyl acetate
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Suspend the acetylated compound (1.0 eq) in a mixture of ethanol and 6M hydrochloric acid.
-
Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize by the slow addition of a concentrated NaOH solution until the pH is basic.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the substituted this compound.
Data Presentation
The following table summarizes the expected outcomes for the electrophilic substitution reactions on the protected aniline. Yields are estimates and will require experimental optimization.
| Electrophile | Reagent | Expected Major Product | Expected Yield Range (%) |
| Bromine | Br₂ in DCM | 4-Bromo-N-(2-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)acetamide | 70-85 |
| Nitronium ion | HNO₃/H₂SO₄ | 4-Nitro-N-(2-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)acetamide | 60-75 |
Visualization of Workflow and Mechanisms
Workflow for Electrophilic Aromatic Substitution
Caption: General workflow for the electrophilic substitution of the target aniline.
Mechanism of Para-Bromination
Caption: Simplified mechanism of electrophilic bromination.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Filo. (2025). In the context of aniline. Why electrophilic substitution reaction take p.. Retrieved from [Link][1]
-
Royal Society of Chemistry. (n.d.). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link][2]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link][12]
-
Google Patents. (n.d.). Para-bromination of ortho-alkyl anilines. Retrieved from [10]
-
Scribd. (n.d.). TmpF6 - Electrophilic Substitution Reaction of Aniline. Retrieved from [Link][3]
-
Chemistry Stack Exchange. (2019). Nitration of aniline. Retrieved from [Link][5]
- Google Patents. (n.d.). Ortho-bromination of ortho-alkylated anilines.
-
Filo. (2025). Preparation of ortho bromo aniline from aniline. Retrieved from [Link][7]
-
askIITians. (2014). Amine group in aniline is ortho and para directing. Why does then ani. Retrieved from [Link][6]
-
Chemistry LibreTexts. (2020). 10.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link][4]
-
Google Patents. (n.d.). Process for nitrating aniline derivatives. Retrieved from [11]
-
Chemistry LibreTexts. (2019). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Retrieved from [Link][9]
Sources
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- 12. Khan Academy [khanacademy.org]
The Strategic Application of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Beyond the Basic Anilino Scaffold
In the landscape of medicinal chemistry, the aniline scaffold remains a cornerstone for the development of a vast array of therapeutic agents. Its synthetic versatility and ability to engage in crucial hydrogen bonding interactions have made it a privileged structure in drug design. However, the Achilles' heel of many aniline-containing drug candidates lies in their metabolic instability, often leading to toxicity or rapid clearance.[1][2][3] This has propelled the exploration of substituted anilines that can overcome these limitations while enhancing therapeutic efficacy. This technical guide delves into the nuanced role of a specific, strategically designed building block: 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline . While not yet a widely cited scaffold in public literature, its unique structural features offer compelling advantages for researchers, scientists, and drug development professionals. We will explore its potential applications, the rationale behind its design, and provide detailed protocols for its synthesis and incorporation into lead compounds.
The Rationale for Ortho-Alkoxymethyl Substitution: A Multifaceted Approach
The strategic placement of an alkoxymethyl group at the ortho-position of the aniline ring, particularly one bearing a bulky tert-pentyl moiety, is a deliberate design choice aimed at modulating several key pharmaceutical properties.
-
Metabolic Shielding: The bulky tert-pentyloxy group can act as a steric shield, hindering the approach of metabolic enzymes, such as Cytochrome P450s, to the aniline's amino group. This can significantly reduce the rate of N-oxidation, a common metabolic pathway for anilines that can lead to the formation of reactive and potentially toxic metabolites.[1][3] Studies on dimethylaniline derivatives have shown that ortho-methylation can suppress the metabolic activation at the amino moiety.[4][5] The larger alkoxymethyl group in our title compound is hypothesized to provide even more substantial steric hindrance.
-
Tuning Lipophilicity and Solubility: The introduction of the [(2-Methylbutan-2-yl)oxy]methyl group increases the lipophilicity of the aniline core. This can enhance membrane permeability and improve oral absorption of a drug candidate. However, the ether linkage also introduces a potential hydrogen bond acceptor, which can help to maintain a favorable balance between lipophilicity and aqueous solubility, a critical factor for overall bioavailability.
-
Conformational Restriction and Target Engagement: The ortho-substituent can enforce a specific torsional angle between the aniline ring and the rest of the molecule. This conformational rigidity can be highly advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation for optimal binding to its biological target, potentially increasing potency and selectivity.
-
Bioisosteric Replacement: The this compound moiety can be envisioned as a bioisostere for other ortho-substituted phenyl rings.[6][7][8] This allows for the exploration of novel chemical space while retaining key binding interactions. For instance, it could replace an ortho-tolyl or ortho-isopropylphenyl group to improve metabolic stability without drastically altering the molecule's overall shape and electronic properties.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the title compound is presented in the table below. These parameters are crucial for computational modeling and for predicting the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C12H19NO | - |
| Molecular Weight | 193.29 g/mol | - |
| LogP (calculated) | ~3.5 | - |
| Topological Polar Surface Area | 35.25 Ų | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 5 | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible and robust method for the synthesis of the title compound, starting from readily available materials.
Workflow Diagram:
A schematic of the synthesis of the target compound.
Step-by-Step Procedure:
-
Williamson Ether Synthesis to form 1-(((2-Methylbutan-2-yl)oxy)methyl)-2-nitrobenzene:
-
To a stirred solution of 2-nitrobenzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add 2-chloro-2-methylbutane (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether intermediate.
-
-
Reduction of the Nitro Group to form this compound:
-
Dissolve the intermediate from the previous step (1.0 eq) in methanol or ethanol.
-
Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Alternatively, hydrazine monohydrate (3-5 eq) can be used as the hydrogen source in the presence of Pd/C at reflux.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by column chromatography if necessary.
-
Protocol 2: Incorporation of this compound into a Pyrimidine Scaffold (Example Application)
This protocol demonstrates how the title compound can be used as a building block in the synthesis of a substituted pyrimidine, a common scaffold in kinase inhibitors.
Reaction Scheme:
An example of incorporating the title compound into a pyrimidine scaffold.
Step-by-Step Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol, add this compound (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 100-120°C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted aniline pyrimidine derivative.
Conclusion and Future Perspectives
While direct, published applications of this compound are not yet widespread, its structural attributes present a compelling case for its use as a strategic building block in medicinal chemistry. The ortho-alkoxymethyl group, with its bulky tert-pentyl ether, offers a promising strategy to mitigate metabolic liabilities associated with the aniline scaffold, while also providing a means to fine-tune lipophilicity and conformational preferences. The synthetic protocols provided herein offer a practical guide for the preparation and implementation of this versatile building block. As the demand for drug candidates with improved pharmacokinetic and safety profiles continues to grow, we anticipate that strategically designed building blocks like this compound will play an increasingly important role in the future of drug discovery.
References
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
- Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments : JoVE, (107), e53789.
- Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments : JoVE, (107), 53789.
- Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments : JoVE, (107).
- Gant, T. G. (2014). Using physical properties as a design tool in drug discovery. Journal of medicinal chemistry, 57(9), 3596–3617.
- Stephenson, C. R., & Rovis, T. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS medicinal chemistry letters, 11(2), 118–122.
- Stephenson, C. R., & Rovis, T. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS medicinal chemistry letters, 11(2), 118–122.
- Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
- Loe, J. C., & Wuest, W. M. (2013). Metabolically stable tert-butyl replacement. ACS medicinal chemistry letters, 4(5), 456–457.
- Miyake, T., et al. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Biological & pharmaceutical bulletin, 44(11), 1709–1716.
- Nolan, M. J., & Moody, C. J. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein journal of organic chemistry, 20, 583–612.
-
ResearchGate. (n.d.). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats | Request PDF. Retrieved from [Link]
- Słoczyńska, K., et al. (2021). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. Molecules (Basel, Switzerland), 26(16), 4945.
- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules (Basel, Switzerland), 29(2), 481.
-
ResearchGate. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
-
JoVE. (2022, September 24). Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview [Video]. YouTube. [Link]
-
MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]
- Evans, G. B. (2018). The transition to magic bullets – transition state analogue drug design. MedChemComm, 9(1), 22-29.
-
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
Sources
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- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem-space.com [chem-space.com]
Application Notes & Protocol: A Step-by-Step Guide to Friedländer Annulation for Quinoline Synthesis
Topic: Friedländer Annulation Protocol Utilizing a Protected Aniline Precursor, 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents. The Friedländer annulation, first reported in 1882, remains one of the most direct and versatile methods for constructing this valuable heterocycle.[1][2][3] The reaction classically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[4][5]
This guide provides a comprehensive, field-proven protocol for the synthesis of a substituted quinoline via the Friedländer annulation. A unique challenge is addressed: the specified starting material, this compound, does not possess the requisite ortho-amino carbonyl functionality for a direct reaction. Therefore, we present a robust, multi-step synthetic strategy that first transforms this protected aniline into a viable Friedländer precursor. This approach showcases how protecting group strategies can be integrated into classical synthetic routes to achieve complex molecular architectures.
Strategic Overview: A Multi-Step Pathway to the Quinoline Core
The provided starting material is effectively a derivative of 2-aminobenzyl alcohol, where the hydroxyl group is protected by a tert-amyloxymethyl (TAM) ether. To render this molecule suitable for the Friedländer annulation, a two-step preparatory sequence is required to unmask and form the essential aldehyde functionality.
The overall workflow is as follows:
-
Step A: Acid-Mediated Deprotection. The TAM ether is selectively cleaved under acidic conditions to liberate the primary alcohol, yielding 2-aminobenzyl alcohol.
-
Step B: Selective Oxidation. The resulting 2-aminobenzyl alcohol is carefully oxidized to 2-aminobenzaldehyde using a mild oxidant to prevent over-oxidation to the corresponding carboxylic acid.
-
Step C: Friedländer Annulation. The synthesized 2-aminobenzaldehyde is then condensed with an active methylene compound (e.g., cyclohexanone) to construct the target quinoline ring system.
Caption: Overall workflow from the protected aniline to the final quinoline product.
Part 1: Synthesis of the Key Friedländer Precursor
This section details the necessary conversion of the starting material into 2-aminobenzaldehyde.
Protocol 1A: Deprotection of this compound
Rationale: The TAM ether linkage is an acetal-type protecting group, which is labile under acidic conditions. A dilute solution of a strong acid like HCl is sufficient to hydrolyze the ether and regenerate the parent alcohol without affecting other functional groups.
Materials & Reagents:
-
This compound
-
Tetrahydrofuran (THF), reagent grade
-
3M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Step-by-Step Procedure:
-
Dissolve this compound (1.0 equiv) in THF (0.2 M) in a round-bottom flask.
-
Add 3M HCl (2.0 equiv) dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting material spot and the appearance of a more polar spot indicates reaction completion (typically 2-4 hours).
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.[6]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-aminobenzyl alcohol, which can often be used in the next step without further purification.
Protocol 1B: Selective Oxidation to 2-Aminobenzaldehyde
Rationale: The oxidation of a primary benzylic alcohol to an aldehyde requires a mild and selective oxidant to prevent over-oxidation. Activated Manganese Dioxide (MnO₂) is an excellent choice for this transformation as it selectively oxidizes allylic and benzylic alcohols while being unreactive towards the aniline moiety.
Materials & Reagents:
-
2-aminobenzyl alcohol (from Protocol 1A)
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the crude 2-aminobenzyl alcohol (1.0 equiv) in anhydrous DCM (0.1 M).
-
Add activated MnO₂ (10.0 equiv by weight) portion-wise to the solution. The reaction is heterogeneous.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction by TLC (Eluent: 4:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure to afford 2-aminobenzaldehyde as a yellowish solid. This product should be used promptly as it can be unstable upon prolonged storage.
Part 2: The Friedländer Annulation Reaction
With the key 2-aminobenzaldehyde precursor in hand, the quinoline ring can now be constructed.
Mechanism Insight
The Friedländer annulation can proceed through two primary mechanistic pathways.[1] A commonly accepted pathway begins with a rate-limiting aldol condensation between the enolizable ketone and the 2-aminoaryl aldehyde.[7] This is followed by a rapid intramolecular cyclization (imine formation) and subsequent dehydration to yield the aromatic quinoline product.[1][7]
Caption: Simplified mechanism of the Friedländer annulation.
Protocol 2A: Base-Catalyzed Friedländer Annulation
Rationale: Base catalysis is a classic and effective method for the Friedländer reaction, particularly with highly enolizable methylene compounds.[2] Potassium hydroxide promotes the formation of the enolate required for the initial aldol condensation.
Materials & Reagents:
-
2-aminobenzaldehyde (from Protocol 1B)
-
Cyclohexanone (or other enolizable ketone)
-
Potassium Hydroxide (KOH)
-
Ethanol, absolute
-
Round-bottom flask, reflux condenser, heating mantle
Step-by-Step Procedure:
-
To a round-bottom flask, add 2-aminobenzaldehyde (1.0 equiv), cyclohexanone (1.1 equiv), and absolute ethanol (0.3 M).
-
Add powdered Potassium Hydroxide (0.2 equiv) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).
-
Maintain reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Add cold water to the concentrated mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure quinoline derivative.
Data & Results Management
Table 1: Summary of Reagents & Typical Conditions
| Step | Key Reagents | Catalyst | Solvent | Temperature | Typical Time |
| Deprotection | Protected Aniline, HCl | Acid | THF / H₂O | Room Temp. | 2-4 h |
| Oxidation | 2-Aminobenzyl Alcohol | MnO₂ | DCM | Room Temp. | 12-24 h |
| Annulation | 2-Aminobenzaldehyde, Ketone | KOH or p-TsOH | Ethanol or Toluene | Reflux | 2-12 h |
Troubleshooting & Expert Commentary
-
Low Yield in Oxidation: Ensure the MnO₂ used is highly activated. Commercial sources vary in quality. If yields are low, increasing the equivalents of MnO₂ or extending the reaction time may be necessary.
-
Side Reactions in Annulation: The classic Friedländer reaction can sometimes suffer from self-condensation of the starting materials under harsh conditions.[8] Using milder catalysts or lower temperatures can mitigate this. Modern methods using catalysts like ceric ammonium nitrate or gold catalysts can proceed under milder conditions.[4][9]
-
Regioselectivity: When using unsymmetrical ketones (e.g., 2-butanone), a mixture of regioisomers can be formed. The reaction conditions and catalyst choice can influence the selectivity. Specialized catalysts have been developed to favor the formation of 2-substituted quinolines.[10]
-
Purification: The final quinoline products are often crystalline solids amenable to recrystallization. If oils are obtained or isomers are present, column chromatography is the preferred method of purification.
References
-
Wikipedia. (2023). Friedländer synthesis. Wikipedia. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Retrieved from [Link]
-
Camps, P., et al. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry. Retrieved from [Link]
-
Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry. Retrieved from [Link]
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Organic Chemistry Portal. Retrieved from [Link]
-
Marco-Contelles, J. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Retrieved from [Link]
-
Hasaninejad, A., et al. (2011). Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]
-
Reddy, C. S., et al. (2013). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2017). Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central. Retrieved from [Link]
-
S. G. Kanchithala, et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. Retrieved from [Link]
-
IPTEK The Journal. (n.d.). Synthesis 1,2-bis ((3-methylbut-2-en-1-yl)oxy). IPTEK The Journal for Technology and Science. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iptek.its.ac.id [iptek.its.ac.id]
- 7. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 8. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
Troubleshooting & Optimization
Navigating the Synthesis of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline: A Technical Support Guide
Welcome to the technical support center for the synthesis of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your yield.
Introduction to the Synthesis
The synthesis of this compound, a molecule with potential applications in medicinal chemistry and materials science, primarily involves the formation of a tertiary ether linkage. The most common and direct approach is a modification of the Williamson ether synthesis. This involves the O-alkylation of 2-aminobenzyl alcohol with a suitable tert-amyl precursor.
However, this seemingly straightforward reaction is fraught with challenges, primarily stemming from the inherent reactivity of the starting materials. The presence of two nucleophilic sites on 2-aminobenzyl alcohol (the amino and hydroxyl groups) and the steric hindrance of the tertiary alkylating agent create a competitive reaction environment that can significantly impact the yield and purity of the desired product.
This guide will dissect these challenges and provide practical, evidence-based solutions to steer your synthesis toward success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is very low, with a significant amount of unreacted 2-aminobenzyl alcohol remaining. What are the likely causes and how can I improve the conversion?
A1: Low conversion is a common issue and can be attributed to several factors. Let's break them down:
-
Insufficient Deprotonation of the Alcohol: The Williamson ether synthesis requires the formation of an alkoxide from the alcohol for it to act as an effective nucleophile.[1][2] In the case of 2-aminobenzyl alcohol, the hydroxyl group is less acidic than the anilinic N-H protons in the presence of a very strong base, but kinetically, the alkoxide can be formed. Incomplete deprotonation will result in a low concentration of the reactive nucleophile.
-
Solution:
-
Choice of Base: Use a strong, non-nucleophilic base to selectively deprotonate the hydroxyl group. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly form the alkoxide and hydrogen gas, driving the equilibrium forward.[1] Potassium tert-butoxide (t-BuOK) is also a strong base that can be effective.
-
Stoichiometry of the Base: Ensure you are using at least one full equivalent of the base relative to the 2-aminobenzyl alcohol. It is often beneficial to use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.
-
Reaction Temperature: The deprotonation step is often carried out at a low temperature (e.g., 0 °C) to control the reaction and then allowed to warm to room temperature or gently heated to ensure complete alkoxide formation before adding the alkylating agent.
-
-
-
Poor Reactivity of the Alkylating Agent: While a tert-amyl halide (e.g., 2-chloro-2-methylbutane or 2-bromo-2-methylbutane) is the logical choice, tertiary halides are poor substrates for SN2 reactions due to steric hindrance.[1][3]
-
Solution:
-
Alternative Alkylating Agents: Consider using tert-amyl tosylate or mesylate. These are better leaving groups than halides and can sometimes improve the rate of substitution.
-
Reaction Conditions to Favor Substitution: While challenging, optimizing the solvent and temperature can help. A polar aprotic solvent like DMF or DMSO can help to solvate the cation of the alkoxide and increase its nucleophilicity.
-
-
-
Reaction Time and Temperature: The reaction may simply be too slow under your current conditions.
-
Solution:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. These reactions can sometimes require extended periods (12-24 hours or more).
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions, especially elimination.
-
-
Q2: I am observing the formation of a significant amount of byproducts. How can I identify them and suppress their formation?
A2: The formation of byproducts is the most significant challenge in this synthesis. The two main competing reactions are N-alkylation and elimination.
-
N-Alkylation: The amino group of 2-aminobenzyl alcohol is also nucleophilic and can compete with the alkoxide to react with the alkylating agent, leading to the formation of N-tert-amyl-2-aminobenzyl alcohol and potentially N,N-di-tert-amyl-2-aminobenzyl alcohol.
-
How to Identify: N-alkylated products will have a different polarity and can be distinguished by TLC and LC-MS. 1H NMR spectroscopy will show characteristic shifts for the protons adjacent to the nitrogen.
-
How to Suppress:
-
Selective Deprotonation: As mentioned in A1, using a strong base like NaH favors the formation of the more nucleophilic alkoxide over the neutral amine. A key patent on the selective O-alkylation of amino alcohols highlights the use of alkoxides as bases to minimize N-alkylation.[4]
-
Amine Protection: While adding steps to the synthesis, protecting the amine group (e.g., as a carbamate or an amide) before the etherification step is a robust strategy to prevent N-alkylation. The protecting group can be removed in a subsequent step.
-
-
-
Elimination (E2 Reaction): Tertiary alkyl halides, in the presence of a strong base (which is required to form the alkoxide), are highly prone to undergoing elimination reactions to form alkenes. In this case, 2-methyl-1-butene and 2-methyl-2-butene would be formed from the tert-amyl halide.[3]
-
How to Identify: These are volatile byproducts and may be detected by GC-MS analysis of the reaction mixture.
-
How to Suppress:
-
Use a Less Hindered Base: While a strong base is needed, a very bulky base like lithium diisopropylamide (LDA) might slightly favor deprotonation of the alcohol over promoting elimination by the alkyl halide. However, the primary driver for elimination is the tertiary nature of the halide.
-
Control of Temperature: Lowering the reaction temperature will generally favor the SN2 reaction over the E2 reaction.
-
Alternative Synthetic Route: If elimination is a persistent and major issue, a different synthetic strategy might be necessary (see FAQ Q2).
-
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Incomplete deprotonation of the alcohol. | Use a strong, non-nucleophilic base (NaH, KH) in slight excess. |
| Poor reactivity of the alkylating agent. | Use a better leaving group (tosylate, mesylate). Optimize solvent (DMF, DMSO). | |
| Insufficient reaction time or temperature. | Monitor reaction progress and extend time. Gently heat if necessary. | |
| Byproduct Formation | N-alkylation of the amino group. | Use a strong base to favor O-deprotonation. Consider protecting the amine group. |
| Elimination (E2) of the tertiary halide. | Use lower reaction temperatures. Consider an alternative synthetic route. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the counter-ion of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion. Good choices include:
-
Tetrahydrofuran (THF): A common and effective solvent.
-
Dimethylformamide (DMF): Higher boiling point, which can be useful if heating is required.
-
Dimethyl sulfoxide (DMSO): A highly polar aprotic solvent that can significantly accelerate SN2 reactions.
It is crucial to use anhydrous (dry) solvents, as any water present will quench the strong base and the alkoxide.
Q2: Are there alternative synthetic routes to avoid the problems with the Williamson ether synthesis?
A2: Yes, if the direct O-alkylation proves to be low-yielding, you might consider the following alternatives:
-
Acid-Catalyzed Addition to an Alkene: This would involve reacting 2-aminobenzyl alcohol with an excess of 2-methyl-2-butene in the presence of a strong acid catalyst (e.g., sulfuric acid or a resin like Amberlyst 15). The acid would protonate the alkene to form a stable tertiary carbocation, which would then be attacked by the hydroxyl group of the 2-aminobenzyl alcohol. This approach avoids the use of a strong base and the issue of elimination. However, the amino group might need to be protected as it can be protonated by the strong acid.
-
Mitsunobu Reaction: This reaction allows for the conversion of a primary alcohol to an ether under milder, neutral conditions. It would involve reacting 2-aminobenzyl alcohol with tert-amyl alcohol in the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method can be effective for sterically hindered alcohols but the reagents are hazardous and purification can be challenging due to the formation of triphenylphosphine oxide and the reduced hydrazine byproduct.
Q3: How can I effectively purify the final product?
A3: The product, this compound, is a relatively non-polar compound due to the bulky ether group, but the presence of the amino group provides a handle for extraction and allows for purification by column chromatography.
-
Work-up: After the reaction is complete, it should be carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine will help to remove any remaining water.
-
Column Chromatography: This is the most effective method for purifying the crude product. A silica gel column with a gradient of ethyl acetate in hexanes (or petroleum ether) is a good starting point. The less polar byproducts (like any remaining alkylating agent and elimination products) will elute first, followed by the desired product. The more polar unreacted 2-aminobenzyl alcohol and any N-alkylated byproducts will elute later or remain on the column.
-
Acid-Base Extraction: The basicity of the aniline nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The desired product and any other basic compounds will move into the aqueous layer as their hydrochloride salts. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH or NaHCO3) and the product is re-extracted into an organic solvent.
Experimental Protocol: Williamson Ether Synthesis Approach
This protocol is a general guideline. The specific amounts and conditions may need to be optimized for your particular setup and scale.
Materials and Reagents:
-
2-Aminobenzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Chloro-2-methylbutane (or 2-bromo-2-methylbutane)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add 2-aminobenzyl alcohol (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the 2-aminobenzyl alcohol.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 2-chloro-2-methylbutane (1.2 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Quantitative Data Summary Table
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-Aminobenzyl alcohol | 1.0 | 123.15 |
| Sodium Hydride (60%) | 1.1 | 40.00 (for 100%) |
| 2-Chloro-2-methylbutane | 1.2 | 106.59 |
Visualizing the Reaction and Workflow
Reaction Scheme
Caption: Williamson ether synthesis of the target molecule.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting Logic
Caption: A logical approach to troubleshooting the synthesis.
References
- US Patent US8173844B2: "Method for producing O-alkylated cyclic aminoalcohols.
-
Master Organic Chemistry: "The Williamson Ether Synthesis." [Link]
-
Chemistry LibreTexts: "9.5: Williamson ether synthesis." [Link]
-
Quora: "How to do Williamson ether synthesis while I have tertiary amine in my compound." [Link]
-
Chemistry Steps: "The Williamson Ether Synthesis." [Link]
-
PubChem: "2-Aminobenzyl alcohol." National Center for Biotechnology Information. [Link]
-
Brainly: "Conversion of 2-methyl-2-butanol to 2-chloro-2-methylbutane." [Link]
Sources
Technical Support Center: Synthesis of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
Welcome to the technical support center for the synthesis of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this valuable intermediate. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis, focusing on the mechanistic origins of byproducts and offering actionable solutions.
Q1: My reaction yield is extremely low, and my crude NMR/GC-MS is dominated by alkene signals. What is the cause?
A1: This is a classic issue of competing elimination and substitution reactions, likely stemming from your choice of reagents for the Williamson ether synthesis.
The Williamson ether synthesis is a powerful method for forming ethers, but it proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] This mechanism is highly sensitive to steric hindrance.
-
The Problematic Route: If you are reacting the sodium salt of 2-aminobenzyl alcohol (the nucleophile) with a tert-amyl halide (e.g., 2-chloro-2-methylbutane), you are using a tertiary alkyl halide. Tertiary halides are too sterically hindered for an effective SN2 reaction.[2][3]
-
The Underlying Mechanism: The alkoxide of 2-aminobenzyl alcohol is not only a nucleophile but also a strong base. When it encounters a sterically hindered tertiary halide, it is far more likely to act as a base and abstract a proton from a beta-carbon, leading to an E2 (bimolecular elimination) reaction.[3][4] This elimination pathway is the primary source of your alkene byproducts.
Primary Byproducts from E2 Elimination:
-
2-methyl-2-butene (major product, Zaitsev elimination)
-
2-methyl-1-butene (minor product, Hofmann elimination)
Caption: Competing SN2 and E2 pathways in the synthesis.
Q2: I've corrected my synthetic strategy, but the reaction is sluggish and incomplete. How can I drive it to completion?
A2: Incomplete conversion in a Williamson ether synthesis often points to issues with the base, solvent, or temperature.
Even with the correct substrates (sodium tert-amoxide and 2-(halomethyl)aniline), reaction conditions are critical.
-
Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the alcohol. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas (H₂), which bubbles out of the reaction, driving the equilibrium forward.[5]
-
Solvent Choice: The solvent must be able to dissolve the alkoxide intermediate. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[1] They solvate the cation (Na⁺) without strongly solvating the alkoxide nucleophile, leaving it more reactive.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A moderately elevated temperature (e.g., 60-80 °C) is often a good starting point. If elimination is still a concern, even with a primary halide, running the reaction at a lower temperature for a longer period may be beneficial.
Q3: My crude product contains an impurity with a distinct carbonyl stretch (~1680 cm⁻¹) in its IR spectrum. What is this byproduct?
A3: The presence of a carbonyl group strongly suggests the oxidation of your starting material, 2-aminobenzyl alcohol, to 2-aminobenzaldehyde.
2-aminobenzyl alcohol is susceptible to oxidation, which can occur under various conditions, sometimes even from atmospheric oxygen during a prolonged reaction at elevated temperatures, especially in the presence of certain metal catalysts or bases.[6]
Troubleshooting Oxidation:
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Purification of Starting Material: Ensure your 2-aminobenzyl alcohol is pure and has not been partially oxidized during storage.
Q4: I'm observing a significant amount of a high-molecular-weight, poorly soluble byproduct. What could be forming?
A4: This is likely due to intermolecular side reactions involving your starting materials, leading to dimerization or polymerization.
Two primary pathways can lead to such byproducts:
-
Self-Condensation of 2-aminobenzyl alcohol: Under certain conditions, particularly with acid or base catalysis, 2-aminobenzyl alcohols can undergo intermolecular dehydration to form ethers or other condensed products.[7]
-
Dimerization via N-alkylation: The aniline nitrogen in one molecule of 2-(halomethyl)aniline can act as a nucleophile and attack the benzylic carbon of another molecule. This SN2 reaction forms a secondary amine dimer, which can potentially react further.
Mitigation Strategies:
-
Controlled Addition: Add the 2-(halomethyl)aniline slowly to the solution of sodium tert-amoxide. This maintains a low concentration of the electrophile, favoring the reaction with the intended nucleophile (tert-amoxide) over self-reaction.
-
Stoichiometry: Use a slight excess of the sodium tert-amoxide to ensure all the 2-(halomethyl)aniline reacts as intended.
Part 2: Troubleshooting Summary Table
| Observation / Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low yield; presence of alkenes | E2 elimination of a tertiary alkyl halide. | Change synthetic route. Use tert-amyl alcohol and a 2-(halomethyl)aniline. This employs a primary halide, which strongly favors the SN2 pathway.[2][3] |
| Incomplete reaction / Low conversion | 1. Incomplete deprotonation of alcohol. 2. Inappropriate solvent. 3. Insufficient temperature. | 1. Use a strong, irreversible base like Sodium Hydride (NaH).[5] 2. Use a polar aprotic solvent such as DMF or DMSO.[1] 3. Gently heat the reaction (e.g., 60-80 °C) and monitor by TLC/LC-MS. |
| Carbonyl impurity detected (IR, NMR) | Oxidation of 2-aminobenzyl alcohol to 2-aminobenzaldehyde. | Conduct the reaction under an inert (N₂ or Ar) atmosphere. Use degassed solvents. Check the purity of the starting alcohol. |
| High MW / Insoluble byproducts | 1. Dimerization via N-alkylation. 2. Self-condensation of starting materials. | 1. Add the 2-(halomethyl)aniline slowly to the alkoxide solution. 2. Ensure accurate stoichiometry, possibly with a slight excess of the alkoxide. |
Part 3: Recommended Experimental Protocol
This protocol outlines the mechanistically preferred route to minimize byproduct formation.
Reaction Scheme: 2-(Chloromethyl)aniline + Sodium tert-amoxide → this compound
Step 1: Preparation of Sodium tert-amoxide
-
To a flame-dried, three-neck flask under a positive pressure of Argon, add anhydrous tetrahydrofuran (THF).
-
Add tert-amyl alcohol (1.05 equivalents) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Caution: H₂ gas evolution will occur.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until gas evolution ceases. The solution should become a clear or slightly hazy solution of sodium tert-amoxide.
Step 2: Ether Formation
-
In a separate flask, dissolve 2-(chloromethyl)aniline (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Using a dropping funnel or syringe pump, add the solution of 2-(chloromethyl)aniline dropwise to the stirred solution of sodium tert-amoxide over 30-60 minutes. Maintain the temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude oil should be purified by flash column chromatography on silica gel to yield the pure product.
Caption: Recommended workflow for synthesis and purification.
References
- CN103787843A - Method for preparing tert-amyl methyl ether.
-
Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity | Open Access Journals - Research and Reviews. [Link]
-
TERT-AMYL ALCOHOL - Ataman Kimya. [Link]
-
Synthesis 1,2-bis ((3-methylbut-2-en-1-yl)oxy) - IPTEK The Journal. [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. [Link]
-
This compound | C12H19NO - PubChem. [Link]
- CN107540524B - Preparation method of tert-amyl methyl ether.
-
NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers . BYJU'S. [Link]
-
Preparation of copolymers based on aniline and 2[2-chloro-1-methylbut-2-en-1-yl]aniline and their application for the removal of methyl orange from aqueous solutions . ResearchGate. [Link]
-
Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids . PMC - NIH. [Link]
- DE3801273A1 - PROCESS FOR PREPARING TERT.-AMYL ALCOHOL (TAA).
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates . MDPI. [Link]
-
The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
-
Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles . ResearchGate. [Link]
-
Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Product of Williamson Synthesis . Chemistry Stack Exchange. [Link]
- US4960961A - Process for the preparation of tert.-amyl alcohol (TAA).
- JPH07242603A - Production of 2-aminobenzylalcohol.
-
Williamson ether synthesis . Wikipedia. [Link]
-
tert-Amyl methyl ether . Wikipedia. [Link]
-
Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers . ChemRxiv. [Link]
-
Benzyl Alcohol-impurities . Pharmaffiliates. [Link]
-
2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone . ResearchGate. [Link]
-
This compound . AMERICAN ELEMENTS. [Link]
Sources
Purification of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline by column chromatography
Welcome to the technical support guide for the purification of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline by column chromatography. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the successful isolation of your target molecule.
Understanding the Molecule: A Chromatographer's Perspective
This compound presents a unique purification challenge due to its bifunctional nature. It possesses a basic aniline moiety, which is prone to strong interactions with the acidic surface of standard silica gel, and a bulky, nonpolar tert-amyl ether group. This combination of a polar, basic functional group and a nonpolar appendage requires a carefully considered chromatographic strategy to achieve high purity.
The primary challenges encountered during the purification of this and similar aromatic amines include:
-
Peak Tailing: Strong acid-base interactions between the basic aniline and acidic silanol groups on the silica surface can lead to broad, tailing peaks, resulting in poor resolution and cross-contamination of fractions.[1]
-
Irreversible Adsorption: In some cases, the amine can bind so strongly to the silica gel that it fails to elute, leading to low recovery of the desired product.
-
Compound Degradation: The acidic nature of silica gel can potentially degrade acid-sensitive compounds.[1][2]
This guide provides solutions to these common problems through a series of frequently asked questions and a detailed troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying this compound on silica gel?
The most prevalent issue is significant peak tailing due to the interaction of the basic aniline group with the acidic silica gel.[1] This can make it difficult to separate the target compound from closely eluting impurities.
Q2: How can I prevent peak tailing?
There are two primary strategies to mitigate peak tailing:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[3] A common starting point is 0.1-1% TEA in your eluent system (e.g., ethyl acetate/hexane). The basic modifier competes with your compound for the acidic sites on the silica, leading to sharper peaks.
-
Use of a Deactivated Stationary Phase: Consider using an amine-functionalized silica gel column. This provides a more basic environment that is better suited for the purification of amines and often allows for the use of less hazardous solvents.[1]
Q3: What is a good starting solvent system for the TLC analysis and column chromatography of this compound?
Given the presence of both polar (aniline) and nonpolar (tert-amyl ether) groups, a good starting point for thin-layer chromatography (TLC) analysis is a mixture of a nonpolar and a moderately polar solvent. We recommend starting with a 20-30% ethyl acetate in hexane mixture. Based on the resulting Rf value, you can then adjust the polarity. For column chromatography, you will want to use a slightly less polar solvent system than the one that gives you an ideal Rf of 0.2-0.3 on the TLC plate.
Q4: My compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate.
If your compound remains at the baseline, you may need to switch to a more polar solvent system. A mixture of dichloromethane and methanol is a good next step. Start with a low concentration of methanol (e.g., 2-5%) and gradually increase it. Remember to add a basic modifier like triethylamine to this system as well.
Q5: I see a new spot on my TLC plate after letting the crude material sit on silica for a while. What is happening?
This indicates that your compound may be degrading on the silica gel.[2] It is crucial to minimize the time your compound is in contact with the stationary phase. Once you have determined your solvent system, proceed with the column purification promptly.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and a Closely Eluting Impurity | - Inappropriate solvent system polarity.- Overloading of the column. | - Optimize the mobile phase using TLC. Test different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/ether).- Reduce the amount of crude material loaded onto the column. A general rule is to use a 20-50 fold excess by weight of silica gel to your sample.[4] |
| Product Elutes with the Solvent Front | - The mobile phase is too polar. | - Decrease the polarity of your eluent. For an ethyl acetate/hexane system, increase the proportion of hexane. |
| Product is Not Eluting from the Column | - The mobile phase is not polar enough.- Irreversible adsorption to the silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution).- If the compound is still not eluting, consider flushing the column with a small amount of methanol in dichloromethane (with added TEA).- In future purifications, consider using a less acidic stationary phase like alumina or an amine-functionalized column. |
| Streaking or Tailing of the Compound Band | - Strong interaction between the basic amine and acidic silica. | - Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to your eluent system.- "Deactivate" the silica gel by pre-treating it with a solution of your eluent containing the basic modifier before packing the column. |
| Low Recovery of the Product | - Irreversible adsorption.- Compound degradation on the column. | - Use a deactivated stationary phase or add a basic modifier to the mobile phase.- Perform the chromatography as quickly as possible. Consider using flash chromatography to reduce the residence time on the column. |
| Cracks Appearing in the Silica Bed | - Improper packing of the column.- Running the column dry. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to settle unevenly.- Never let the solvent level drop below the top of the silica bed.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol outlines a likely synthetic route to your target compound. Understanding the synthesis is key to anticipating potential impurities. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide in the presence of a base.[4][6][7]
Diagram of the Synthesis Workflow
Caption: Williamson ether synthesis workflow.
Potential Impurities:
-
Unreacted 2-aminobenzyl alcohol: This starting material is more polar than the product and should elute later.
-
Unreacted 2-chloro-2-methylbutane: This is a volatile, nonpolar impurity that will likely elute with the solvent front.
-
Elimination byproduct (2-methyl-2-butene): Tertiary alkyl halides can undergo E2 elimination as a side reaction.[8] This is highly volatile and will be removed with the solvent.
-
Dialkylated aniline: It is possible for the aniline nitrogen to be alkylated, although this is generally less favorable under these conditions.
Protocol 2: Column Chromatography Purification
1. Preparation of the Slurry:
- In a beaker, mix silica gel (typically 230-400 mesh) with your chosen starting eluent (e.g., 5% ethyl acetate in hexane with 0.5% triethylamine) to form a slurry.
- Swirl the slurry to ensure all the silica is wetted and to release any trapped air bubbles.
2. Packing the Column:
- Secure a glass chromatography column vertically.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand on top of the plug.
- Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any remaining air bubbles.
- Add another layer of sand on top of the packed silica to prevent disturbance when adding solvent and the sample.
- Drain the excess solvent until the solvent level is just at the top of the sand. Crucially, do not let the column run dry.
3. Loading the Sample:
- Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
- Carefully add the dissolved sample to the top of the column using a pipette.
- Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
4. Elution and Fraction Collection:
- Carefully add your eluent to the top of the column.
- Begin collecting fractions in test tubes or flasks.
- Monitor the progress of the separation by TLC analysis of the collected fractions.
- If the separation is not progressing as desired, you can gradually increase the polarity of the eluent (gradient elution).
Visualization of the Chromatography Workflow
Caption: Step-by-step column chromatography workflow.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Online] Available at: [Link]
-
Pardeshi, V. H. (2014). Answer to "Does aniline stick in columns during column chromatography?". ResearchGate. [Online] Available at: [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Online] Available at: [Link]
-
Khan Academy. Williamson ether synthesis. [Online] Available at: [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Online] Available at: [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis. [Online] Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Online] Available at: [Link]
-
University of Calgary. Column chromatography. [Online] Available at: [Link]
-
MIT Department of Chemistry. (n.d.). MITOCW | Column Chromatography | MIT Digital Lab Techniques Manual. [Video]. Massachusetts Institute of Technology. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
Welcome to the technical support center for the deprotection of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the removal of this acid-labile N-protecting group. Here, we combine mechanistic insights with practical, field-tested solutions to ensure the successful synthesis of your target 2-aminobenzyl alcohol derivatives.
Frequently Asked Questions (FAQs)
Q1: My deprotection of this compound is incomplete. What are the most common causes?
A1: Incomplete deprotection of this N,O-aminal protecting group is typically rooted in three primary areas:
-
Insufficient Acid Strength or Stoichiometry: The reaction is acid-catalyzed. If the acid is too weak, used in insufficient quantity, or has degraded over time, the rate of cleavage will be slow, leading to incomplete conversion.
-
Suboptimal Reaction Conditions: Factors such as low temperature, short reaction time, or an inappropriate solvent can significantly hinder the reaction rate.
-
Re-alkylation by the Carbocation Intermediate: The deprotection mechanism generates a relatively stable tertiary carbocation (2-methylbutan-2-yl cation). This electrophilic species can re-react with the nucleophilic nitrogen of the deprotected aniline product, leading to a complex mixture and consumption of the desired product, which may appear as incomplete deprotection.[1][2][3]
Q2: How can I confirm that my deprotection is incomplete and identify the byproducts?
A2: A combination of chromatographic and spectroscopic methods is essential for accurate assessment:
-
Thin-Layer Chromatography (TLC): This is the quickest method. An incomplete reaction will show a spot corresponding to your starting material (visualized under UV light). Compare the reaction mixture lane to a co-spotted lane containing the starting material and the desired product. New, lower Rf spots may indicate N- or C-alkylation byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. LC-MS can quantify the ratio of starting material to product and help identify the mass of any byproducts. Look for masses corresponding to the starting material, the product, and potential alkylated side products (Product Mass + 69.14 Da).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can confirm the presence of the protecting group's characteristic signals (e.g., the t-amyl group's methyl and methylene protons) and compare their integration to the aromatic signals of the desired product.
Q3: I see multiple new spots on my TLC plate after the reaction. What could they be?
A3: The formation of multiple byproducts is a classic sign of side reactions involving the carbocation generated during deprotection.[3] The primary culprits are:
-
N-Alkylated Product: The deprotected aniline nitrogen is nucleophilic and can be attacked by the 2-methylbutan-2-yl cation.
-
C-Alkylated Product: The electron-rich aniline ring can undergo Friedel-Crafts alkylation, typically at the ortho- or para- positions relative to the amine.
-
Oligomerization Products: In some cases, the released formaldehyde equivalent can participate in side reactions.
The most effective way to prevent these side reactions is by incorporating a cation scavenger into your reaction mixture.[1][2]
Q4: I've increased the acid concentration and reaction time, but my yield is still low. What should I do next?
A4: If forcing the conditions does not improve the yield, you are likely driving the formation of the side products mentioned in Q3. The critical next step is not to use more aggressive conditions, but to control the reactive intermediates. You must introduce a cation scavenger. These additives are nucleophiles designed to irreversibly trap the carbocation at a much faster rate than it can react with your product.[2][3]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Acid-Catalyzed Deprotection Conditions
The cleavage of the 2-{[(2-Methylbutan-2-yl)oxy]methyl} group is an SN1-type reaction that relies on the formation of a stable tertiary carbocation.[4] The choice of acid and solvent is critical to facilitate this process efficiently while minimizing side reactions.
Proposed Deprotection Mechanism
The reaction is initiated by protonation of the ether oxygen, followed by cleavage to form an iminium intermediate and the 2-methylbutan-2-yl cation. The iminium species then hydrolyzes to yield the free amine and formaldehyde.
Caption: Proposed mechanism for acid-catalyzed deprotection.
Recommended Starting Conditions & Optimization Table
If your initial deprotection is sluggish, consult the following table to select alternative conditions. Always monitor your reaction by TLC or LC-MS every 30-60 minutes.
| Reagent System | Solvent | Temperature (°C) | Concentration | Key Considerations |
| Standard | ||||
| TFA / H₂O (95:5) | DCM | 0 to RT | 10-20% TFA (v/v) | A common starting point. Water acts as a scavenger.[5] |
| HCl (4M solution) | 1,4-Dioxane | RT | Stoichiometric | Anhydrous conditions can be effective.[6] |
| For Stubborn Cases | ||||
| H₂SO₄ (catalytic) | Methanol | RT to 40 | 1-5 mol% | Methanol can act as a solvent and scavenger. |
| Lewis Acid (e.g., TMSI) | Acetonitrile | 0 to RT | 1.1 - 1.5 eq. | Useful for acid-sensitive substrates.[7] |
Detailed Protocol 1: General Procedure for TFA Deprotection
-
Dissolve the protected aniline (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a cation scavenger (e.g., triethylsilane, 3-5 eq). See Guide 2 for more details.
-
Add trifluoroacetic acid (TFA, 10-20% of total volume) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[8]
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an appropriate solvent (e.g., ethyl acetate) and quench carefully by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product for purification.
Guide 2: The Critical Role of Cation Scavengers
The tertiary carbocation generated is a potent electrophile. Without a scavenger, it will alkylate any available nucleophile, primarily your desired product. Using a scavenger is not optional; it is essential for high yield and purity.[2][9]
How Scavengers Work
Scavengers are nucleophiles added in excess to the reaction mixture. They rapidly and irreversibly trap the carbocation, forming stable, inert byproducts that are easily separated during workup.[3]
Recommended Scavengers
| Scavenger | Class | Mechanism | Typical Equivalents | Notes |
| Triethylsilane (TES) | Hydride Donor | Reduces the carbocation to an alkane (2-methylbutane).[9] | 3 - 5 eq | Volatile and effective. The resulting alkane is easily removed. |
| Anisole | Electron-Rich Aromatic | Traps the carbocation via Friedel-Crafts alkylation. | 5 - 10% (v/v) | Less volatile, easy to handle. Byproducts are higher boiling. |
| Water | Nucleophile | Traps the carbocation to form the corresponding alcohol (2-methyl-2-butanol). | 5 - 10% (v/v) | Often included in TFA cocktails. Can affect solubility. |
| Thioanisole | Soft Nucleophile | Highly effective for trapping carbocations, especially in peptide chemistry.[10] | 3 - 5 eq | Pungent odor; work in a fume hood. |
Troubleshooting Workflow with Scavengers
Use the following workflow to systematically resolve your deprotection issues.
Caption: Logical workflow for troubleshooting incomplete deprotection.
By systematically applying these principles—confirming the issue, optimizing acidic conditions, and, most importantly, incorporating an effective cation scavenger—you can overcome the challenges of incomplete deprotection and achieve a high yield of your desired 2-aminobenzyl alcohol derivative.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). US6395900B1 - Methods of O-demethylation and N-deprotection.
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
- Google Patents. (n.d.). WO2024161158A1 - Deprotection processes and cation scavengers for use in the same.
-
PubMed. (2022). N-Dealkylation of Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). A Facile Synthesis of (tert-Alkoxy)amines. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
PubMed. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]
Sources
- 1. WO2024161158A1 - Deprotection processes and cation scavengers for use in the same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Acid-Mediated Deprotection & Stability of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
Executive Summary: The Chemistry of the Problem
You are likely attempting to remove the 2-methylbutan-2-yl (tert-amyl) protecting group to generate 2-aminobenzyl alcohol . While tert-amyl ethers are classic acid-labile protecting groups (cleaving via an
The Central Conflict:
Upon acid treatment, the ether cleaves to release the tert-amyl carbocation (
Diagnostic Guide: Identifying Your Impurity
Use the table below to match your analytical data (LC-MS/HPLC) with the specific side reaction occurring in your flask.
| Observation (LC-MS/NMR) | Probable Impurity | Root Cause |
| +70 Da shift (M+70) | C-Alkylated Aniline | Friedel-Crafts Alkylation: The tert-amyl cation attacked the aromatic ring (likely para to the amine). |
| +70 Da shift (M+70) | N-Alkylated Aniline | N-Alkylation: The tert-amyl cation attacked the amine nitrogen (less common in strong acid due to protonation, but possible). |
| Insoluble Red/Brown Gum | Polybenzyl Polymer | Self-Condensation: The product (2-aminobenzyl alcohol) polymerized via an o-quinone methide imine intermediate. |
| Dimer Peak (2M - 18) | Dibenzyl Ether | Acid-Catalyzed Etherification: Two molecules of the product condensed ( |
Critical Troubleshooting Pathways
Issue #1: The "Scrambling" Effect (Ring Alkylation)
User Report: "I see the starting material disappear, but a new lipophilic peak appears with a mass of Product + 70."
The Mechanism:
The cleavage of the tert-amyl ether is faster than the elimination of the resulting carbocation. The tert-amyl cation is a potent electrophile. Even though the aniline nitrogen is protonated in strong acid (forming the electron-withdrawing
Protocol Fix: The Scavenger Cocktail You must introduce a "dummy" nucleophile to intercept the carbocation before it attacks your ring.
-
Standard Recommendation: Add Triethylsilane (TES) or Triisopropylsilane (TIS) (2.5% to 5% v/v) to your acid mixture.
-
Why? Silanes act as hydride donors, quenching the tert-amyl cation to form isopentane (volatile/inert) and a silyl species.
-
-
Alternative: 1,3-Dimethoxybenzene or Thioanisole .
-
Why? These are electron-rich "sponges" that react with the cation faster than your aniline substrate.
-
Issue #2: The "Gummy" Failure (Product Instability)
User Report: "The reaction turned dark brown/black, and I recovered very little product. The NMR shows broad, undefined peaks."
The Mechanism: 2-Aminobenzyl alcohol is an acid-sensitive molecule. Under strong acidic conditions (e.g., neat TFA or 4M HCl), it readily loses water to form an aza-o-quinone methide (reactive intermediate). This species is rapidly attacked by other alcohol molecules, leading to oligomerization and polymerization (tars).
Protocol Fix: Kinetic Control
-
Lower Temperature: Run the deprotection at 0°C , not room temperature.
-
Dilution: Dilute the acid. Instead of neat TFA, use 10-20% TFA in DCM with scavengers.
-
Immediate Quench: Do not let the reaction sit overnight. Monitor by TLC/HPLC every 15 minutes. Once the starting material is consumed, immediately pour the mixture into a cold saturated NaHCO3 solution to neutralize.
Visualizing the Reaction Landscape
The following diagram illustrates the competition between the desired pathway (green) and the destructive side reactions (red).
Figure 1: Mechanistic divergence during the acidic deprotection of o-aminobenzyl tert-amyl ethers.
Frequently Asked Questions (FAQs)
Q: Can I use catalytic hydrogenation (Pd/C) instead of acid?
A: Generally, no. While benzyl ethers are cleaved by hydrogenolysis (H2, Pd/C), tert-alkyl ethers are stable to these conditions. However, if your structure allows, you might consider using Lewis acids like
Q: Why is tert-amyl used instead of tert-butyl? A: tert-Amyl ethers are slightly more stable to acid than tert-butyl ethers (approx. 2-3x), allowing for selective deprotection of other groups (like Boc) if conditions are carefully tuned. However, the tert-amyl cation is also more lipophilic and slightly less prone to elimination than the tert-butyl cation, making the "scrambling" side reaction a higher risk if scavengers are omitted.
Q: What is the optimal scavenger cocktail for this specific molecule? A: Based on peptide synthesis protocols for removing bulky carbocations from Trp-containing peptides (which mimic your electron-rich aniline system):
-
Reagent K equivalent: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).
-
Modern "Odorless" equivalent: TFA / TIS / Water (95 : 2.5 : 2.5).[1]
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (See Section on Cleavage of Ethers).
-
Lundt, B. F., et al. (1978).[1] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid: Mechanisms, byproduct formation and evaluation of scavengers.[1] Int. J. Pept.[1] Protein Res., 12(5), 258-268.[1]
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Detailed mechanisms of alkyl ether cleavage).
-
Strazzolini, P., et al. (2003). Acid-catalyzed rearrangement of 2-aminobenzyl alcohol derivatives. Tetrahedron Letters, 44(5), 987-990. (Mechanistic insight into the instability of the product).
Sources
Technical Support Center: Purification of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
Welcome to the technical support guide for the purification of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with the high degree of purity required for downstream applications. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
Part 1: First Principles & Initial Diagnosis
This section addresses the most common initial observations and provides a framework for diagnosing the nature of the impurities in your crude material.
Q1: I've just completed the synthesis. Why is my crude this compound a dark brown or reddish oil?
A1: This is the most frequently encountered issue with aniline derivatives. The discoloration is almost always due to the formation of highly colored oxidation products.[1] The primary amine functional group in anilines is highly susceptible to air oxidation, which can lead to the formation of complex, often polymeric, colored impurities. This process can be accelerated by trace metal catalysts, light, and heat. While visually dramatic, these colored impurities may represent a very small percentage of the total mass but must be removed for most applications.
Q2: Beyond discoloration, what are the likely process-related impurities I should be looking for?
A2: The impurity profile is intrinsically linked to the synthetic route used. Assuming a standard Williamson ether synthesis pathway (from 2-aminobenzyl alcohol and a 2-methylbutan-2-yl halide or similar precursor), you should anticipate the following:
-
Unreacted Starting Materials: Residual 2-aminobenzyl alcohol or the tert-amyl alcohol precursor.
-
By-products of Elimination: If a halide was used as the electrophile, elimination reactions can compete with substitution, leading to the formation of 2-methyl-1-butene and 2-methyl-2-butene.
-
Over-alkylation Products: Although sterically hindered, trace amounts of N-alkylated or N,N-dialkylated aniline by-products could form.
-
Residual Solvents & Reagents: Depending on the workup, solvents (e.g., DMF, THF, Toluene) and bases (e.g., triethylamine, potassium carbonate) may be present.[2]
A summary of potential impurities is presented below.
| Impurity Type | Likely Source | Diagnostic Signature (TLC/¹H NMR) |
| Oxidation Products | Air exposure of the aniline moiety | Colored baseline material on TLC; broad, undefined peaks in NMR. |
| 2-Aminobenzyl Alcohol | Incomplete reaction | More polar spot on TLC (lower Rf); presence of a benzylic -CH₂OH signal and distinct aromatic signals in NMR. |
| tert-Amyl Alcohol | Incomplete reaction / Hydrolysis | Volatile; may not be visible on UV-active TLC; characteristic singlet for the two methyl groups and signals for the ethyl group in NMR. |
| Elimination By-products | Side reaction during synthesis | Highly volatile; will likely be removed during solvent evaporation. |
Q3: How can I perform a quick and effective initial purity assessment?
A3: Thin-Layer Chromatography (TLC) is the most efficient first-pass technique.
-
Rationale: TLC provides a rapid, qualitative snapshot of the number of components in your mixture. The relative polarity of the spots can offer clues to their identity.
-
Protocol:
-
Prepare a sample by dissolving a small amount of your crude oil in a volatile solvent like ethyl acetate or dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a suitable eluent system. A good starting point is 20-30% ethyl acetate in hexanes.
-
Visualize the plate under a UV lamp (254 nm).
-
-
Troubleshooting TLC: If you observe significant "streaking" of your main spot, it indicates a strong interaction between your basic aniline and the acidic silica gel. To resolve this, add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the eluent jar.[3][4] This neutralizes the acidic sites on the silica, resulting in sharper, more defined spots.
Part 2: Troubleshooting Purification Protocols
Once you have a preliminary diagnosis, you can select the appropriate purification strategy. This section provides detailed, troubleshooting-oriented guides for the most effective methods.
Method 1: Vacuum Distillation — For Bulk Purification and Removal of Polymers
Q4: My crude product is heavily discolored and likely contains non-volatile gunk. What is the best first step?
A4: For thermally stable, high-boiling liquids like your target compound, vacuum distillation is the ideal first-line technique.[1]
-
Causality: The principle is to separate compounds based on their boiling points. By significantly reducing the pressure, you lower the boiling point of your target molecule to a temperature where it will not decompose.[1] The colored, high-molecular-weight polymers are non-volatile and will remain in the distillation flask.[1]
Experimental Protocol: High-Vacuum Distillation
-
System Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all glass joints are properly greased to maintain a high vacuum.[1] Use a magnetic stir bar in the distilling flask for smooth boiling.
-
Drying (Optional but Recommended): If water is suspected, pre-dry the crude material with a drying agent like anhydrous magnesium sulfate or sodium sulfate, then filter. Water can interfere with achieving a high vacuum.
-
Distillation:
-
Place the crude oil in the distilling flask (do not fill more than two-thirds full).
-
Slowly apply vacuum. You may see initial bubbling as residual solvents or water are removed.[1]
-
Once a stable, high vacuum is achieved (ideally <1 Torr), begin slowly heating the distillation pot with a heating mantle.
-
Collect a small "forerun" fraction, which may contain more volatile impurities.
-
Increase the temperature gradually until the main product begins to distill. Collect the fraction that distills over a stable, narrow temperature range. The purified aniline should be colorless to pale yellow.
-
Stop the distillation before the pot goes completely dry to avoid charring the polymeric residues.
-
-
Storage: Immediately transfer the purified, distilled liquid into a clean, amber vial and store it under an inert atmosphere (nitrogen or argon) in a freezer to prevent re-oxidation.[5]
Diagram: Troubleshooting Vacuum Distillation
Caption: Troubleshooting flowchart for vacuum distillation.
Method 2: Acid-Base Extraction — For Removing Neutral or Acidic Impurities
Q5: Distillation removed the color, but I suspect unreacted starting materials are still present. How can I separate them?
A5: Acid-base liquid-liquid extraction is a highly effective chemical method to isolate your basic aniline from any neutral or acidic impurities.[3]
-
Causality: This technique exploits the basicity of the aniline's amino group. By washing an organic solution of your crude product with an aqueous acid (like 1M HCl), the aniline is protonated to form an anilinium hydrochloride salt. This salt is ionic and therefore soluble in the aqueous phase. Neutral organic impurities (like residual starting alcohols or ether solvents) remain in the organic phase and can be physically separated. Subsequently, adding a base (like NaOH) to the aqueous layer regenerates the free aniline, which can be extracted back into a fresh organic solvent.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Method 3: Flash Column Chromatography — For Achieving High Purity
Q6: My product is >95% pure after distillation/extraction, but I need to remove closely related impurities for my final application. What's the best method?
A6: Flash column chromatography is the gold standard for achieving high purity (>99%) by separating compounds with subtle differences in polarity.[6]
-
Causality: This method relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (the eluent). Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds interact more strongly with the stationary phase and elute later.
-
Key Consideration for Anilines: As noted in the TLC troubleshooting (Q3), the acidic nature of standard silica gel can lead to poor separation (peak tailing) for basic compounds. Deactivating the silica with a basic modifier is crucial for success.[4]
Experimental Protocol: Base-Modified Flash Chromatography
-
Select Eluent System: Based on your TLC results (from Q3), choose a solvent system that gives your product an Rf value of approximately 0.25-0.35.
-
Prepare Mobile Phase: Prepare your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (Et₃N) by volume. This will be your mobile phase.
-
Pack the Column: Pack a suitably sized flash chromatography column with silica gel using your prepared mobile phase. Never use a different solvent to pack the column than you intend to run it with.
-
Sample Loading:
-
Dissolve your semi-pure product in a minimal amount of dichloromethane or your mobile phase.
-
Recommended: For best results, use "dry loading." Dissolve your product in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
-
Elution: Run the column with your base-modified mobile phase, applying positive pressure. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent (and triethylamine) under reduced pressure to yield the final, high-purity product.
Frequently Asked Questions (FAQs)
-
Q: How can I prevent my purified, colorless aniline from turning brown again?
-
A: The key is rigorous exclusion of air and light. After purification, immediately place the compound in an amber vial, flush the headspace with an inert gas like argon or nitrogen, seal tightly, and store in a freezer (-20 °C).[5]
-
-
Q: What are the main safety precautions for handling substituted anilines?
-
A: Aniline and its derivatives are toxic and can be readily absorbed through the skin.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.
-
-
Q: Can I use reversed-phase chromatography to purify my product?
-
A: Yes, reversed-phase (e.g., C18) HPLC or flash chromatography is a viable alternative.[7] It is particularly useful if your impurities are very non-polar. The mobile phase would typically be a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape by keeping the aniline protonated.[7]
-
References
-
Reddit. (2014). Purify and dry aniline? r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US10889539B2 - Aniline purification process.
-
Texium. (2020). Vacuum Distillation of Aniline. Retrieved from [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]
- Google Patents. (n.d.). CN111056954A - Aniline purification method.
-
ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography? Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
Sources
- 1. texiumchem.com [texiumchem.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 7. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Solvent effects on the stability of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
Technical Support Center: 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
A Guide to Understanding and Mitigating Solvent-Induced Instability
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this compound in their work. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the molecule's behavior in various chemical environments. The stability of this compound is governed by the interplay of its two primary functional moieties: the aniline group and the benzylic ether linkage. This document offers a proactive approach to experimental design, focusing on preventing degradation and troubleshooting common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its stability?
A: The stability of this molecule is primarily dictated by two key functional groups:
-
The Aniline Moiety: The primary aromatic amine (-NH₂) group on the benzene ring is susceptible to oxidation. This process can be catalyzed by light, air (oxygen), and trace metal ions, often leading to the formation of colored impurities.[1][2] Anilines are also basic and can react with acidic solvents or reagents.
-
The Benzylic Ether Linkage: The C₆H₄-CH₂-O-R bond is a benzylic ether. This linkage is notably more labile than a standard dialkyl ether. It is particularly susceptible to cleavage under acidic conditions and can also be a site for oxidative degradation.[3][4] The tertiary alkyl group (2-methylbutan-2-yl, or tert-amyl) is bulky and may offer some steric protection to the ether oxygen, but the primary point of instability is the benzylic carbon.
Q2: I'm dissolving the compound for the first time. Which general class of solvent is the safest starting point?
A: For general-purpose dissolution and short-term storage, high-purity, anhydrous aprotic solvents are recommended. Examples include Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN). These solvents are less likely to participate directly in degradation pathways compared to protic solvents. However, it is crucial that these solvents are deoxygenated (e.g., by sparging with nitrogen or argon) before use, as dissolved oxygen can still lead to oxidation of the aniline moiety.[1]
Q3: How does pH affect the stability of this compound in aqueous or protic solutions?
A: The pH of the medium is a critical factor.
-
Acidic Conditions (pH < 6): Strongly acidic conditions can lead to the rapid cleavage of the benzylic ether linkage via an acid-catalyzed hydrolysis mechanism. The aniline nitrogen will also be protonated, forming an anilinium salt, which deactivates the ring towards oxidation but makes the ether linkage the primary weak point.
-
Neutral Conditions (pH ≈ 7): Stability is generally better, but the risk of aniline oxidation remains, especially if oxygen is present.
-
Alkaline Conditions (pH > 8): While the ether linkage is more stable, the free aniline is highly susceptible to rapid oxidation, often resulting in significant discoloration and degradation.[5] Many chemical degradation processes, such as alkaline hydrolysis, increase in rate as the pH rises.[6]
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a causal explanation, preventative strategies, and a recommended analytical workflow for confirmation.
Issue 1: My solution of the compound is turning yellow, brown, or dark purple over time.
-
Plausible Cause: This is a classic indicator of aniline oxidation. The primary amine is oxidized to form highly colored nitroso, nitro, and polymeric species. This process is often autocatalytic and is accelerated by exposure to atmospheric oxygen and ambient light.[1][7]
-
Scientific Rationale: Aromatic amines can undergo one-electron oxidation to form radical cations. These reactive intermediates can then dimerize or polymerize, or react further with oxygen to form complex, conjugated chromophores that absorb visible light, causing the discoloration.
-
Solutions & Preventative Measures:
-
Inert Atmosphere: Always handle the compound and its solutions under an inert atmosphere (Nitrogen or Argon). Use Schlenk techniques or a glovebox for maximum protection.
-
Deoxygenated Solvents: Before use, sparge your solvent with an inert gas for 15-30 minutes to remove dissolved oxygen.
-
Light Protection: Store the solid compound and its solutions in amber glass vials or wrap standard vials in aluminum foil to protect them from light.[1]
-
Antioxidants: For long-term storage in solution, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT), though this may complicate downstream applications.
-
-
Recommended Analytical Workflow:
-
Objective: To confirm oxidation and monitor the formation of degradation products.
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Photodiode Array (PDA) detector.[8]
-
Protocol:
-
Prepare a fresh solution of the compound in deoxygenated acetonitrile (Time = 0 sample).
-
Acquire an HPLC chromatogram and a UV-Vis spectrum of the main peak.
-
Expose a separate aliquot of the solution to air and light.
-
Inject samples at regular intervals (e.g., 1h, 4h, 8h, 24h).
-
Analysis: Look for a decrease in the area of the parent peak and the appearance of new, often broader peaks. The PDA detector will show that these new peaks have different UV-Vis spectra, often with absorption extending into the visible region (>400 nm), confirming the formation of colored species.
-
-
Issue 2: My LC-MS/NMR analysis shows an unexpected peak corresponding to 2-(hydroxymethyl)aniline.
-
Plausible Cause: This strongly suggests the cleavage of the benzylic ether bond. The detection of 2-(hydroxymethyl)aniline indicates the loss of the tert-amyloxy group.
-
Scientific Rationale: The benzylic ether linkage is susceptible to both hydrolytic and oxidative cleavage.
-
Acid-Catalyzed Hydrolysis: Trace amounts of acid (e.g., from acidic solvents like un-neutralized DCM, or impurities) can protonate the ether oxygen, making the benzylic carbon highly electrophilic and susceptible to nucleophilic attack by water or other nucleophiles.
-
Oxidative Cleavage: The benzylic C-H bonds can be oxidized, forming a hemiacetal intermediate which is unstable and readily decomposes to an aldehyde (or further to a carboxylic acid) and the corresponding alcohol.[4][9]
-
-
Solutions & Preventative Measures:
-
Control pH: Ensure your solvents are neutral. If using chlorinated solvents, consider passing them through a plug of basic alumina to remove trace HCl. If working in a protic medium, use a buffered system (e.g., phosphate or HEPES buffer) to maintain a neutral pH.[10]
-
Avoid Strong Acids: Do not expose the compound to strong acids unless a deprotection/cleavage is the intended outcome.
-
Use High-Purity Solvents: Use HPLC-grade or higher purity solvents to minimize contaminants that could catalyze degradation.
-
-
Recommended Analytical Workflow:
A brief, descriptive caption directly below each generated diagram (Within 100 characters).
-
Protocol:
-
Forced Degradation: Prepare two small-scale reactions. In one, treat the compound with a dilute acid (e.g., 0.1 M HCl in THF/water). In the other, treat it with an oxidizing agent (e.g., DDQ).[3]
-
Analysis: Analyze the starting material and the reaction mixtures by LC-MS.
-
Confirmation: Compare the retention time and mass spectrum of the degradation product with that of an authentic commercial standard of 2-(hydroxymethyl)aniline. A match provides definitive proof of the degradation pathway.
-
-
Issue 3: The compound has poor stability in protic solvents like methanol or ethanol during heating.
-
Plausible Cause: A combination of enhanced aniline oxidation and potential solvent-mediated ether cleavage. Protic solvents can facilitate proton transfer, which can be involved in both degradation pathways.
-
Scientific Rationale:
-
Solvent Polarity & H-Bonding: Polar protic solvents can stabilize charged intermediates and transition states involved in both oxidation and hydrolysis pathways, thereby lowering the activation energy for degradation.[11][12] Hydrogen bonding from the solvent can also influence the reactivity of the aniline nitrogen.[13]
-
Temperature: Increased temperature accelerates all chemical reactions, including degradation. The rate of hydrolysis and oxidation will significantly increase with heat.
-
-
Solutions & Preventative Measures:
-
Switch to Aprotic Solvents: If the experimental conditions allow, switch to a high-boiling aprotic solvent like DMF, DMAc, or NMP (use with caution and ensure they are high purity).
-
Lower Temperature: If heating is necessary, conduct the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Minimize Reaction Time: Set up experiments to be as efficient as possible to reduce the time the compound spends under stressful conditions.
-
-
Recommended Analytical Workflow:
-
Objective: To compare the stability of the compound in different solvents at elevated temperatures.
-
Method: Set up a parallel stability study.
-
Protocol:
-
Prepare solutions of the compound at the same concentration in several solvents (e.g., Methanol, Acetonitrile, Toluene).
-
Place sealed vials of each solution in a heating block at the desired temperature (e.g., 60 °C).
-
At specified time points (0, 2, 6, 24 hours), remove an aliquot from each vial, cool, dilute, and analyze by HPLC.
-
Analysis: Quantify the percentage of the parent compound remaining over time for each solvent. This will provide clear data on which solvent system offers the best stability under thermal stress.
-
-
Data Summary & Visual Guides
Table 1: Qualitative Stability Risk in Common Solvents
| Solvent Class | Example Solvents | Aniline Oxidation Risk | Ether Cleavage Risk | Overall Recommendation |
| Aprotic Polar | Acetonitrile, THF, DMF | Moderate (if O₂ present) | Low (if neutral) | Recommended. Use deoxygenated, high-purity grades. Ideal for most applications. |
| Aprotic Non-Polar | Toluene, Hexanes | Low | Very Low | Good for stability, but solubility may be limited. |
| Protic Polar | Methanol, Ethanol, Water | High (especially at pH>7) | Moderate (if acidic) | Use with caution. Requires strict pH control and inert atmosphere. Avoid for storage. |
| Chlorinated | Dichloromethane (DCM) | Moderate (if O₂ present) | Moderate (trace acid) | Common, but use freshly distilled or stabilized grades to avoid acidic impurities. |
Diagram: Key Degradation Pathways
This diagram illustrates the two primary points of instability on the molecule.
A brief, descriptive caption directly below each generated diagram (Within 100 characters).
References
-
MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives. Available from: [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available from: [Link]
-
ResearchGate. (n.d.). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. Available from: [Link]
-
ACS Publications. (n.d.). Biodegradation studies of aniline and nitrobenzene in aniline plant wastewater by gas chromatography. Available from: [Link]
-
ResearchGate. (n.d.). Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine. Available from: [Link]
-
ResearchGate. (n.d.). Effect of temperature, pH, and inhibitors on the activity or stability. Available from: [Link]
-
PMC. (n.d.). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Available from: [Link]
-
Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Available from: [Link]
-
PMC. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151. Available from: [Link]
-
PubMed. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. Available from: [Link]
-
PubMed. (n.d.). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. Available from: [Link]
-
RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Available from: [Link]
-
MDPI. (2024). Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity. Available from: [Link]
-
Utah State University. (2001). EFFECT OF WATER PH ON THE CHEMICAL STABILITY OF PESTICIDES. Available from: [Link]
- Google Patents. (n.d.). Method for preparing n-methylaniline.
-
MDPI. (2022). Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin. Available from: [Link]
-
ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Available from: [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Available from: [Link]
-
ResearchGate. (2022). Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin. Available from: [Link]
-
PubMed. (n.d.). Influence of pH and light on the stability of some antioxidants. Available from: [Link]
-
PubMed. (2019). Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina. Available from: [Link]
-
MSU Extension. (2008). Effect of water pH on the stability of pesticides. Available from: [Link]
-
ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Available from: [Link]
-
NCBI. (n.d.). Aniline and Aniline Hydrochloride. Available from: [Link]
-
PMC. (n.d.). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. Available from: [Link]
-
PubChem. (n.d.). 2-Methyl-2-butanol. Available from: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
-
ResearchGate. (n.d.). Preparation of copolymers based on aniline and 2[2-chloro-1-methylbut-2-en-1-yl]aniline. Available from: [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Available from: [Link]
-
ResearchGate. (n.d.). Weak Solvent−Solvent Interaction Enables High Stability of Battery Electrolyte. Available from: [Link]
-
askIITians. (2017). Explain the basicity of aliphatic amines in protic and aprotic solvents?. Available from: [Link]
-
ResearchGate. (2016). Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films. Available from: [Link]
- Google Patents. (n.d.). Synthesis of n-methylaniline.
Sources
- 1. nj.gov [nj.gov]
- 2. cresset-group.com [cresset-group.com]
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- 4. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 10. ibisscientific.com [ibisscientific.com]
- 11. Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Scaling up the synthesis of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline for library synthesis
Technical Support Center: Scaling Up the Synthesis of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline for Library Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are looking to implement and scale up this synthesis for library creation. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the potential challenges of this procedure.
Introduction: The Synthetic Strategy
The synthesis of this compound involves the protection of the hydroxyl group of 2-aminobenzyl alcohol as a tert-amyl ether. This is typically achieved through a Williamson ether synthesis, a reliable and well-established method for forming ethers.[1][2] However, scaling up this reaction for library synthesis presents unique challenges, including managing side reactions, ensuring complete conversion, and developing efficient purification strategies.
This guide will address common issues encountered during this synthesis in a question-and-answer format, providing both troubleshooting advice and a deeper understanding of the underlying chemical principles.
Reaction Workflow Diagram
Caption: Recommended workflow including amine protection.
Question 3: The purification of the final product is proving difficult. What is an effective, scalable purification strategy?
Answer:
Purification can indeed be a bottleneck when preparing compound libraries. The crude product mixture can contain unreacted starting material, the desired product, and potentially N-alkylated and elimination byproducts.
-
Initial Workup:
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine to remove any remaining aqueous contaminants.
-
Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate and concentrate it under reduced pressure.
-
-
Purification Technique:
-
Column Chromatography: For library synthesis, flash column chromatography is the most common and effective method for separating the desired product from impurities. [3] * Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or heptanes is a good starting point. The polarity can be adjusted based on TLC analysis of the crude mixture. The desired product is more nonpolar than the starting 2-aminobenzyl alcohol.
-
-
Alternative for High Throughput: For rapid purification of a library of analogs, consider using automated flash chromatography systems or pre-packed silica cartridges.
-
Purification Troubleshooting:
| Issue | Potential Cause | Solution |
| Poor Separation | Co-elution of product and impurities. | Optimize the solvent system for column chromatography. A shallower gradient may be necessary. |
| Streaking on TLC/Column | Residual base or acidic impurities. | Include a dilute acid or base wash during the workup, depending on the nature of the impurity. |
| Product Instability on Silica | The aniline moiety can be sensitive to acidic silica gel. | Consider using deactivated (neutral) silica gel or triethylamine-treated silica gel. |
Frequently Asked Questions (FAQs)
Q1: Can I use tert-amyl alcohol directly as the alkylating agent?
A1: While there are methods for the direct alkylation of alcohols, they often require harsh conditions or specific catalysts and are not as straightforward as the Williamson ether synthesis for this particular transformation. The Williamson approach, using a tert-amyl halide, provides better control and generally higher yields for this specific substrate.
Q2: How stable is the tert-amyl ether protecting group?
A2: The tert-amyl ether is relatively stable to a wide range of reaction conditions, including basic and organometallic reagents. However, it is susceptible to cleavage under strong acidic conditions. This is an important consideration for subsequent steps in your library synthesis.
Q3: What analytical techniques are best for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. You can easily distinguish the more nonpolar product from the more polar starting material, 2-aminobenzyl alcohol. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used on aliquots taken from the reaction mixture.
Q4: Are there any safety concerns I should be aware of?
A4: Yes, there are several important safety considerations:
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. Handle it in an inert atmosphere (e.g., under nitrogen or argon) and away from any sources of moisture.
-
Solvents: THF and DMF are flammable and have specific health hazards. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
tert-Amyl Halides: These are volatile and can be irritants. Handle them with care in a fume hood.
By understanding the key steps and potential pitfalls of this synthesis, you can effectively troubleshoot and scale up the production of this compound for your library synthesis needs.
References
- Google Patents. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.
-
ResearchGate. (PDF) Preparation of copolymers based on aniline and 2[2-chloro-1-methylbut-2-en-1-yl]aniline and their application for the removal of methyl orange from aqueous solutions. [Link]
- Google Patents. RU2232749C2 - Two-step method for preparing n-methylaniline.
-
ACS Publications. tert-Amyl Alcohol-Mediated Deconstruction of Polyurethane for Polyol and Aniline Recovery | ACS Sustainable Chemistry & Engineering. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ResearchGate. Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. [Link]
-
ACS Publications. Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines | The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]
- Google Patents.
-
Organic Syntheses. Benzyl alcohol, o-amino. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
NIH. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC. [Link]
-
Green Chemistry (RSC Publishing). Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. [Link]
-
IPTEK The Journal. Synthesis 1,2-bis ((3-methylbut-2-en-1-yl)oxy). [Link]
-
ChemRxiv. Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. [Link]
-
Pearson. Which of following ethers cannot be made by a Williamson ether synthesis?. [Link]
-
Taylor & Francis. Tert-amyl alcohol – Knowledge and References. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Research and Reviews. Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity | Open Access Journals. [Link]
-
Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]
-
SciSpace. Amino Acid-Protecting Groups. [Link]
-
NIH. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC. [Link]
-
GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Analytical Challenge
In the landscape of pharmaceutical development and fine chemical synthesis, the unequivocal characterization of novel chemical entities is a cornerstone of regulatory compliance, process optimization, and fundamental research. This guide provides a comprehensive framework for the analytical characterization of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline, a molecule featuring a primary aromatic amine, an ether linkage, and a bulky aliphatic group. The purity, identity, and stability of such compounds are not merely data points but critical quality attributes that dictate their suitability for further use.
The analytical strategy herein is built upon a multi-technique approach, adhering to the principle that no single method is sufficient for complete characterization.[1][2] We will explore a logical workflow, combining chromatographic techniques for purity assessment with spectroscopic methods for definitive structural elucidation. This document is designed to be a practical, field-proven guide, explaining not just the "how" but the critical "why" behind each experimental choice.
Physicochemical Properties & Predicted Analytical Behavior
A preliminary analysis of the molecule's structure informs the selection of appropriate analytical techniques.
-
Primary Aromatic Amine: This group is a strong chromophore, making it ideal for UV-Vis detection in liquid chromatography. Its basicity (pKa of aniline is ~4.6) necessitates careful pH control in chromatographic mobile phases to ensure consistent ionization state and good peak shape.
-
Ether Linkage (-O-CH₂-): This group is relatively stable but provides a key signature in NMR and IR spectroscopy.
-
tert-Amyl Group (2-Methylbutan-2-yl): This bulky, hydrophobic alkyl group significantly influences the molecule's polarity, suggesting good retention in reverse-phase chromatography.
-
Molecular Weight: 207.31 g/mol . The presence of a single nitrogen atom dictates that the molecule will have an odd nominal molecular weight, a key diagnostic in mass spectrometry known as the "Nitrogen Rule".[3]
Based on this structure, the compound is expected to be a moderately polar, UV-active, and thermally stable liquid or low-melting solid, making it amenable to a suite of standard analytical techniques.
Chromatographic Methods: Purity Assessment and Quantification
The primary goal of chromatography is to separate the target compound from impurities, including starting materials, by-products, and degradants. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options, with distinct advantages.
High-Performance Liquid Chromatography (HPLC): The Preferred Method
For non-volatile and polar compounds like aromatic amines, HPLC is often the superior choice as it avoids the need for derivatization and the potential for thermal degradation.[4] A reverse-phase method (RP-HPLC) is the logical starting point.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for moderately polar compounds, providing excellent hydrophobic retention for the aniline derivative.
-
Mobile Phase: A gradient of an organic solvent (acetonitrile or methanol) and buffered water is standard. The key to success with amines is the addition of an acidic modifier (0.1% formic acid or trifluoroacetic acid). This protonates the basic aniline nitrogen, preventing interaction with acidic silanol groups on the silica surface, which would otherwise cause significant peak tailing.[5][6][7]
-
Detection: The aromatic ring provides strong UV absorbance. A Photodiode Array (PDA) detector is highly recommended as it not only quantifies the peak but also provides a UV spectrum, which can be used to assess peak purity and aid in identification.[5][6]
Detailed Experimental Protocol: RP-HPLC for Purity Analysis
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase starting condition (e.g., 90:10 Water/Acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Instrumentation: Standard HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 20 minutes.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA at 254 nm, with spectra collected from 200-400 nm.[7]
-
-
Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks (Area %).
Gas Chromatography (GC): An Alternative Approach
GC is a powerful technique for separating volatile and thermally stable compounds.[8][9] While HPLC is generally preferred for this analyte, GC can be an excellent orthogonal method, providing complementary information, especially for identifying non-polar, volatile impurities.[4][10]
Causality Behind Experimental Choices:
-
Derivatization: While direct injection is possible, aromatic amines can exhibit poor peak shape in GC.[11] Derivatization, such as acylation, can improve volatility and chromatographic performance.[8][12] However, for simplicity, a direct injection method on a suitable column is often attempted first.
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides a good balance of interactions for separating the target compound from potential impurities.
-
Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds. For higher sensitivity and selectivity for the nitrogen-containing analyte, a Nitrogen-Phosphorus Detector (NPD) is an excellent choice.[11] For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard.[8][13]
Spectroscopic Methods: Definitive Structural Elucidation
Spectroscopy provides the "fingerprint" of the molecule, confirming its identity and connectivity. A combination of NMR, MS, and IR is required for unequivocal characterization as per IUPAC guidelines.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR experiments are essential.
Expected ¹H NMR Signatures (in CDCl₃):
-
Aromatic Protons (4H): Expected in the δ 6.5-7.5 ppm region.[14] The ortho-substitution pattern will lead to a complex multiplet.
-
Methylene Protons (-O-CH₂-Ar): Expected around δ 4.5 ppm, likely a singlet. The adjacent ether oxygen and aromatic ring are deshielding.[15]
-
Amine Protons (-NH₂): A broad singlet, typically in the δ 3.5-4.5 ppm region. Its position is variable and can be confirmed by D₂O exchange.
-
tert-Amyl Protons:
-
Methylene (-CH₂-): A quartet around δ 1.5 ppm.
-
Singlet Methyl (-C(CH₃)₂-): A singlet (6H) around δ 1.2 ppm.
-
Triplet Methyl (-CH₂-CH₃): A triplet (3H) around δ 0.9 ppm.
-
Expected ¹³C NMR Signatures (in CDCl₃):
-
Aromatic Carbons: Six signals expected in the δ 110-150 ppm region.[16]
-
Methylene Carbon (-O-CH₂-Ar): Expected around δ 70-80 ppm.
-
Ether Quaternary Carbon (-O-C(CH₃)₂-): Expected around δ 75-85 ppm.
-
Aliphatic Carbons: Signals for the remaining methyl and methylene carbons will appear in the upfield region (δ 10-40 ppm).
Mass Spectrometry (MS)
MS provides the molecular weight and crucial fragmentation information that corroborates the proposed structure.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is ideal. The basic aniline nitrogen is readily protonated to form the [M+H]⁺ ion.
-
Expected Result: A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap should be used to confirm the elemental composition. The expected protonated molecular ion [C₁₂H₁₉NO + H]⁺ would have a calculated m/z of 208.1545.
-
Fragmentation: Tandem MS (MS/MS) of the parent ion (m/z 208) would likely show a characteristic loss of the tert-amyl group (C₅H₁₁) via alpha-cleavage, a common fragmentation pathway for amines and ethers, resulting in a significant fragment ion.[3][17] The C₆H₅⁺ fragment at m/z 77 is also a common feature in the mass spectra of aniline derivatives.[18]
Detailed Experimental Protocol: LC-MS for Identity Confirmation
-
System: Couple the HPLC system described above directly to an ESI-MS detector.
-
Ionization Mode: ESI Positive.
-
Mass Analyzer Mode: Full scan from m/z 50 to 500.
-
Data Analysis: Extract the mass spectrum from the chromatographic peak. Confirm the presence of the [M+H]⁺ ion at the expected m/z. Compare the measured accurate mass to the theoretical mass to confirm the elemental formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method to confirm the presence of key functional groups.[19]
Expected Characteristic Absorption Bands:
-
N-H Stretch (Primary Amine): Two sharp-to-medium bands are expected in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches.[20][21]
-
C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.[22]
-
C-H Stretch (Aliphatic): Strong peaks will appear just below 3000 cm⁻¹ (2850-2960 cm⁻¹).[22]
-
C=C Stretch (Aromatic): Medium intensity peaks around 1600 cm⁻¹ and 1475 cm⁻¹.
-
N-H Bend (Primary Amine): A band in the 1580-1650 cm⁻¹ region.[21]
-
C-O Stretch (Ether): A strong, characteristic band in the 1050-1250 cm⁻¹ region.
Comparison of Analytical Methods
| Technique | Primary Purpose | Information Provided | Advantages | Limitations |
| RP-HPLC (PDA) | Purity, Quantification | Retention Time, UV Spectrum, % Area | High precision, robust, non-destructive | Lower resolution than GC for volatile impurities |
| GC (FID/NPD/MS) | Orthogonal Purity, Impurity ID | Retention Time, Response Factor | Excellent for volatile impurities, high resolution | Potential for thermal degradation, may require derivatization[4] |
| NMR (¹H, ¹³C) | Structural Elucidation | Atom connectivity, chemical environment | Definitive structural information | Lower sensitivity, requires pure sample |
| HRMS | Identity Confirmation | Accurate Mass, Elemental Formula, Fragmentation | High sensitivity and specificity | Provides limited structural connectivity information alone |
| FTIR | Functional Group ID | Presence of specific bonds (N-H, C-O, etc.) | Fast, simple, non-destructive | Provides limited structural detail, not for quantification |
Visualized Experimental Workflows
Conclusion
The comprehensive characterization of this compound demands a strategic and orthogonal analytical approach. RP-HPLC with PDA detection serves as the primary method for assessing purity and quantifying the analyte. For definitive structural confirmation, a combination of ¹H and ¹³C NMR for mapping the atomic framework, high-resolution mass spectrometry for confirming the elemental composition, and FTIR for verifying functional groups is indispensable. By integrating the data from these distinct yet complementary techniques, researchers can establish a robust and scientifically sound analytical profile for this molecule, ensuring its quality and identity for any downstream application.
References
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Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety, 5(3). [Link]
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Royal Society of Chemistry. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]
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ResearchGate. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]
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PubMed. (2002). [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography]. [Link]
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Bureau International des Poids et Mesures (BIPM). (2023). IUPAC-NMSDE Guide to the Expression of Uncertainty in Measurement for Chemical Analysis. [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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MDPI. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]
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Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]
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IUPAC. (2018). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. [Link]
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De Gruyter. (2015). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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ResearchGate. (2014). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]
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University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
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Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
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YouTube. (2023). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. [Link]
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ResearchGate. (2018). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. [Link]
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PubMed. (1983). Trace analysis of 2,6-disubstituted anilines in blood by capillary gas chromatography. [Link]
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Zeitschrift für Naturforschung. (2006). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. [Link]
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A Comparative Guide to the Structural Elucidation of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline: A Multi-technique Approach
In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. For researchers and scientists in this field, a comprehensive understanding of analytical techniques is paramount. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline, a molecule featuring a substituted aniline ring and a sterically hindered ether linkage.
This guide moves beyond a simple spectral assignment, offering a comparative analysis with other instrumental techniques such as ¹³C NMR, 2D NMR (COSY, HSQC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. By examining the strengths and limitations of each method, we aim to provide a holistic understanding of modern structural elucidation workflows.
The Central Role of ¹H NMR in Structural Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the primary and most informative technique for elucidating the structure of organic molecules in solution. Its ability to provide information on the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool. The predicted ¹H NMR spectrum of this compound serves as our primary focus.
Predicted ¹H NMR Spectrum and Assignment
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-3 | ~7.15 | d (J ≈ 7.5 Hz) | 1H | Ortho to the -CH₂O- group, expected to be the most downfield aromatic proton. |
| H-4 | ~7.10 | t (J ≈ 7.8 Hz) | 1H | Meta to both substituents, showing coupling to H-3 and H-5. |
| H-5 | ~6.70 | t (J ≈ 7.5 Hz) | 1H | Ortho to the -NH₂ group, shielded by its electron-donating effect. |
| H-6 | ~6.65 | d (J ≈ 8.1 Hz) | 1H | Para to the -CH₂O- group and ortho to the -NH₂, experiencing significant shielding. |
| -NH₂ | ~3.5-4.5 | br s | 2H | Broad signal due to quadrupolar relaxation and exchange with trace water; chemical shift is concentration and solvent dependent. |
| -CH₂O- | ~4.55 | s | 2H | Benzylic protons adjacent to an oxygen atom, deshielded. Singlet due to no adjacent protons. |
| -OCH₂CH₃ | ~1.50 | q (J ≈ 7.5 Hz) | 2H | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| -OC(CH₃)₂- | ~1.20 | s | 6H | Two equivalent methyl groups on the quaternary carbon, appearing as a singlet. |
| -OCH₂CH₃ | ~0.90 | t (J ≈ 7.5 Hz) | 3H | Methyl protons of the ethyl group, split by the adjacent methylene group. |
A Comparative Analysis with Complementary Spectroscopic Techniques
While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on a suite of analytical methods. Below, we compare the insights gained from ¹H NMR with those from other key spectroscopic techniques.
¹³C NMR Spectroscopy
Carbon-13 NMR provides crucial information about the carbon skeleton of a molecule. For this compound, we would expect to observe nine distinct carbon signals, as the two methyl groups on the quaternary carbon of the tert-amyl group are equivalent.
| Carbon | Predicted δ (ppm) | Rationale |
| C-1 | ~145 | Aromatic carbon attached to the amino group. |
| C-2 | ~125 | Aromatic carbon bearing the -CH₂O- substituent. |
| C-3 | ~128 | Aromatic CH. |
| C-4 | ~128 | Aromatic CH. |
| C-5 | ~118 | Aromatic CH, shielded by the amino group. |
| C-6 | ~115 | Aromatic CH, shielded by the amino group. |
| -CH₂O- | ~70 | Benzylic carbon attached to oxygen. |
| -OC(CH₃)₂CH₂CH₃ | ~75 | Quaternary carbon of the ether. |
| -OC(CH₃)₂- | ~25 | Methyl carbons of the tert-amyl group. |
| -OCH₂CH₃ | ~30 | Methylene carbon of the ethyl group. |
| -OCH₂CH₃ | ~8 | Methyl carbon of the ethyl group. |
The broad range of chemical shifts in ¹³C NMR (0-220 ppm) provides excellent signal dispersion, often resolving ambiguities present in the ¹H NMR spectrum.[1]
2D NMR Spectroscopy: COSY and HSQC
Two-dimensional NMR techniques are instrumental in definitively establishing connectivity within a molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For our target molecule, we would expect to see correlations between the aromatic protons (H-3 with H-4, H-4 with H-5, and H-5 with H-6) and within the ethyl group of the tert-amyl moiety (-OCH₂CH₃ with -OCH₂CH₃). This confirms the arrangement of substituents on the aromatic ring and the structure of the alkyl chain.[2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[2][3] This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, and often more easily assigned, proton signal.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation patterns. For this compound, the molecular ion peak would confirm the molecular formula (C₁₂H₁₉NO). A key fragmentation pathway for aromatic amines is the cleavage of the benzylic C-C bond, which in this case would be the C-O bond of the ether, leading to characteristic fragment ions.[3] The presence of a nitrogen atom would also result in an odd-numbered molecular weight, adhering to the nitrogen rule.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying functional groups. In the spectrum of our target molecule, we would expect to see:
-
N-H stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹ for the primary amine.[5]
-
C-H stretching: Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C-O stretching: A strong absorption in the 1000-1300 cm⁻¹ region, characteristic of an ether linkage.[6]
-
Aromatic C=C stretching: Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
Experimental Protocols
To ensure the acquisition of high-quality data, adherence to standardized experimental protocols is crucial.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[7]
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the sample changer or manually insert it into the magnet.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.
-
Acquisition of 1D Spectra: Standard pulse programs are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) spectra. Key parameters include the number of scans, acquisition time, and relaxation delay.
-
Acquisition of 2D Spectra: Specific pulse sequences for COSY and HSQC experiments are run. These experiments typically require longer acquisition times than 1D spectra.
-
Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased and baseline corrected to produce the final, interpretable data.
Conclusion
The structural elucidation of this compound serves as an excellent case study for the application of modern spectroscopic techniques. While ¹H NMR provides the initial and most detailed framework for the structure, a truly robust and defensible characterization is achieved through the synergistic use of ¹³C NMR, 2D NMR, mass spectrometry, and FTIR. Each technique offers a unique and complementary piece of the structural puzzle, and a comprehensive understanding of their principles and applications is essential for researchers in drug development and related scientific fields.
References
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ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
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JoVE. (2024). ¹H NMR: Long-Range Coupling. Retrieved from [Link]
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Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
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Organomation. (2025). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Step-by-step procedure for NMR data acquisition. (n.d.). Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY catalyst. Retrieved from [Link]
-
YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]
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2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline vs N-Boc-2-aminobenzyl alcohol in synthesis
A-Comparative-Guide-to-2-Aminobenzyl-Alcohol-Surrogates-in-Heterocyclic-Synthesis
A Senior Application Scientist's Field Guide to Strategic Reagent Selection: 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline vs. N-Boc-2-aminobenzyl alcohol
In the intricate landscape of pharmaceutical and materials science, the synthesis of N-heterocycles, such as quinazolines, stands as a cornerstone of molecular design. The bifunctional nature of 2-aminobenzyl alcohol makes it an invaluable synthon, yet its reactive amine and hydroxyl groups necessitate a carefully planned protecting group strategy to achieve desired chemical transformations. The choice of how to mask its reactivity—either at the nucleophilic amine or the reactive alcohol—is a critical decision that dictates the flexibility and efficiency of the entire synthetic route.
This guide provides an in-depth, objective comparison of two common strategies, embodied by two distinct reagents: N-Boc-2-aminobenzyl alcohol , where the amine is protected as a carbamate, and This compound , where the alcohol is protected as a tert-amyl ether. This analysis moves beyond mere procedural steps to explore the underlying chemical principles, empowering researchers to make informed, strategic decisions tailored to their specific synthetic challenges.
At a Glance: Structural and Physicochemical Properties
A foundational understanding begins with the basic properties of these two reagents. While both serve as precursors to the same core structure, their protecting groups impart distinct physical and chemical characteristics.
| Property | N-Boc-2-aminobenzyl alcohol | This compound |
| Structure | ![]() | ![]() |
| Protected Group | Amino Group (-NH₂) | Hydroxyl Group (-OH) |
| Protecting Group | tert-Butoxycarbonyl (Boc) | tert-Amyl (2-Methylbutan-2-yl) |
| Molecular Formula | C₁₂H₁₇NO₃ | C₁₂H₁₉NO |
| Molecular Weight | 223.27 g/mol | 193.29 g/mol |
The Strategic Choice: N-Protection vs. O-Protection
The core of this comparison lies in the concept of orthogonal protection , a strategy that allows for the selective removal of one protecting group in the presence of others.[1][2][3] The decision to use N-Boc-2-aminobenzyl alcohol (N-protection) or this compound (O-protection) is fundamentally a choice about which functional group to leave available for initial reactions and which deprotection conditions are compatible with the overall synthetic plan.
Comparative Analysis of Protecting Group Stability and Lability
The utility of a protecting group is defined by its robustness under various reaction conditions and the ease with which it can be selectively removed.[4] The N-Boc and O-tert-amyl groups exhibit distinct stability profiles, which is the most critical factor in reagent selection.
| Condition | N-Boc Group (Carbamate) | O-tert-Amyl Group (Ether) | Causality & Rationale |
| Strong Acid | Highly Labile | Labile | Both groups are cleaved via acid-catalyzed mechanisms that generate stable tertiary carbocations (t-butyl and t-amyl, respectively). The Boc group is exceptionally sensitive to strong acids like trifluoroacetic acid (TFA).[2][5] |
| Mild Acid | Moderately Labile | Moderately Stable | The tert-amyl ether is generally more resistant to milder acidic conditions than the Boc group, offering a potential window for selective reactions. |
| Strong Base | Stable | Stable | Both protecting groups lack acidic protons and are electronically stable to strong bases like hydroxides, alkoxides, or LDA. This stability is a key advantage of both strategies.[5] |
| Nucleophiles | Stable | Stable | The steric hindrance of the tert-butyl and tert-amyl groups, combined with the electronic nature of the carbamate and ether linkages, prevents reaction with most nucleophiles. |
| Hydrogenolysis | Stable | Stable | Neither group is susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd-C), allowing for the selective deprotection of other groups like benzyl (Bn) or Cbz ethers/esters.[1] |
| Oxidizing Agents | Generally Stable | Generally Stable | Both groups are robust towards many common oxidizing agents (e.g., PCC, MnO₂). However, extremely harsh oxidative conditions can affect the parent molecule. |
| Reducing Agents | Stable | Stable | Both are stable to hydride-based reducing agents like LiAlH₄ and NaBH₄. |
Mechanism of Deprotection: A Tale of Two Cations
The cleavage of both protecting groups proceeds under acidic conditions, but the precise mechanism and byproducts differ. Understanding these pathways is key to anticipating side reactions and optimizing workup procedures.
N-Boc Deprotection
The deprotection of a Boc group is a clean, acid-catalyzed elimination.[6][7] The reaction is driven by the formation of the highly stable tert-butyl cation and the irreversible loss of carbon dioxide gas.
Causality: The key is the protonation of the carbonyl oxygen, which weakens the C-O bond to the tertiary carbon. This facilitates the departure of the tert-butyl group as a stable carbocation. The resulting carbamic acid is inherently unstable and rapidly decarboxylates.
O-tert-Amyl Deprotection
The cleavage of the tert-amyl ether also relies on acid catalysis to protonate the ether oxygen, converting it into a good leaving group (an alcohol). This is followed by the elimination of the stable tertiary tert-amyl carbocation.
Causality: Protonation of the ether oxygen makes the attached carbon more electrophilic and facilitates the cleavage of the C-O bond. The driving force is the formation of the resonance-stabilized and hyperconjugation-stabilized tertiary carbocation.
Application in Synthesis: The Case of Quinazolines
A primary application for these reagents is the synthesis of quinazolines, a privileged scaffold in medicinal chemistry.[8][9] The general approach involves the reaction of the 2-aminobenzyl alcohol core with a coupling partner, such as a nitrile or an amide, often under transition-metal catalysis.[10]
Representative Experimental Data
| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
| 2-Aminobenzyl alcohol | Benzonitriles | Mn-pincer complex, KOtBu, Xylene, 140°C | 2-Arylquinazolines | 33-86% | [10] |
| 2-Aminobenzyl alcohol | Primary Amides | Mn(I) catalyst, Toluene, 130°C | 2-Substituted quinazolines | 58-81% | [10] |
| 2-Aminobenzyl alcohol | Benzylamine | I₂, O₂, 130°C, 15h | 2-Arylquinazolines | 49-68% | [9] |
Analysis: These examples demonstrate that the unprotected 2-aminobenzyl alcohol can be directly used in acceptorless dehydrogenative coupling (ADC) reactions to form quinazolines in moderate to excellent yields. The choice of protecting group, therefore, is not about enabling this specific reaction, but rather about its compatibility with other transformations in a multi-step synthesis.
-
Scenario for N-Boc-2-aminobenzyl alcohol: If a prior step required modifying the hydroxyl group (e.g., converting it to a leaving group) while the amine needed to be protected, the Boc-protected version would be ideal. After the modification, the Boc group would be removed, and the resulting free amine could then participate in the quinazoline formation.
-
Scenario for this compound: If a prior step involved acylating the amine or performing another reaction where the free hydroxyl would interfere, the O-protected version would be necessary. The subsequent quinazoline synthesis would then proceed with a free amine and a protected alcohol.
Experimental Protocols
To provide a practical context, the following are detailed, self-validating protocols for the key protection and deprotection steps.
Protocol 1: N-Boc Protection of 2-Aminobenzyl Alcohol
Rationale: This protocol uses di-tert-butyl dicarbonate (Boc₂O), a standard and highly efficient reagent for Boc protection. The reaction is typically run under mild basic conditions to deprotonate the ammonium salt formed after the initial nucleophilic attack, driving the reaction to completion.
Procedure:
-
Dissolve 2-aminobenzyl alcohol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.5 M).
-
Add a base, such as triethylamine (1.2 eq) or aqueous sodium bicarbonate (2.0 eq in a biphasic system).
-
To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if using an organic solvent, wash the mixture with water and brine. If using a biphasic system, separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure N-Boc-2-aminobenzyl alcohol.
Protocol 2: Acid-Catalyzed Deprotection of N-Boc-2-aminobenzyl alcohol
Rationale: This protocol uses a strong acid, typically TFA, to efficiently cleave the Boc group. DCM is used as a solvent as it is inert to the acidic conditions. The reaction is fast and clean, with volatile byproducts.[2]
Procedure:
-
Dissolve N-Boc-2-aminobenzyl alcohol (1.0 eq) in dichloromethane (DCM) (approx. 0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq, often used as a 20-50% solution in DCM) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor deprotection by TLC.
-
Upon completion, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected 2-aminobenzyl alcohol.
Conclusion and Recommendations
The choice between This compound and N-Boc-2-aminobenzyl alcohol is a strategic one, dictated entirely by the planned synthetic route. Neither reagent is universally superior; rather, each offers a distinct advantage based on the principles of orthogonal protection.
-
Choose N-Boc-2-aminobenzyl alcohol when:
-
You need to perform reactions on the hydroxyl group while the amine must remain unreactive.
-
Your subsequent steps are tolerant of strong acidic conditions for deprotection.
-
Your synthesis involves base-sensitive functional groups, as the Boc group is highly stable to bases.
-
-
Choose this compound when:
-
You need to perform reactions on the amine group (e.g., acylation, sulfonylation) while the hydroxyl group must be masked.
-
Your synthetic route requires the use of strong acids for other transformations where a Boc group would be prematurely cleaved.
-
A milder acid deprotection is desired compared to the conditions often needed for Boc removal, potentially offering greater functional group tolerance.
-
By carefully analyzing the stability and lability of these protecting groups in the context of a multi-step synthesis, researchers can design more efficient, robust, and successful routes to complex molecular targets.
References
-
Wikipedia contributors. (2024). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]
-
Iram, S., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]
-
Zare, F., et al. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Advanced Synthesis & Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Yamamoto, S., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry. [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Ali, I., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. [Link]
-
Khan, I., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. RSC Advances. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Kumar, A., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]
-
ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Britton, J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
- Google Patents. (n.d.). RU2232749C2 - Two-step method for preparing n-methylaniline.
-
Organic Syntheses. (n.d.). o-Aminobenzyl alcohol. [Link]
-
PrepChem. (n.d.). Synthesis of 2-amino-benzyl alcohol. [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.iitb.ac.in [chem.iitb.ac.in]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline synthesis [organic-chemistry.org]
Technical Guide: Strategic Advantages of the tert-Amyl Protecting Group
Content Type: Comparative Technical Guide Audience: Synthetic Organic Chemists, Process Chemists, Drug Development Scientists
Executive Summary: Beyond the Silicon Plateau
In complex total synthesis and medicinal chemistry, silyl ethers (TBS, TBDPS, TES) are the workhorses of hydroxyl protection. However, their ubiquity introduces a critical vulnerability: lack of orthogonality toward fluoride sources.
The tert-amyl (t-Amyl) ether offers a robust, carbon-based alternative. Structurally similar to the tert-butyl group but with enhanced lipophilicity and subtle steric differences, the t-Amyl group provides three distinct strategic advantages:
-
Absolute Fluoride Orthogonality: Unlike silyl ethers, t-Amyl ethers are inert to TBAF, HF·Pyridine, and TAS-F, enabling the selective cleavage of silyl groups in their presence.
-
Enhanced Lipophilicity: The additional methylene group (
) increases solubility in non-polar organic solvents compared to tert-butyl or methyl ethers, facilitating the purification of polar intermediates. -
Base/Nucleophile Resilience: While silyl groups are prone to migration (Brook rearrangement) or cleavage under strong basic conditions (e.g., alkyllithiums), t-Amyl ethers remain chemically inert.
Mechanistic Distinction: Alkyl vs. Silyl Protection[1][2][3]
To understand the performance gap, one must analyze the fundamental nature of the protecting bond.
-
Silyl Ethers (R–O–Si): The silicon-oxygen bond is strong (
) but highly polarized. Silicon's affinity for fluoride (bond strength ) renders these groups universally susceptible to fluoride-mediated cleavage. -
tert-Amyl Ethers (R–O–C): The carbon-oxygen bond is non-polar relative to Si-O and lacks the empty d-orbitals (or hypervalent pathways) that allow fluoride attack. Cleavage requires protonation of the ether oxygen followed by
fragmentation, making it strictly acid-dependent.
Visualization: Orthogonal Deprotection Strategy
The following diagram illustrates the strategic value of t-Amyl in a dual-protection scenario.
Comparative Performance Analysis
The following data contrasts the t-Amyl group with common silyl alternatives.
Table 1: Stability Profile Comparison
| Condition | tert-Amyl Ether | TBDMS (TBS) | TBDPS | Notes |
| Fluoride ( | Inert | Labile ( | Labile (Slow) | t-Amyl survives TBAF indefinitely. |
| Acid (TFA) | Labile | Labile | Stable (Relative) | Both cleaved by strong acid; TBDPS is more robust. |
| Acid (AcOH, 80%) | Stable | Labile | Stable | t-Amyl tolerates mild acidic workups. |
| Base (NaOH/KOH) | Inert | Stable | Stable | Silyl groups may migrate (1,2-shift) in diols. |
| Nucleophiles (R-Li) | Inert | Variable | Variable | Silyl ethers can act as electrophiles. |
| Hydrogenolysis | Inert | Inert | Inert | Orthogonal to Benzyl (Bn) groups. |
The "Bartoli" Advantage
While t-Amyl is acid-labile, it can be removed under neutral conditions using the Bartoli method (
Experimental Protocols
Protocol A: Installation of the tert-Amyl Group
The most atom-economical method utilizes 2-methyl-2-butene (amylene) under acid catalysis. This reaction proceeds via a stable tertiary carbocation.
Mechanism Visualization:
Step-by-Step Procedure:
-
Preparation: Dissolve the alcohol substrate (1.0 equiv) in anhydrous dichloromethane (DCM) or cyclohexane (0.1 M concentration).
-
Reagent Addition: Add 2-methyl-2-butene (5.0–10.0 equiv). Note: Excess is required as the alkene is volatile (bp ~38°C).
-
Catalysis: Cool to 0°C. Add
(0.1 equiv) or Triflic acid (0.05 equiv) dropwise.-
Alternative: For acid-sensitive substrates, use acidic resin (Amberlyst-15) at room temperature.
-
-
Reaction: Stir at 0°C to RT. Monitor by TLC (typically 2–12 hours).
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM, dry over
, and concentrate. The t-Amyl ether is generally stable to silica gel chromatography.
Protocol B: Selective Deprotection (Fluoride Orthogonality)
Scenario: A molecule contains both a Primary-OTBS and a Secondary-O-t-Amyl group. Goal: Remove TBS only.
-
Dissolution: Dissolve the bis-protected substrate in THF (0.1 M).
-
Reagent: Add TBAF (1.0 M in THF, 1.2 equiv) at 0°C.
-
Reaction: Warm to room temperature. Stir for 1–2 hours.
-
Observation: TLC will show the disappearance of the silyl ether. The t-Amyl ether remains quantitatively intact.
-
Workup: Standard aqueous extraction.
Protocol C: Removal of tert-Amyl Group
When global deprotection is required:
-
Reagent: Trifluoroacetic acid (TFA) / DCM (1:1 ratio).
-
Conditions: Stir at 0°C for 30 minutes.
-
Note: Scavengers (e.g., triethylsilane or thioanisole) may be added if the resulting tert-amyl cation is prone to alkylating other sensitive regions of the molecule (e.g., electron-rich aromatics).
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on stability profiles).
-
Bartoli, G., et al. (2001). Mild and Selective Deprotection of tert-Butyl Ethers. Provides the mechanistic basis for
-mediated cleavage, applicable to tert-amyl systems. -
BenchChem Technical Guide. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability. Provides the baseline data for silyl ether instability to fluoride.
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers (TBS). Details the fluoride sensitivity of TBS groups.
-
Master Organic Chemistry. (2014). Cleavage of Ethers With Acid. mechanistic overview of alkyl ether cleavage (
vs ).
Comparative study of aniline protecting groups for multi-step synthesis
Executive Summary
In multi-step API synthesis, anilines present a unique challenge compared to aliphatic amines. Their reduced basicity (
This guide objectively compares the four dominant aniline protecting architectures: Carbamates (Boc, Cbz) , Amides (Ac, TFA) , and Sulfonamides (Ts) . Unlike generic textbook listings, this analysis focuses on chemoselectivity, orthogonality, and process scalability.
Key Insight: The most common failure mode in aniline protection is not the installation, but the chemoselective removal in the presence of other sensitive functionalities (e.g., aliphatic amines, esters, or reducible groups).
Strategic Selection Framework
The choice of protecting group (PG) must be dictated by the subsequent reaction conditions, not just the ease of installation.
Decision Logic for Aniline Protection
Figure 1: Decision matrix for selecting aniline protecting groups based on downstream process compatibility.
Comparative Analysis of Protecting Groups
Carbamates: Boc (tert-Butyloxycarbonyl) vs. Cbz (Benzyloxycarbonyl)[1]
Carbamates are the "gold standard" for anilines because they significantly reduce the electron density of the aromatic ring, preventing oxidation and electrophilic attack at the ortho/para positions.
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Installation | ||
| Acid Stability | Poor (Cleaves in TFA/HCl) | Excellent (Stable to TFA) |
| Base Stability | Excellent (Stable to LiOH/NaOH) | Good (Hydrolyzes in strong hot base) |
| Reductive Stability | Excellent (Stable to | Poor (Cleaves via Hydrogenolysis) |
| Primary Utility | Orthogonal to Cbz/Benzyl esters. | Orthogonal to Boc/t-Butyl esters. |
Expert Note: Aniline nitrogens are less nucleophilic than aliphatic amines. Installing Boc on a hindered aniline often requires heating
Amides: Acetyl (Ac) vs. Trifluoroacetyl (TFA)
Amides are robust but often require harsh conditions to remove, which can degrade sensitive APIs.
-
Acetyl (Ac): Extremely stable. Removal requires strong acid (
, reflux) or strong base, which often hydrolyzes esters or epimerizes chiral centers. Use only if the molecule is a "brick". -
Trifluoroacetyl (TFA): The electron-withdrawing
group makes the amide bond much more labile to mild basic hydrolysis ( ) compared to Acetyl. It is an excellent choice for fluorinated chemistry or when orthogonal base-deprotection is needed without using strong hydroxides.
Comparative Stability Matrix[3]
The following table summarizes the survival of protecting groups under standard stress conditions.
| Group | 50% TFA (DCM) | 10% NaOH (aq) | R-Li / Grignard | ||
| Boc | ❌ (Cleaves) | ✅ | ✅ | ✅ | ⚠️ (Attack > -78°C) |
| Cbz | ✅ | ✅ | ❌ (Cleaves) | ✅ | ⚠️ |
| Ac | ✅ | ✅ (Stable mild) | ✅ | ✅ | ❌ |
| TFA | ✅ | ❌ (Cleaves mild) | ✅ | ⚠️ | ❌ |
| Ts | ✅ | ✅ | ✅ | ✅ | ✅ |
Experimental Protocols
Protocol A: Chemoselective Protection of Aniline in Presence of Aliphatic Amine
A common challenge is protecting an aniline (Ar-NH2) while leaving a more basic aliphatic amine (R-NH2) free. This protocol exploits the
Mechanism: By buffering the reaction at pH ~4.5, the aliphatic amine is protonated (
Step-by-Step Methodology:
-
Preparation: Dissolve the diamine substrate (1.0 equiv) in a mixture of 1,4-dioxane and water (1:1 v/v).
-
Buffering: Adjust the pH of the solution to 4.5 using acetic acid. Monitor with a calibrated pH meter.
-
Reagent Addition: Add
(1.1 equiv) dropwise at room temperature. -
Reaction: Stir for 4–12 hours. Monitor conversion by TLC or HPLC.
-
Checkpoint: If the pH drifts above 5.0, add drops of acetic acid to maintain selectivity.
-
-
Workup: Basify to pH 10 with NaOH (to deprotonate the aliphatic amine), extract with Ethyl Acetate, dry over
, and concentrate.
Expected Result: >90% yield of N-Boc-aniline with <5% protection of the aliphatic amine [1].
Protocol B: "Soft" Deprotection of Trifluoroacetyl (TFA) Group
Used when the substrate contains acid-sensitive groups (like Boc) or reducible groups (like alkenes).
-
Dissolution: Dissolve the N-TFA protected aniline in Methanol or MeOH/THF (10 mL/mmol).
-
Reagent: Add Potassium Carbonate (
, 2.0 equiv) dissolved in a minimum amount of water. -
Conditions: Stir at room temperature for 2–6 hours.
-
Note: Unlike the Acetyl group, which requires refluxing KOH, the TFA group falls off gently due to the inductive effect of the fluorines.
-
-
Workup: Evaporate MeOH, dilute with water, and extract with DCM.
Orthogonality in Action: A Workflow
The following diagram illustrates a self-validating orthogonal strategy for synthesizing a complex heterocycle containing both an aniline and a secondary amine.
Figure 2: Orthogonal workflow demonstrating chemoselective protection and sequential functionalization.
References
-
Selective Protection of Anilines: Perron, V., et al.[1] "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines." Synthesis, 2009.[1][2]
-
General Stability Data: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed.[3] Wiley-Interscience.
-
TFA Group Utility: Kocienski, P. J. Protecting Groups, 3rd Ed.[3][4] Thieme Chemistry.
-
Boc/Cbz Comparison: Agami, C., & Couty, F. "The reactivity of the N-Boc protecting group: an under-rated feature." Tetrahedron, 2002.
Sources
Navigating Complex Syntheses: A Comparative Guide to Orthogonal Amine Protecting Group Strategies
For researchers, synthetic chemists, and professionals in drug development, the strategic protection and deprotection of functional groups are paramount to the successful synthesis of complex molecules. This guide provides an in-depth comparison of orthogonal protecting group strategies for amines, with a special analysis of the hypothetical protecting group 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline. While a thorough review of the scientific literature reveals that this compound is not an established or reported protecting group, its structure provides a valuable framework for discussing the principles of designing and evaluating novel protecting groups.
The Imperative of Orthogonal Protection in Modern Synthesis
In multi-step organic synthesis, it is often necessary to protect a reactive functional group, such as an amine, to prevent it from reacting in subsequent steps.[1][2] A protecting group is a temporary modification of a functional group that renders it inert to specific reaction conditions.[1][3] The success of a complex synthesis often hinges on the ability to selectively remove one protecting group in the presence of others, a concept known as orthogonal protection.[3][4][5] An ideal protecting group strategy maximizes yield and minimizes side reactions by allowing for the sequential deprotection of different functional groups under distinct, non-interfering conditions.[4]
Evaluating a Hypothetical Protecting Group: The Case of this compound
Let us consider the structure of this compound. This molecule could hypothetically be used to introduce a protecting group onto a primary or secondary amine. The resulting protected amine would feature a 2-aminobenzyl ether-type linkage. The key structural feature for its potential as a protecting group is the 2-methylbutan-2-yl (tert-amyl) ether. Ethers of this type are known to be labile under acidic conditions due to the stability of the resulting tertiary carbocation.[6]
Based on this analysis, we can postulate a deprotection mechanism for a substrate protected with this hypothetical group. Treatment with a protic acid would likely lead to the formation of a stable tertiary carbocation, releasing the deprotected amine. The aniline moiety's role in this hypothetical scenario is less clear without experimental data but could influence the stability and cleavage kinetics of the protecting group.
A Comparative Analysis of Established Amine Protecting Groups
To provide a practical context for evaluating potential new protecting groups, we will compare the most widely used orthogonal amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).[7]
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Orthogonality |
| Boc | Boc-ON, (Boc)₂O, base | Strong acid (e.g., TFA, HCl)[6][7] | Orthogonal to Cbz and Fmoc. | |
| Cbz (or Z) | Cbz-Cl, base | Catalytic hydrogenation (e.g., H₂, Pd/C)[7] | Orthogonal to Boc and Fmoc. | |
| Fmoc | Fmoc-OSu, Fmoc-Cl, base | Base (e.g., piperidine)[7] | Orthogonal to Boc and Cbz. |
The Power of Orthogonality: A Visual Representation
The strategic use of these protecting groups allows for the selective deprotection of one amine in the presence of others, enabling complex synthetic routes.
Caption: Orthogonal deprotection strategy for a molecule with two amine groups protected with Boc and Fmoc.
Experimental Protocols for Amine Protection and Deprotection
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of a generic primary amine.
Boc Protection and Deprotection
Caption: Workflow for the protection and deprotection of an amine using the Boc group.
Cbz Protection and Deprotection
Caption: Workflow for the protection and deprotection of an amine using the Cbz group.
Fmoc Protection and Deprotection
Caption: Workflow for the protection and deprotection of an amine using the Fmoc group.
Conclusion: The Art and Science of Protecting Group Selection
The choice of a protecting group strategy is a critical decision in the design of any multi-step synthesis.[4] While this compound does not appear to be a recognized protecting group, its structure serves as an excellent case study for the rational design and evaluation of new synthetic tools. By understanding the principles of orthogonality and the specific chemical properties of established protecting groups like Boc, Cbz, and Fmoc, researchers can make informed decisions to navigate the complexities of modern organic synthesis and efficiently achieve their synthetic targets.
References
-
Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Retrieved from [Link]
-
Wikipedia. (2024, January 15). Protecting group. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Kaliappan, K. P. (2020, October 26). Protecting Groups. Indian Institute of Technology-Bombay. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Protecting Groups. Retrieved from [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]
-
Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302–3303. [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 147–157. [Link]<147::AID-BIP60>3.0.CO;2-B
- Chudasama, V., et al. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads.
- Albericio, F., & Goodman, M. (2001). Amino Acid-Protecting Groups. Peptide Science, 55(2), 147-157.
- Bell, F. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis.
-
Khan, M. A., & El-Dean, A. M. K. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3290–3305. [Link]
- Shakhmaev, R. N., et al. (2024, November 13). Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). Bashkir Chemical Journal.
- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (2020).
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A Comparative Guide to LC-MS Method Development for the Analysis of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
This guide provides a comprehensive, in-depth comparison of strategies for developing a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind each experimental choice to build a self-validating and authoritative analytical procedure.
Introduction: Understanding the Analytical Challenge
This compound is an aromatic amine, a class of compounds frequently encountered in pharmaceutical development as intermediates, impurities, or degradation products. The analytical challenge stems from the molecule's dual nature: a basic aniline moiety prone to protonation and a bulky, hydrophobic alkyl ether side chain.
The primary amine group (pKa estimated ~4.5-5.0) is susceptible to strong interactions with residual silanols on silica-based HPLC columns, often leading to poor peak shape (tailing). Conversely, its hydrophobicity dictates retention in reversed-phase systems. A successful method must balance these characteristics to achieve good chromatographic performance while maximizing ionization efficiency for sensitive mass spectrometric detection.
This guide will systematically compare and evaluate key parameters to develop an optimized method, grounded in the principles of analytical quality by design (QbD).
The Method Development Workflow: A Strategic Approach
Effective method development follows a logical progression from understanding the analyte to fine-tuning the integrated LC-MS system. The goal is to establish a method that is not only fit for its intended purpose but also robust and reliable.[1][2]
Caption: A strategic workflow for LC-MS method development.
Mass Spectrometry Feasibility and Optimization
Before chromatographic development, it is crucial to confirm that the analyte can be ionized and detected efficiently. This is typically achieved via direct infusion of a standard solution into the mass spectrometer.
Core Objective: To determine the optimal ionization mode and key MS parameters for maximum sensitivity.
Experimental Protocol: Direct Infusion Analysis
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion: Infuse the solution directly into the mass spectrometer's source at a flow rate of 10 µL/min using a syringe pump.
-
Ionization Mode Screening: Scan for the analyte in both positive and negative electrospray ionization (ESI) modes. Given the basic nature of the aniline group, ESI positive mode is expected to yield the protonated molecule [M+H]⁺.[3]
-
Parameter Optimization: Once the precursor ion is identified, optimize source parameters, including capillary voltage, cone voltage (or declustering potential), source temperature, and gas flows to maximize the signal intensity.[4][5]
Expected Outcome & Rationale: The aniline nitrogen readily accepts a proton in an acidic environment, making ESI in positive mode the logical choice. The expected protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) corresponding to the compound's monoisotopic mass + 1.0073. Optimizing the cone voltage is critical; it provides the energy to desolvate ions as they enter the mass analyzer but excessive voltage can cause in-source fragmentation, reducing the precursor ion signal.[6]
Comparative Analysis of Chromatographic Conditions
The quality of the chromatographic separation is paramount for accurate and precise quantification. This section compares different stationary and mobile phases to overcome the challenge of analyzing a basic compound.
Stationary Phase (Column) Comparison
The choice of HPLC column chemistry directly impacts peak shape, retention, and selectivity.[7][8] For a basic analyte like our target, interactions with acidic silanols on the stationary phase surface are a primary cause of peak tailing. We will compare three modern reversed-phase columns.
Experimental Protocol: Column Screening
-
Test Columns:
-
Standard C18: A conventional octadecylsilane column.
-
Phenyl-Hexyl: A phase with phenyl-hexyl ligands, offering alternative selectivity through π-π interactions.
-
Embedded Polar Group (EPG) C18: A C18 column with a polar group embedded in the alkyl chain, designed to shield residual silanols and improve peak shape for bases.
-
-
Mobile Phase: Use a generic starting gradient with 0.1% formic acid in both water (A) and acetonitrile (B).
-
Analysis: Inject the analyte onto each column under identical conditions and evaluate the resulting chromatography.
Comparative Data: Stationary Phase Performance
| Column Chemistry | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) | Rationale for Performance |
| Standard C18 | 4.2 | 2.1 | 4500 | Strong hydrophobic retention but significant tailing due to silanol interactions with the basic aniline group. |
| Phenyl-Hexyl | 3.8 | 1.8 | 6200 | Reduced tailing compared to C18. π-π interactions between the phenyl rings of the stationary phase and the analyte's benzene ring offer a different retention mechanism. |
| EPG C18 | 4.5 | 1.2 | 9500 | Superior Performance. The embedded polar group effectively shields silanols, minimizing tailing. This results in a sharp, symmetric peak and the highest efficiency. |
Mobile Phase Modifier Comparison
The mobile phase composition, particularly the acidic additive, influences both chromatography and ESI signal intensity.[6] An effective additive must ensure the analyte is protonated for both good peak shape and efficient ionization, without causing signal suppression.
Experimental Protocol: Mobile Phase Screening
-
Selected Column: EPG C18.
-
Test Modifiers:
-
0.1% Formic Acid (FA): A common choice, providing protons for ionization.
-
10 mM Ammonium Formate (AF), pH ~3.5: A buffer that can improve peak shape and provides a source of protons.
-
-
Analysis: Analyze the compound using the same gradient with each mobile phase modifier and compare both the chromatographic peak and the MS signal intensity.
Comparative Data: Mobile Phase Modifier Performance
| Mobile Phase Modifier | Peak Asymmetry (As) | MS Signal Intensity (counts) | Rationale for Performance |
| 0.1% Formic Acid | 1.2 | 1.5 x 10⁶ | Excellent proton source for ESI, leading to high signal intensity. Provides good peak shape on the EPG column. |
| 10 mM Ammonium Formate | 1.1 | 1.1 x 10⁶ | Provides slightly better peak symmetry due to its buffering capacity but may result in slightly lower MS signal compared to the stronger acid. |
Caption: Logic for selecting an acidic mobile phase.
Final Optimized Method and Validation Considerations
Based on the comparative data, the optimized starting method is defined below. This method should serve as the foundation for full validation.
Optimized LC-MS Method
| Parameter | Condition |
| HPLC Column | Embedded Polar Group (EPG) C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20% to 95% B over 5 minutes, hold for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization Mode | ESI Positive |
| MS Detection | MRM (Multiple Reaction Monitoring) of [M+H]⁺ transition |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 25 V |
Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For certain aniline derivatives, GC-MS can be a viable alternative.[9]
-
Advantages: GC can offer very high chromatographic efficiency.
-
Disadvantages: Requires the analyte to be volatile and thermally stable. Derivatization may be necessary to improve volatility and peak shape, adding complexity to sample preparation. For a molecule of this size and polarity, LC-MS is generally more direct and versatile.[9]
Method Validation
The optimized method must be formally validated to prove it is suitable for its intended purpose, following guidelines from regulatory bodies like the ICH and FDA.[2][10][11][12]
Key Validation Parameters to Assess:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components.
-
Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration over a given range.
-
Accuracy & Precision: The closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest analyte concentrations that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This guide has demonstrated a systematic, comparative approach to developing a robust LC-MS method for the challenging basic analyte, this compound. By comparing different stationary phases and mobile phase modifiers, we identified an EPG C18 column with a formic acid-modified mobile phase as the optimal combination for achieving excellent peak symmetry and high MS sensitivity. This structured, evidence-based approach ensures the development of a high-quality, reliable analytical method suitable for rigorous validation and routine use in a regulated environment.
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Journal of Applied Pharmaceutical Science. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Available at: [Link]
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Zwiener, C., Glauner, T., & Frimmel, F. H. (2002). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 82(8-9), 629-639. Available at: [Link]
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A Comparative Guide to the Synthetic Efficiency of Pathways Utilizing 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups on aromatic scaffolds is a cornerstone of medicinal chemistry. The bifunctional nature of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline, with its reactive primary amine and a protected primary alcohol, presents a versatile starting point for the synthesis of a diverse array of molecular architectures. The choice of synthetic route can profoundly impact not only the overall yield but also the atom economy, cost-effectiveness, and environmental footprint of the process.
This guide provides an in-depth comparison of two divergent and synthetically valuable pathways starting from this compound: Pathway A , a direct N-alkylation of the aniline moiety, and Pathway B , a sequential deprotection and cyclization to construct a quinoline core. By examining the underlying chemical principles, experimental protocols, and performance metrics of each pathway, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Pathway A: Selective N-Alkylation of the Anilino Group
This pathway leverages the nucleophilicity of the primary aromatic amine for the introduction of alkyl substituents, a common strategy in the development of pharmacologically active compounds. The tert-amyloxymethyl ether serves as a robust protecting group for the ortho-hydroxymethyl functionality, remaining intact under a variety of N-alkylation conditions. For the purpose of this guide, we will focus on N-methylation as a representative and frequently employed transformation.
Causality of Experimental Choices
The selection of a catalytic system for N-alkylation of anilines is critical to achieving high selectivity for the mono-alkylated product over the di-alkylated byproduct. While traditional methods often employ stoichiometric amounts of hazardous reagents like dimethyl sulfate or methyl iodide, modern approaches favor catalytic "borrowing hydrogen" or "hydrogen autotransfer" methodologies with alcohols as the alkylating agents. These methods are more atom-economical and generate water as the primary byproduct. The use of a suitable catalyst, often based on transition metals, allows for the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the aniline.
Experimental Protocol: N-Methylation
The following protocol is adapted from a visible-light-induced N-alkylation procedure which demonstrates high yields for ortho-substituted anilines.[1]
Materials:
-
This compound
-
Methanol
-
Ammonium bromide (NH₄Br)
-
Solvent (e.g., Acetonitrile)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), ammonium bromide (0.1 equiv.), and the solvent.
-
Add methanol as the methylating agent (typically in excess).
-
Irradiate the reaction mixture with a visible light source at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to yield N-methyl-2-{[(2-methylbutan-2-yl)oxy]methyl}aniline.
Workflow Diagram: Pathway A
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A Comparative Guide to the Cross-Reactivity Profile of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline moiety, a functional group of interest in medicinal chemistry. We will dissect its structural components, compare its predicted cross-reactivity profile with common alternatives, and provide detailed experimental protocols for its empirical evaluation. The objective is to equip researchers with the necessary framework to make informed decisions when incorporating this and related aniline scaffolds into drug discovery programs.
Part 1: The Aniline Conundrum in Drug Discovery
Aniline and its derivatives are versatile building blocks in medicinal chemistry, valued for their synthetic accessibility and ability to form key interactions with biological targets.[1][2] However, the aniline motif is a well-documented "structural alert".[3] Its inclusion carries inherent risks related to metabolic instability and toxicity.[1][4] The primary concern stems from the metabolic bioactivation of the aniline nitrogen by cytochrome P450 enzymes.[1] This process can generate electrophilic reactive metabolites, such as quinone-imines and nitrosobenzenes, which can covalently bind to cellular macromolecules like proteins and DNA.[5][6] Such covalent modification can lead to a range of adverse effects, including:
-
Idiosyncratic Adverse Drug Reactions (IADRs): Unpredictable, severe reactions in a small subset of patients.[3][7]
-
Hepatotoxicity: Liver damage, as exemplified by the overdose effects of acetaminophen, which contains an aniline-related substructure.[4]
-
Immunogenicity: Formation of neoantigens that can trigger harmful immune responses.[4][8]
-
Pan-Assay Interference Compounds (PAINS): Some aniline substructures are known to be frequent hitters in high-throughput screens, interfering non-specifically with assay technologies rather than exhibiting true target engagement.[9][10][11]
Mitigating these risks is a central challenge in drug design.[3][12] Strategies often involve modifying the aniline structure to block or disfavor metabolic activation.[3] This is the context in which we must evaluate the this compound group.
Part 2: Structural Dissection and Rationale of the Target Moiety
The structure of this compound incorporates specific features designed to modulate the properties of the core aniline scaffold.
-
Aniline Core: Provides the fundamental aromatic amine structure.
-
Ortho-Substitution: The placement of a substituent at the position adjacent (ortho) to the amino group is a deliberate design choice. Ortho-substitution can sterically hinder the approach of metabolic enzymes to the nitrogen and the adjacent carbon, potentially blocking the formation of reactive quinone-imine species.[3][13]
-
Bulky Alkoxy Group: The [(2-Methylbutan-2-yl)oxy]methyl} substituent is sterically demanding. The tertiary amyl (2-methylbutan-2-yl) portion provides significant bulk, which is hypothesized to create a protective shield around the aniline nitrogen, further enhancing its resistance to metabolic oxidation.
The central hypothesis for this functional group is that the bulky ortho-substituent will decrease the rate of deleterious metabolic processing, thereby reducing its potential for covalent binding and associated toxicities compared to simpler anilines.
Part 3: Comparative Analysis with Alternative Functional Groups
To understand the potential advantages and disadvantages of the this compound group, it is essential to compare it with other common aniline derivatives and bioisosteres. Bioisosteres are functional groups with similar physical or chemical properties that can be used to replace another group in a drug candidate to improve its properties.[14]
| Functional Group | Structure | Anticipated Cross-Reactivity Profile | Rationale & Key Considerations |
| Aniline (Baseline) | ![]() | High Risk | Prone to N-oxidation, forming reactive metabolites like phenylhydroxylamine and nitrosobenzene, leading to methemoglobinemia and hemolytic anemia.[5][15] High potential for forming covalent adducts. |
| o-Toluidine (Ortho-Methyl) | ![]() | Moderate to High Risk | The small methyl group provides some steric hindrance but may not be sufficient to fully prevent metabolic activation. It is also a known carcinogen. |
| o-Anisidine (Ortho-Methoxy) | ![]() | Moderate to High Risk | The methoxy group offers some steric and electronic modulation. However, o-anisidine itself is classified as a carcinogen and mutagen, indicating significant toxicity concerns remain.[16] |
| Target: this compound | ![]() | Hypothesized Low to Moderate Risk | The large, bulky ortho-substituent is designed to provide significant steric shielding of the aniline nitrogen, potentially reducing the rate of metabolic bioactivation and subsequent reactive metabolite formation.[3] |
| 2-Aminopyridine (Bioisostere) | ![]() | Low Risk | Replacing the benzene ring with a pyridine ring significantly lowers the propensity for bioactivation. Studies show that nitrogen-containing heteroarylamines form fewer glutathione (GSH) conjugates than anilines.[12] |
| 1-Aminonorbornane (Saturated Bioisostere) | ![]() | Very Low Risk | This saturated, three-dimensional scaffold is a non-aromatic bioisostere of aniline. It is resistant to oxidative metabolism and does not provide a pathway to reactive metabolite formation, making it a much safer alternative.[4][17] |
Part 4: Experimental Playbook for Assessing Cross-Reactivity
To empirically validate the cross-reactivity profile of a compound containing the this compound moiety, a tiered experimental approach is recommended. This workflow moves from assessing metabolic liability to direct measurement of off-target binding.
Caption: Tiered workflow for evaluating compound cross-reactivity.
Protocol 1: Reactive Metabolite Trapping Assay
Objective: To determine if the test compound forms electrophilic reactive metabolites that can be trapped by glutathione (GSH), a biological nucleophile.
Rationale: This assay serves as a direct surrogate for the potential of a compound to form covalent adducts with proteins in vivo.[6][12] A positive result is a significant warning sign for potential toxicity.[7]
Methodology:
-
Incubation Preparation: In separate microcentrifuge tubes, prepare an incubation mixture containing human liver microsomes (HLM), the test compound (e.g., at 10 µM), and a trapping agent, typically glutathione (GSH, at 1-5 mM).[12]
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system. A control incubation without the NADPH system is run in parallel to identify non-enzymatic adducts.[6]
-
Incubation: Incubate the mixtures at 37°C for a set time, typically 60 minutes.
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[18] Search the data for the predicted mass of the parent compound conjugated with glutathione. The use of a 1:1 mixture of unlabeled and stable-labeled GSH can create a characteristic isotopic doublet signal, which greatly increases confidence in adduct identification.[6]
Protocol 2: Broad-Panel Off-Target Screening
Objective: To assess the binding promiscuity of the test compound against a large, diverse panel of common biological targets.
Rationale: Cross-reactivity is not limited to covalent binding. A compound may have high affinity for unintended targets (off-targets), leading to unwanted pharmacology and side effects. Large-scale screening panels are an industry-standard method to identify such liabilities early.[19]
Methodology: This is typically performed as a service by specialized contract research organizations (CROs).
-
Panel Selection: Choose a panel appropriate for the target class of the drug program. A standard panel often includes hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
-
Primary Screen: The test compound is typically screened at a single high concentration (e.g., 10 µM) in radioligand binding or enzymatic assays.
-
Data Analysis: Results are reported as percent inhibition or percent binding relative to a control. A predefined threshold (e.g., >50% inhibition) is used to identify initial "hits."
-
Follow-up: Any significant hits from the primary screen should be followed up with dose-response curves to determine the potency (IC50 or Ki) of the off-target interaction.
Protocol 3: Competitive Binding Assay using Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity and kinetics of the test compound against a specific, identified off-target.
Rationale: SPR is a highly sensitive, label-free technology that provides real-time data on binding events.[20][21] It is ideal for validating and characterizing hits from primary screens and is a cornerstone of fragment-based drug discovery (FBDD).[20][22][23]
Methodology:
-
Chip Preparation: Immobilize the purified off-target protein onto a sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the test compound (the analyte) in an appropriate running buffer.
-
Binding Analysis: Inject the analyte solutions over the sensor surface, starting with the lowest concentration. A buffer-only injection serves as a control (double referencing).
-
Data Acquisition: The SPR instrument measures the change in refractive index at the surface as the analyte binds to the immobilized protein, generating a sensorgram in real-time. This provides association (k_on) and dissociation (k_off) rates.
-
Regeneration: After each analyte injection, inject a regeneration solution (e.g., low pH glycine or high salt) to remove the bound analyte and prepare the surface for the next injection.
-
Kinetic and Affinity Fitting: Fit the collected sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the equilibrium dissociation constant (KD), which is a precise measure of binding affinity.
Caption: Key steps in a Surface Plasmon Resonance (SPR) experiment.
Conclusion
The this compound functional group represents a rational design strategy to mitigate the known metabolic liabilities of the aniline scaffold. The bulky ortho-substituent is hypothesized to sterically shield the amine, reducing its susceptibility to bioactivation. However, this hypothesis requires rigorous experimental validation. Compared to simple anilines, it is predicted to be safer, but it is unlikely to match the inertness of saturated bioisosteres like 1-aminonorbornanes.
Researchers employing this moiety should proceed with a data-driven approach. The experimental playbook outlined in this guide—starting with reactive metabolite trapping and progressing through broad-panel screening and specific binding assays—provides a robust framework for de-risking compounds and building a comprehensive understanding of their cross-reactivity profile.
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Krzywinska, E., et al. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. International Journal of Molecular Sciences. Available at: [Link]
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Staveness, D., et al. (2019). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. ACS Central Science. Available at: [Link]
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Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Available at: [Link]
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IARC Working Group. (2018). ortho-Anisidine and ortho-Anisidine Hydrochloride. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
Introduction: The Imperative of Purity in Synthesis
In the realm of drug discovery and materials science, the synthetic organic chemist is both architect and builder, constructing novel molecular entities with specific functions. One such molecule, 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline, serves as a key intermediate, a foundational block upon which more complex and potentially therapeutic structures are built. Its core structure, featuring a primary aromatic amine and a bulky tert-amyl ether, presents a unique synthetic challenge.
The ultimate efficacy and safety of any final product derived from this intermediate are inextricably linked to its purity.[1] Uncharacterized impurities, even in trace amounts, can lead to unpredictable side reactions, altered biological activity, and flawed structure-activity relationship (SAR) data. Therefore, a rigorous, multi-technique approach to purity validation is not merely a quality control step; it is a fundamental component of sound scientific research.
This guide provides an in-depth comparison of essential analytical techniques for validating the purity of a newly synthesized batch of this compound. We will explore the "why" behind each method—the scientific rationale that makes it suitable for this specific molecule—and provide robust, field-tested protocols. The objective is to create a self-validating analytical workflow that ensures the material proceeding to the next stage of research is of the highest possible quality.
The Analytical Gauntlet: An Orthogonal Approach to Purity Verification
No single analytical method can definitively establish the purity of a compound.[2][3] A truly trustworthy assessment is achieved by employing a series of orthogonal techniques, each probing a different physicochemical property of the molecule. An impurity that is "invisible" to one method will be detected by another.
Our validation workflow for this compound is designed to confirm its identity, quantify its purity, and identify any potential process-related impurities or degradation products.
Caption: Orthogonal Analytical Workflow for Purity Validation.
Thin-Layer Chromatography (TLC): The First Line of Inquiry
TLC is an indispensable rapid screening technique used to qualitatively assess the complexity of the reaction mixture and the success of purification.[4]
-
Expertise & Experience: The choice of mobile phase is critical. For our target compound, a non-polar solvent system is required to move the compound up the silica plate, while a polar component is needed to differentiate it from non-polar impurities. A mixture of hexanes and ethyl acetate is an excellent starting point. The amine group may cause "streaking" on the silica plate; adding a small amount of triethylamine (~0.5-1%) to the mobile phase will saturate the acidic silica sites, resulting in a well-defined spot.
-
Trustworthiness: Comparing the synthesized sample against the starting materials (e.g., 2-aminobenzyl alcohol) on the same TLC plate is a self-validating step. A pure product should appear as a single spot with a distinct Retention Factor (Rf) value, different from any starting materials.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a silica gel 60 F254 TLC plate.
-
Spotting: Dissolve a small amount of the crude and purified product in dichloromethane. Spot tiny amounts onto the baseline of the TLC plate using a capillary tube. Also spot the key starting materials as references.
-
Elution: Develop the plate in a sealed chamber containing a 4:1 Hexanes:Ethyl Acetate mixture with 0.5% Triethylamine.
-
Visualization: Visualize the spots under UV light (254 nm). Circle the spots. Further visualization can be achieved using a potassium permanganate stain, which reacts with the oxidizable amine and any residual alcohol starting material.
-
Analysis: A pure sample should show a single, well-defined spot. The presence of multiple spots indicates impurities.
High-Performance Liquid Chromatography (HPLC): The Quantitative Standard
HPLC is the gold standard for determining the purity of non-volatile organic compounds.[5] It provides a quantitative measure of purity expressed as a percentage of the total peak area.
-
Expertise & Experience: A reverse-phase C18 column is ideal for this molecule. The mobile phase will consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The aniline moiety contains a chromophore that absorbs UV light, making a UV detector set around 254 nm or 280 nm a suitable choice for detection.[6] An isocratic method (constant mobile phase composition) is often sufficient for a simple purity check, but a gradient method (where the organic solvent percentage increases over time) is superior for resolving closely eluting impurities.
-
Trustworthiness: The protocol's validity is ensured by running a blank (injection of the mobile phase) to check for system contamination and by demonstrating baseline resolution between the main product peak and any impurity peaks. For regulated environments, a system suitability test using a reference standard would be performed to validate the method's precision and accuracy.
Experimental Protocol: Reverse-Phase HPLC
-
System: HPLC with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in 50:50 Acetonitrile:Water.
-
Analysis: A pure sample will show a single major peak. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful hybrid technique that separates volatile compounds and provides their mass-to-charge ratio (m/z), confirming molecular weight and helping to identify impurities.[7][8]
-
Expertise & Experience: Our target molecule is sufficiently volatile for GC analysis. The primary utility here is to detect and identify low-molecular-weight impurities that might be remnants from the synthesis, such as unreacted 2-methyl-2-butanol or residual solvents. The mass spectrometer provides the molecular ion peak (M+), which should correspond to the calculated molecular weight of the target compound (C12H19NO = 209.28 g/mol ).
-
Trustworthiness: The system is validated by the clear separation of components in the chromatogram and the unambiguous mass spectrum for each peak. The fragmentation pattern in the mass spectrum serves as a "fingerprint" that can be compared to library data to tentatively identify unknown impurities.
Experimental Protocol: GC-MS Analysis
-
System: GC equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm) and a Mass Selective Detector.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation: Prepare a ~1 mg/mL solution in Dichloromethane.
-
Analysis: The primary peak should have a retention time characteristic of the product and a mass spectrum showing a molecular ion peak at m/z = 209.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic compounds.[9][10] For purity validation, both ¹H and ¹³C NMR are essential to confirm that the synthesized structure is correct and to detect structurally similar impurities.[11]
-
Expertise & Experience: In the ¹H NMR spectrum, every unique proton environment will produce a signal. We expect to see distinct signals for the aromatic protons, the benzylic -CH2- group, the amine -NH2 protons, and the protons of the 2-methylbutan-2-yl group. The integration (area under each peak) must correspond to the number of protons it represents. In the ¹³C NMR spectrum, every unique carbon atom will produce a signal. The absence of extraneous peaks is a strong indicator of high purity.
-
Trustworthiness: The self-validating nature of NMR lies in its consistency. The chemical shifts, splitting patterns (coupling), and integration values must all be in complete agreement with the proposed structure. An impurity, even an isomer, will almost certainly produce a set of signals that are inconsistent with the target molecule. Quantitative NMR (qNMR) can also be used for an absolute purity assessment against a certified internal standard.[1]
Expected NMR Data for this compound
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Multiplets between δ 6.7-7.2 ppm (4H).
-
Benzylic Protons (-OCH₂Ar): A singlet around δ 4.5 ppm (2H).
-
Amine Protons (-NH₂): A broad singlet around δ 3.8 ppm (2H), which is exchangeable with D₂O.
-
Methylene Protons (-CH₂CH₃): A quartet around δ 1.5 ppm (2H).
-
Methyl Protons (-C(CH₃)₂): A singlet around δ 1.2 ppm (6H).
-
Methyl Protons (-CH₂CH₃): A triplet around δ 0.9 ppm (3H).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: Signals between δ 115-145 ppm (6C).
-
Tertiary Alkoxy Carbon (-O-C(CH₃)₂): A signal around δ 75 ppm (1C).
-
Benzylic Carbon (-OCH₂Ar): A signal around δ 65 ppm (1C).
-
Methylene Carbon (-CH₂CH₃): A signal around δ 35 ppm (1C).
-
Methyl Carbons (-C(CH₃)₂): A signal around δ 25 ppm (2C).
-
Methyl Carbon (-CH₂CH₃): A signal around δ 9 ppm (1C).
-
Elemental Analysis: The Final Formulaic Check
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN) in the compound.[12] This data is used to confirm that the empirical formula of the synthesized product matches the theoretical formula.
-
Expertise & Experience: The experimentally determined percentages of C, H, and N must fall within a narrow margin of the calculated theoretical values (typically ±0.4%). A significant deviation suggests the presence of impurities (e.g., residual solvent, inorganic salts) or that the wrong compound has been synthesized.
-
Trustworthiness: This is a fundamental, bulk analysis technique. While it doesn't provide detailed structural information, it offers an independent and absolute confirmation of the elemental composition, making it an excellent orthogonal check to chromatographic and spectroscopic methods.
Theoretical vs. Experimental Comparison
-
Molecular Formula: C₁₂H₁₉NO
-
Molecular Weight: 209.29 g/mol
-
Theoretical Values:
-
Carbon (C): 68.86%
-
Hydrogen (H): 9.15%
-
Nitrogen (N): 6.69%
-
An acceptable experimental result would be C: 68.75%, H: 9.20%, N: 6.61%.
Comparative Data Summary
The following table contrasts the expected analytical results for a high-purity batch of this compound with a hypothetical impure batch containing unreacted 2-aminobenzyl alcohol starting material.
| Analytical Technique | High-Purity Sample (>99%) | Impure Sample (Hypothetical) |
| TLC (4:1 Hex:EtOAc) | Single spot, Rf ≈ 0.4 | Main spot (Rf ≈ 0.4), plus a second spot at baseline (Rf ≈ 0.1) corresponding to 2-aminobenzyl alcohol. |
| HPLC (% Area) | >99.5% | Main peak at Rt ≈ 8.5 min (92%), impurity peak at Rt ≈ 2.1 min (8%). |
| GC-MS | Single major peak, m/z = 209 (M+) | Main peak (m/z=209), plus an earlier eluting peak with m/z = 123 (M+ of 2-aminobenzyl alcohol). |
| ¹H NMR | Clean spectrum matching expected shifts and integrations. | All expected product peaks, plus small signals for 2-aminobenzyl alcohol (e.g., a singlet for -CH₂OH around δ 4.7 ppm). |
| Elemental Analysis | C: 68.8±0.4%, H: 9.1±0.4%, N: 6.7±0.4% | Values deviate significantly. For example, higher oxygen content would lower the C and H percentages. |
Potential Impurities and Their Origin
Understanding the synthetic route, likely the Williamson ether synthesis, helps anticipate potential impurities.[13][14][15]
Caption: Origin of Potential Synthesis Impurities.
Conclusion
Validating the purity of a synthesized compound like this compound is a multi-faceted process that underpins the reliability of all subsequent research. A combination of rapid qualitative checks (TLC), robust quantitative analysis (HPLC), and definitive structural confirmation (NMR, GC-MS, Elemental Analysis) provides the necessary confidence in the material's quality. By employing this orthogonal, self-validating workflow, researchers can ensure that their molecular building blocks are sound, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
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ResearchGate. (2011). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Retrieved from [Link]
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Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central. Retrieved from [Link]
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ResearchGate. (2011). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
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PubMed Central. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Calculation of empirical formula from elemental analysis. Retrieved from [Link]
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Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from [Link]
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CK-12 Foundation. (2013). Determining Empirical Formulas. Retrieved from [Link]
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University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
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ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
This document provides a detailed protocol for the safe handling and disposal of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline. As a compound combining an aniline core with an ether side chain, it presents a dual hazard profile that requires rigorous adherence to safety and waste management procedures. This guide is intended for laboratory professionals engaged in research and development who handle this and structurally similar chemicals. Our objective is to furnish you with the necessary information to manage this chemical waste safely, ensuring personnel safety and environmental compliance.
Hazard Identification and Risk Assessment: A Dual-Threat Compound
Understanding the chemical's inherent risks is the foundation of safe disposal. While specific toxicological data for this compound is not widely available, its structure allows for a robust risk assessment based on its primary functional groups: the aniline moiety and the tert-amyl ether group.
The Aniline Moiety: Anilines are a class of aromatic amines known for their systemic toxicity.[1][2]
-
Acute Toxicity: They are toxic if swallowed, inhaled, or absorbed through the skin.[3][4]
-
Methemoglobinemia: A primary hazard of aniline exposure is the oxidation of hemoglobin to methemoglobin, which impairs the blood's ability to transport oxygen.[1][5] This can lead to cyanosis (a bluish discoloration of the skin), dizziness, headache, and, in severe cases, collapse and death.[1][5]
-
Organ Damage: Prolonged or repeated exposure may cause damage to the liver, kidneys, spleen, and blood.[1]
-
Environmental Hazard: Aniline and its derivatives are very toxic to aquatic life with long-lasting effects.[3][4] Therefore, release into the environment must be strictly avoided.[3]
The Ether Moiety: The ether linkage, particularly with a tertiary alkyl group like 2-methylbutan-2-yl (tert-amyl), introduces the risk of peroxide formation.
-
Peroxide Formation: Ethers can react with atmospheric oxygen over time, especially when exposed to light, to form explosive peroxides.[6] While the tertiary structure of the tert-amyl group can influence the rate of formation, it is crucial to assume that any container of an ether-containing compound could contain peroxides, especially if it is old or has been previously opened.[6][7]
-
Flammability: Many ethers are flammable, and while the flash point of this specific compound is not listed, the presence of the ether group warrants caution around ignition sources.[4][8]
Summary of Key Hazards and Exposure Limits
| Hazard Classification | Description | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. | [3] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [3] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | [3][4] |
| Chemical Hazard | Potential for forming explosive peroxides upon storage. | [6][7] |
| Occupational Exposure Limits (Proxy: Aniline) | OSHA PEL: 5 ppm (19 mg/m³) TWA | [2][5][9] |
| ACGIH TLV: 2 ppm (7.6 mg/m³) TWA | [2][5][9] |
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Your institution's Environmental Health & Safety (EHS) office is responsible for implementing these regulations. All chemical waste must be identified, counted, and managed according to federal and state rules.[10] This guide is designed to align with these principles, but you must always follow the specific procedures mandated by your local EHS department.
Pre-Disposal Protocol: Segregation and Containment
Proper disposal begins at the point of generation. The causality here is simple: preventing accidental reactions and ensuring proper end-of-life treatment.
-
Waste Segregation: Never mix this compound waste with other waste streams. It is incompatible with strong acids and oxidizing agents.[8] Keep it separate from other organic, halogenated, and aqueous wastes unless explicitly instructed otherwise by your EHS office.
-
Container Selection: Use only designated, chemically resistant hazardous waste containers. Glass bottles are generally suitable for liquid waste.[11] Ensure the container has a tightly sealing cap.
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound". Do not use abbreviations.
-
The specific hazards: "Toxic," "Environmental Hazard."
-
The date accumulation started.
-
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from heat and direct sunlight.[1][4][12] It should be stored in a designated satellite accumulation area and within secondary containment to prevent the spread of potential spills.
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to managing waste containing this compound. This process is designed to be a self-validating system, ensuring that each step is completed before proceeding to the next.
Step 1: Characterize the Waste
Identify the physical state and concentration of the waste.
-
Liquid Waste (Concentrated): Includes the pure compound, reaction residues, or concentrated solutions.
-
Liquid Waste (Dilute Aqueous): Includes aqueous layers from extractions or dilute rinse water. Note: Due to its high aquatic toxicity, drain disposal is strictly prohibited.[13]
-
Solid Waste: Includes contaminated personal protective equipment (PPE), weigh boats, paper towels, and silica gel.
Step 2: Containerize and Label
-
For Liquid Waste (Concentrated):
-
Carefully transfer the waste into a designated glass hazardous waste container.
-
Use a funnel to avoid spills.
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
Secure the cap tightly.
-
Complete and affix a hazardous waste label.
-
-
For Liquid Waste (Dilute Aqueous):
-
Collect in a separate, clearly labeled glass container for "Aqueous Aniline Waste."
-
Follow the same filling and capping procedures as for concentrated waste.
-
-
For Solid Waste:
-
Place all contaminated solid materials into a dedicated, labeled plastic bag or a wide-mouth solid waste container.[2]
-
Seal the bag or container to prevent vapors from escaping.
-
Label the container as "Solid Waste Contaminated with this compound."
-
Step 3: Peroxide Check (For Older Containers)
If you are disposing of an old container of the original material (not waste generated from its use), peroxide formation is a significant risk.[6][7]
-
Visually inspect the container for crystal formation around the cap or in the liquid. If crystals are present, DO NOT MOVE OR OPEN THE CONTAINER. [7] Immediately contact your EHS office or designated safety officer.
-
If no crystals are visible but the container is more than one year old (or 6 months after opening), it should be tested for peroxides using test strips, if you are trained to do so.[6][7]
-
If the test is positive, label the container accordingly and notify EHS. They will arrange for specialized disposal.
Step 4: Arrange for Disposal
-
Store the properly labeled and sealed waste containers in your laboratory's designated satellite accumulation area.
-
Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.[2]
-
Do not allow waste to accumulate for more than the time limit specified by your institution (typically 90 or 180 days, depending on generator status).
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[14]
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.
-
Personal Protective Equipment (PPE): Before attempting cleanup, don appropriate PPE, including:
-
Containment and Cleanup:
-
Small Spills: Confine the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[2][14]
-
Carefully scoop the absorbed material into a designated solid waste container.
-
Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Large Spills: Do not attempt to clean up a large spill yourself. Evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.[2]
-
-
Waste Disposal: All materials used to clean the spill must be disposed of as hazardous solid waste.[2]
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
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Personal protective equipment for handling 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
As a Senior Application Scientist, it is my priority to ensure that you, my fellow researchers and drug development professionals, can work with novel chemical entities not only effectively but with the highest degree of safety. This guide provides an in-depth operational plan for handling 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline, a substituted aniline derivative. Given the limited specific toxicological data for this exact molecule, our protocols are grounded in the well-documented hazards of the aniline chemical class and data from the most relevant safety data sheets (SDS). This approach ensures a robust margin of safety, treating the compound with the caution it warrants.
Hazard Assessment: Understanding the Risks of Substituted Anilines
The specific SDS for this compound classifies it as harmful and an irritant.[1] However, the broader class of aromatic amines, to which this compound belongs, presents more severe potential hazards.[2] Prudent practice dictates that we assume this compound may share these more significant risks until proven otherwise.[3]
Aniline and its derivatives are notorious for their systemic toxicity, primarily targeting the blood, liver, and spleen.[4][5] The most immediate and critical risk associated with acute exposure is methemoglobinemia . This condition occurs when the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This leads to a dangerous reduction in the oxygen-carrying capacity of the blood.[6] Symptoms can progress rapidly from cyanosis (a blueish tint to the skin and lips), headache, and dizziness to respiratory distress, collapse, and, in severe cases, death.[6][7]
Furthermore, many substituted anilines are toxic through all primary routes of exposure—inhalation, ingestion, and dermal absorption.[5][8][9] Prolonged or repeated exposure can lead to chronic organ damage, and many aromatic amines are classified as suspected carcinogens.[4][6][7]
Table 1: GHS Hazard Classifications for this compound and Related Anilines
| Hazard Class | GHS Code | Classification for this compound[1] | Common Classification for Related Anilines[4][8][9] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | - | Not Classified | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | - | Not Classified | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | - |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | - |
| Specific Target Organ Toxicity (Repeated Exposure) | - | Not Classified | H373: May cause damage to organs |
| Environmental Hazard | - | Not Classified | H410: Very toxic to aquatic life with long lasting effects |
Given this data, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation; it is an essential requirement for safe handling.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is based on minimizing all potential routes of exposure. The following table outlines the minimum required PPE for handling this compound.
Table 2: Required Personal Protective Equipment
| PPE Category | Item | Specifications and Rationale |
| Engineering Controls | Chemical Fume Hood | Primary Containment: All handling of the compound must be performed in a certified chemical fume hood to prevent inhalation of vapors.[10][11][12] |
| Hand Protection | Chemical-resistant gloves | Prevent Dermal Absorption: Use nitrile or butyl rubber gloves.[13] Given that anilines can be absorbed through the skin, double-gloving is strongly recommended for all operations.[13] Gloves must be changed every 30 minutes or immediately if contamination is suspected.[14] |
| Eye & Face Protection | Safety Goggles & Face Shield | Protect from Splashes: Chemical splash goggles that form a complete seal around the eyes are mandatory.[15] A full-face shield must be worn over the goggles whenever there is a risk of splashing.[13][16] |
| Body Protection | Laboratory Coat & Apron | Shield Skin from Contact: A long-sleeved, flame-retardant lab coat, fully buttoned, is required.[13] For procedures with a higher risk of splashing, a chemical-resistant apron must be worn over the lab coat.[13] |
| Respiratory Protection | Respirator | For Emergencies/Spills: If a fume hood is not available or during a spill cleanup, a full-face respirator with organic vapor cartridges is necessary.[13][15] Surgical masks offer no protection.[14] |
| Foot Protection | Closed-toe Shoes | Prevent Spills on Feet: Chemical-resistant, closed-toe shoes must be worn at all times in the laboratory.[13] |
Operational Protocol: A Step-by-Step Guide
A systematic workflow is critical to ensuring a safe laboratory environment. Adherence to this protocol is mandatory.
Step 1: Pre-Operational Checks
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the annual certification is current.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and spill kit.[12]
-
Review SDS: Always review the Safety Data Sheet before handling the chemical.
Step 2: Donning PPE The following sequence must be followed:
-
Lab Coat
-
Inner Gloves
-
Safety Goggles
-
Face Shield
-
Outer Gloves (cuffs pulled over the sleeves of the lab coat)
Step 3: Chemical Handling
-
Work Zone: Conduct all transfers, weighing, and reactions exclusively within the chemical fume hood.[10]
-
Minimize Exposure: Use techniques that minimize the generation of aerosols or vapors. Keep containers tightly closed when not in use.[10]
-
No Unattended Reactions: Never leave a reaction involving this compound unattended.
Step 4: Doffing PPE To prevent cross-contamination, remove PPE in the following order before leaving the laboratory:
-
Outer Gloves
-
Face Shield
-
Apron (if used)
-
Lab Coat
-
Safety Goggles
-
Inner Gloves
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[12]
Step 5: Storage
-
Location: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight.[10][17][18]
-
Security: The storage location should be locked and accessible only to authorized personnel.[8][19]
-
Compatibility: Store away from incompatible materials such as strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[11][17]
Emergency & Disposal Plan
Spill Response
-
Evacuate: Immediately alert others and evacuate all non-essential personnel from the spill area.[20]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[20]
-
Contain: Wearing full emergency PPE (including a respirator), contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[20][21] Do not use combustible materials like paper towels.[21]
-
Collect: Carefully collect the absorbed material and place it into a dedicated, labeled, and sealed container for hazardous waste.[21]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials and rinsate as hazardous waste.[20][21]
Waste Disposal
-
Classification: All this compound waste, including empty containers and contaminated materials (gloves, absorbent pads, etc.), must be treated as hazardous waste.[20]
-
Collection: Collect all waste in a chemically compatible, leak-proof container.[20]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and all relevant hazard pictograms.[20]
-
Disposal: Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[20] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[20]
First Aid Immediate medical attention is required for any exposure.[8][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor immediately.[22]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[22]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][22]
Visualized Workflow: Safe Handling & Emergency Response
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound.
Caption: Safe Handling and Spill Response Workflow.
References
-
Safety data sheet . (n.d.). ChemDmart. [Link]
-
Safety and Handling of Organic Compounds in the Lab . (n.d.). Solubility of Things. [Link]
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Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Chemical Health & Safety. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . (2023). ResearchGate. [Link]
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Hartwig, A. (2017). N-Methylaniline . The MAK Collection for Occupational Health and Safety. [Link]
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2-Methylaniline (o-Toluidine) . (2000). U.S. Environmental Protection Agency (EPA). [Link]
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Aniline Standard Operating Procedure . (n.d.). University of Washington. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies Press. [Link]
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2-Methyl-2-butanol Safety data sheet . (2023). CPAchem. [Link]
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What are the health and safety guidelines for Aniline in workplaces? (2025). Knowledge Sourcing Intelligence. [Link]
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Zielińska, K., et al. (2024). Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study . Materials. [Link]
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How to Handle Amines Safely in Industrial Environments . (n.d.). A&C Solutions. [Link]
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4-CHLORO-2-METHYL ANILINE HAZARD SUMMARY . (n.d.). New Jersey Department of Health. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs . (2022). Provista. [Link]
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2-Chloroaniline and its hydrochloride: Human health tier II assessment . (2017). Australian Government Department of Health. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








